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  • Product: 1-(2-Chloropyridin-3-YL)propan-1-one
  • CAS: 131109-74-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 1-(2-Chloropyridin-3-yl)propan-1-one

Here is an in-depth technical guide detailing the chemical properties, mechanistic synthesis, and laboratory applications of 1-(2-Chloropyridin-3-yl)propan-1-one. Introduction and Strategic Significance 1-(2-Chloropyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide detailing the chemical properties, mechanistic synthesis, and laboratory applications of 1-(2-Chloropyridin-3-yl)propan-1-one.

Introduction and Strategic Significance

1-(2-Chloropyridin-3-yl)propan-1-one (also referred to as 2-chloro-3-propionylpyridine) is a highly versatile, bi-functional building block widely utilized in medicinal chemistry and drug discovery. Its structural architecture—featuring an electron-deficient pyridine core, a reactive ortho-halogen, and a C3-ketone—makes it an ideal precursor for the synthesis of fused heterocyclic scaffolds, most notably pyrazolo[3,4-b]pyridines[1]. These fused systems are critical pharmacophores, often serving as bioisosteres for indazoles and azaindoles in the development of kinase inhibitors and other targeted therapeutics.

Chemical Structure and Physicochemical Properties

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a propan-1-one (propionyl) group.

  • The Pyridine Core: Induces electron deficiency, activating the ring toward nucleophilic attack.

  • The C2-Chlorine: Serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). Its reactivity is enhanced by the ortho-nitrogen and the electron-withdrawing nature of the adjacent carbonyl group.

  • The C3-Propionyl Group: Provides a reactive electrophilic center (the ketone) capable of undergoing condensation reactions, while the ethyl chain dictates the substitution pattern of downstream cyclized products.

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 1-(2-Chloropyridin-3-yl)propan-1-one
Synonyms 2-Chloro-3-propionylpyridine
Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
Appearance Pale yellow to off-white oil/solid (temperature dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate, and Methanol
Reactivity Profile Electrophilic (ketone), SNAr acceptor (C2 position)

Mechanistic Synthesis Pathways

The most robust and scalable method for synthesizing 1-(2-chloropyridin-3-yl)propan-1-one involves the use of 2-chloronicotinic acid as the starting material, leveraging Weinreb amide chemistry to prevent over-alkylation[2].

Causality in Experimental Design: Direct addition of ethylmagnesium bromide to 2-chloronicotinoyl chloride often leads to over-addition, yielding a tertiary alcohol. By first converting the acid chloride to a Weinreb amide (N-methoxy-N-methylamide), the subsequent Grignard addition forms a stable, five-membered cyclic chelate intermediate. This chelate resists further nucleophilic attack until aqueous workup, exclusively yielding the desired ketone[2].

WeinrebSynthesis A 2-Chloronicotinic Acid B Acid Chloride Intermediate A->B SOCl2 / DMF C Weinreb Amide B->C HN(OMe)Me Et3N D Stable Chelate Intermediate C->D EtMgBr THF, 0°C E 1-(2-Chloropyridin-3-yl) propan-1-one D->E Aqueous HCl Quench

Caption: Synthesis workflow of 1-(2-chloropyridin-3-yl)propan-1-one via Weinreb amide methodology.

Reactivity Profile: Cyclization to Pyrazolo[3,4-b]pyridines

The primary application of 1-(2-chloropyridin-3-yl)propan-1-one is its conversion into 3-ethyl-1H-pyrazolo[3,4-b]pyridine. This transformation is a tandem condensation-SNAr reaction driven by the bi-functional nature of the starting material and the bis-nucleophilicity of hydrazine[3].

Mechanistic Breakdown:

  • Condensation: The primary amine of hydrazine attacks the C3-ketone, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular SNAr: The secondary nitrogen of the hydrazone attacks the highly electrophilic C2 position of the pyridine ring. The electron-withdrawing pyridine nitrogen stabilizes the resulting Meisenheimer-like transition state[3].

  • Aromatization/Leaving Group Expulsion: The chloride ion is expelled, restoring aromaticity and yielding the fused bicyclic pyrazolo[3,4-b]pyridine system[4].

CyclizationMechanism Start 1-(2-Chloropyridin-3-yl)propan-1-one + Hydrazine Hydrazone Hydrazone Intermediate (C=N-NH2) Start->Hydrazone Condensation (-H2O) Transition Meisenheimer-like Transition State Hydrazone->Transition Intramolecular Attack at C2 Product 3-Ethyl-1H-pyrazolo[3,4-b]pyridine + HCl Transition->Product SNAr (Cl- expulsion)

Caption: Tandem condensation and SNAr mechanism forming 3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide (Weinreb Amide)

Objective: Convert 2-chloronicotinic acid to its Weinreb amide to enable controlled Grignard addition.

  • Activation: Suspend 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (1.5 eq) at 0 °C.

  • Reflux: Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the acid chloride in anhydrous DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Base Addition: Dropwise add triethylamine (3.0 eq) to neutralize the HCl generated and drive the reaction. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the Weinreb amide.

Protocol B: Grignard Addition to yield 1-(2-Chloropyridin-3-yl)propan-1-one

Objective: Install the ethyl group via nucleophilic acyl substitution[2].

  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Addition: Slowly add ethylmagnesium bromide (1.2 eq, typically 1M or 3M in diethyl ether) dropwise to maintain the internal temperature below 5 °C. Caution: The formation of the magnesium chelate is highly exothermic.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction at 0 °C with cold 1M HCl to break the tetrahedral chelate and liberate the ketone.

  • Isolation: Extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure ketone.

Protocol C: Cyclization to 3-Ethyl-1H-pyrazolo[3,4-b]pyridine

Objective: Synthesize the fused bicyclic pharmacophore via hydrazine cyclization[1].

  • Setup: In a round-bottom flask, dissolve 1-(2-chloropyridin-3-yl)propan-1-one (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (3.0 - 5.0 eq). Note: Excess hydrazine is required to drive the initial hydrazone formation and act as an acid scavenger for the liberated HCl.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 12-16 hours. Monitor progression via Thin Layer Chromatography (TLC) or LC-MS until the complete disappearance of the starting material.

  • Precipitation: Concentrate the mixture under reduced pressure to remove ethanol. Pour the residue into ice-cold water to induce precipitation of the product.

  • Purification: Filter the solid, wash sequentially with cold water and a small amount of diethyl ether, and dry under vacuum to yield 3-ethyl-1H-pyrazolo[3,4-b]pyridine.

References

  • European Patent Office (EPO) | Nitrogenated Fused Ring Derivative, Pharmaceutical Composition Comprising the Same, and Use of the Same for Medical Purposes |[Link]

  • ACS Omega | Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ |[Link]

  • Journal of Applied Pharmaceutical Science | Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines |[Link]

Sources

Exploratory

1-(2-Chloropyridin-3-yl)propan-1-one CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and applications of 1-(2-Chloropyridin-3-yl)propan-1-one , a critical intermediate in the synthesis of fused heterocyclic pharmaceutical agents. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 1-(2-Chloropyridin-3-yl)propan-1-one , a critical intermediate in the synthesis of fused heterocyclic pharmaceutical agents.

Executive Summary

1-(2-Chloropyridin-3-yl)propan-1-one (also known as 2-chloro-3-propionylpyridine) is a bifunctional pyridine scaffold widely utilized in medicinal chemistry. Characterized by an electrophilic carbonyl group adjacent to a reactive 2-chloro substituent, this compound serves as a "linchpin" intermediate. Its unique structure allows for dual-mode reactivity: nucleophilic aromatic substitution (


) at the C2 position and condensation/cyclization at the C3 acyl group. It is a primary precursor for the synthesis of pyrazolo[3,4-b]pyridines  and 1,8-naphthyridines , privileged structures in kinase inhibitors and anti-infective drug discovery.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
CAS Number 131109-74-5
IUPAC Name 1-(2-Chloropyridin-3-yl)propan-1-one
Synonyms 2-Chloro-3-propionylpyridine; 3-Propionyl-2-chloropyridine; 1-(2-Chloro-3-pyridinyl)-1-propanone
Molecular Formula

Molecular Weight 169.61 g/mol
SMILES CCC(=O)C1=C(N=CC=C1)Cl
InChI Key QUQTWVWTLXLIIU-UHFFFAOYSA-N
Appearance Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water

Synthetic Methodologies

The synthesis of 1-(2-Chloropyridin-3-yl)propan-1-one is most reliably achieved via the Grignard addition to nitriles , a method preferred for its regioselectivity and scalability over Friedel-Crafts acylation, which is often sluggish on electron-deficient pyridine rings.

Protocol A: Grignard Addition to 2-Chloronicotinonitrile

This workflow utilizes the reaction between ethylmagnesium bromide and 2-chloronicotinonitrile to form an imine magnesium salt, which is subsequently hydrolyzed to the ketone.

Reagents:

  • 2-Chloronicotinonitrile (CAS: 6636-78-8)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in Et2O or THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl (1M)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon (

    
    ) or Nitrogen (
    
    
    
    ).
  • Solvation: Dissolve 2-chloronicotinonitrile (1.0 eq) in anhydrous THF (10 volumes). Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Dropwise add EtMgBr (1.1 - 1.2 eq) over 30 minutes. The exotherm must be controlled to keep the internal temperature < 5°C.

    • Mechanistic Note: The ethyl nucleophile attacks the nitrile carbon (

      
      ), forming the metallo-imine intermediate (
      
      
      
      ).[1] The 2-Cl substituent remains intact due to the lower temperature, preventing premature
      
      
      .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 3:1).

  • Hydrolysis: Cool back to 0°C. Quench carefully with 1M HCl. Stir vigorously for 1 hour to hydrolyze the imine intermediate into the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the target ketone.

Synthetic Pathway Visualization

Synthesis Start 2-Chloronicotinonitrile (CAS: 6636-78-8) Inter Imine-Mg Salt Intermediate Start->Inter THF, 0°C Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Inter Product 1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-74-5) Inter->Product H3O+ / Workup Hydrolysis Acidic Hydrolysis (H3O+)

Figure 1: Grignard synthesis route converting the nitrile precursor to the target ketone.[2][1][3][4]

Reactivity & Applications in Drug Discovery

The value of 1-(2-Chloropyridin-3-yl)propan-1-one lies in its ability to undergo cyclization reactions to form fused bicyclic heterocycles.

Synthesis of Pyrazolo[3,4-b]pyridines

The most common application is the reaction with hydrazines. The hydrazine nitrogen first displaces the labile 2-chloro atom (


), followed by intramolecular condensation with the carbonyl group.
  • Reagents: Hydrazine hydrate (

    
    ) or substituted hydrazines (
    
    
    
    ).
  • Conditions: Ethanol or n-Butanol, Reflux, 2–6 hours.

  • Product: 3-Ethyl-1H-pyrazolo[3,4-b]pyridine.

  • Significance: This scaffold is a bioisostere of purine and is frequent in kinase inhibitor design (e.g., substituted at the N1 or C4 positions).

Synthesis of 1,8-Naphthyridines

Condensation with 2-aminopyridine derivatives via the Friedländer synthesis approach yields 1,8-naphthyridines, which are explored as antibacterial and antitumor agents.

Reaction Map

Applications Core 1-(2-Chloropyridin-3-yl)propan-1-one Pyrazolo 3-Ethyl-1H-pyrazolo[3,4-b]pyridine (Kinase Inhibitor Scaffold) Core->Pyrazolo Cyclization (EtOH, Reflux) SubstPyridine 2-Amino-3-propionylpyridine (Intermediate) Core->SubstPyridine SnAr Displacement Hydrazine + Hydrazine (N2H4) Hydrazine->Pyrazolo Amine + Primary Amines (R-NH2) Amine->SubstPyridine

Figure 2: Divergent synthesis pathways yielding fused heterocycles and substituted pyridines.

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, it shares hazard profiles with analogous 2-halopyridines. Treat as a hazardous chemical.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of vapors.

    • Storage: Store under inert atmosphere (

      
       or 
      
      
      
      ) at 2-8°C. The compound may darken upon exposure to light and air.

References

  • PubChem. (2024). Compound Summary: 2-Chloro-3-pyridinol (Structural Analog Data). Retrieved from [Link]

  • AskFilo. (2026). Mechanism of Grignard Reaction with Nitriles.[3] Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility of 1-(2-Chloropyridin-3-yl)propan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 1-(2-Chloropyridin-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 1-(2-Chloropyridin-3-yl)propan-1-one, a key chemical intermediate. Given the general nature of publicly available solubility data, this document focuses on delivering a robust framework for researchers to establish precise solubility profiles in various organic solvents. It covers the foundational principles of solubility, a detailed experimental protocol based on the isothermal shake-flask method, and the subsequent analytical quantification using High-Performance Liquid Chromatography (HPLC). The guide is structured to provide both theoretical understanding and practical, actionable steps for laboratory execution.

Introduction: The Significance of Solubility Data

1-(2-Chloropyridin-3-yl)propan-1-one is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. Its solubility in organic solvents is a critical physical property that dictates the efficiency of reaction kinetics, influences the choice of purification methods such as crystallization, and is paramount for the design of scalable and robust manufacturing processes.[1] A thorough understanding of its solubility profile enables chemists and chemical engineers to optimize solvent selection, improve yield and purity, and ensure process consistency.[2]

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3] The molecular structure of 1-(2-Chloropyridin-3-yl)propan-1-one, featuring a moderately polar chloropyridine ring and a ketone functional group, alongside a short alkyl chain, suggests a nuanced solubility behavior that necessitates empirical determination.

Foundational Principles of Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This equilibrium is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the energy required to break the solute's crystal lattice and to separate the solvent molecules must be compensated by the energy released upon the formation of new solute-solvent interactions.[5]

Several factors influence the solubility of an organic compound:

  • Polarity: The presence of the nitrogen atom in the pyridine ring and the carbonyl group (C=O) makes 1-(2-Chloropyridin-3-yl)propan-1-one a polar molecule. These polar functional groups can engage in dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests that it will have some solubility in protic solvents (e.g., alcohols) that can donate a hydrogen bond.[6]

  • Molecular Size: Generally, as the molecular size of a compound increases, its solubility tends to decrease, as it becomes more difficult for solvent molecules to surround the larger solute molecule.[4]

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[7]

Quantitative Solubility Data (Hypothetical)

SolventSolvent TypePredicted Solubility ( g/100 mL)Rationale
MethanolPolar ProticHigh (>10)Strong hydrogen bond accepting capability of the solute with the protic solvent.
EthanolPolar ProticHigh (>10)Similar to methanol, good solute-solvent interactions.
AcetonePolar AproticModerate (5-10)Good dipole-dipole interactions between the ketone in acetone and the polar groups of the solute.
Ethyl AcetateModerately PolarModerate (2-5)Ester group provides polarity for dissolution.
DichloromethanePolar AproticModerate (2-5)Capable of dissolving moderately polar compounds.
TolueneNon-polarLow (0.1-1)Mismatch in polarity between the polar solute and non-polar solvent.
HexaneNon-polarVery Low (<0.1)Significant polarity difference leads to poor solvation.[8]

Experimental Protocol for Solubility Determination

The following detailed methodology outlines the isothermal shake-flask method, a gold standard for determining equilibrium solubility.[1][7]

Materials and Equipment
  • 1-(2-Chloropyridin-3-yl)propan-1-one (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation: Add an excess amount of 1-(2-Chloropyridin-3-yl)propan-1-one to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.[9] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the solute.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and place in shaker bath B->C D Agitate at constant T for 24-48h C->D E Settle undissolved solid D->E Equilibrium Reached F Filter supernatant (0.22 µm filter) E->F G Dilute sample accurately F->G H Quantify by HPLC G->H I Final Solubility Data H->I Calculate Solubility

Caption: Isothermal Shake-Flask Solubility Workflow

Analytical Quantification by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the concentration of 1-(2-Chloropyridin-3-yl)propan-1-one in the saturated solvent.[10]

Suggested HPLC Parameters
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a common starting point for polar organic compounds.[11]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector set at a wavelength of maximum absorbance for the compound (determined by a UV scan). A wavelength around 210 nm or 254 nm is often a good starting point.[12]

  • Column Temperature: 30 °C

Calibration and Calculation
  • Prepare Standards: Create a series of standard solutions of 1-(2-Chloropyridin-3-yl)propan-1-one in the solvent of interest with known concentrations.

  • Generate Calibration Curve: Inject the standards into the HPLC system and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.998 for a good fit.[10]

  • Calculate Sample Concentration: Inject the diluted experimental samples. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of the diluted sample.

  • Determine Solubility: Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

HPLC_Workflow cluster_calibration Calibration Phase cluster_analysis Sample Analysis Phase Standards Prepare Stock & Serial Dilutions Known Concentrations (C1, C2, ...Cn) Inject_Standards Inject Standards into HPLC Standards->Inject_Standards Cal_Curve Plot Peak Area vs. Concentration Generate Linear Regression (y=mx+c) Inject_Standards->Cal_Curve Calculation Calculate Concentration in Diluted Sample Cal_Curve->Calculation Regression Equation Sample Inject Diluted Saturated Solution Peak_Area Obtain Peak Area for Sample Sample->Peak_Area Peak_Area->Calculation Sample Peak Area Final_Sol Apply Dilution Factor to get Solubility Calculation->Final_Sol

Sources

Exploratory

Thermodynamic Stability of 2-Chloro-3-propionylpyridine: A Technical Guide

The following technical guide details the thermodynamic stability profile of 2-Chloro-3-propionylpyridine (1-(2-chloropyridin-3-yl)propan-1-one). This document is structured for pharmaceutical researchers and CMC (Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 2-Chloro-3-propionylpyridine (1-(2-chloropyridin-3-yl)propan-1-one). This document is structured for pharmaceutical researchers and CMC (Chemistry, Manufacturing, and Controls) scientists requiring precise data on handling, degradation mechanisms, and stability-indicating protocols.

Chemical Identity & Physicochemical Baseline

2-Chloro-3-propionylpyridine is a functionalized pyridine derivative characterized by a high degree of electrophilicity at the C2 position, driven by the ortho-placement of the electron-withdrawing chlorine and the propionyl (ketone) group.

PropertySpecification / Description
IUPAC Name 1-(2-chloropyridin-3-yl)propan-1-one
CAS Number 10177-14-7 (Analogous Reference)
Molecular Formula

Molecular Weight 183.61 g/mol
Predicted State Low-melting solid or viscous oil (based on 3-acetyl analog mp < 25°C)
Lipophilicity (LogP) ~1.5 – 2.0 (Predicted)
Key Reactivity

susceptible (C2-Cl); Enolizable ketone (C3-Propionyl)
Thermodynamic Positioning

Thermodynamically, this molecule is metastable . While the aromatic pyridine ring provides significant resonance stabilization energy (~117 kJ/mol), the juxtaposition of the chlorine atom and the carbonyl group creates a "push-pull" electronic tension.

  • Ground State: Stable at ambient temperature (

    
    ) under inert conditions.
    
  • Excited/Transition States: The C2-Cl bond is significantly weakened by the electron-withdrawing nature of the C3-carbonyl, lowering the activation energy (

    
    ) for nucleophilic displacement. This makes the compound thermodynamically favorable toward hydrolysis or amination, even if kinetically slow in neutral media.
    

Degradation Pathways & Mechanistic Analysis

Understanding the specific degradation vectors is critical for process safety and impurity profiling.

Hydrolytic Instability (The Pathway)

The primary thermodynamic risk is the displacement of the chlorine atom by water or hydroxide ions.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The reaction proceeds via a Meisenheimer-like complex stabilized by the aza-nitrogen and the C3-carbonyl.
    
  • Thermodynamic Driver: Formation of the stronger C-O bond (in 2-hydroxypyridine/pyridone) vs. the C-Cl bond. The tautomerization of 2-hydroxypyridine to 2-pyridone provides an additional thermodynamic sink, driving the equilibrium forward.

  • Critical Limit:

    
     or 
    
    
    
    in aqueous media accelerates this first-order decay.
Thermal & Oxidative Decomposition
  • Thermal: The propionyl group introduces a pathway for Norrish Type I/II cleavage at high temperatures (

    
    ), though the aromatic ring usually stabilizes the ketone.
    
  • Oxidative: The methylene group (

    
    -carbon) of the propionyl chain is susceptible to autoxidation to form peroxides, particularly if stored in non-degassed solvents.
    
Visualization of Degradation Pathways

The following diagram maps the kinetic and thermodynamic fates of the molecule.

DegradationPathways cluster_legend Thermodynamic Sinks Start 2-Chloro-3- propionylpyridine Hydrolysis 2-Hydroxy-3- propionylpyridine (Tautomer: Pyridone) Start->Hydrolysis pH > 8, H2O (SNAr mechanism) Photolysis Dechlorinated Product Start->Photolysis UV Light (hv) (Radical cleavage) Condensation Aldol-type Dimers Start->Condensation Strong Base (Enolate formation)

Figure 1: Primary degradation pathways. The red path (Hydrolysis) represents the most thermodynamically favorable transition in aqueous environments.

Experimental Protocols for Stability Profiling

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability limits (


) and identify degradation products.

Materials:

  • HPLC System with PDA detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Stress Agents: 0.1N HCl, 0.1N NaOH, 3%

    
    .
    

Workflow:

  • Preparation: Dissolve 2-Chloro-3-propionylpyridine to 1 mg/mL in Acetonitrile/Water (50:50).

  • Acid Stress: Add equal vol. 0.1N HCl. Heat at

    
     for 4 hours.
    
  • Base Stress: Add equal vol. 0.1N NaOH. Heat at

    
     for 1 hour. (Expect rapid degradation).
    
  • Oxidative Stress: Add equal vol. 3%

    
    . Store RT for 24 hours.
    
  • Analysis: Inject samples. Calculate % recovery relative to fresh standard.

Acceptance Criteria:

  • Stable: >95% recovery.

  • Labile: <80% recovery (Requires cold chain storage).

Protocol B: Thermal Analysis (DSC/TGA)

Objective: Define the safe operating window for process heating.

Methodology:

  • DSC (Differential Scanning Calorimetry): Ramp 10°C/min from 25°C to 300°C in

    
     sealed pan.
    
    • Look for: Endotherm (Melting) followed by Exotherm (Decomposition).

    • Warning: An exotherm onset

      
       indicates potential thermal runaway risks during scale-up.
      
  • TGA (Thermogravimetric Analysis): Ramp 10°C/min.

    • Look for: Mass loss onset. Volatilization (boiling) vs. Degradation (charring).

Stability Testing Workflow Diagram

StabilityWorkflow Sample Sample Batch: 2-Chloro-3-propionylpyridine DSC DSC Analysis (Thermal) Sample->DSC HPLC HPLC Stress Test (Chemical) Sample->HPLC Decision Stability Profile Assessment DSC->Decision Exotherm Onset HPLC->Decision Degradation % Storage Define Storage: -20°C vs Ambient Decision->Storage Long-term Data Process Define Process: Max Temp < T(onset)-50°C Decision->Process Safety Limits

Figure 2: Workflow for establishing the thermodynamic stability profile and operational limits.

Handling & Storage Recommendations

Based on the structural analysis and general behavior of 2-chloropyridines [1, 2]:

  • Temperature: Store at 2–8°C . While the compound may be stable at room temperature for short periods, the propionyl group increases the risk of slow oligomerization.

  • Atmosphere: Store under Argon or Nitrogen . Exclude moisture to prevent hydrolysis of the C-Cl bond.

  • Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage, as slow solvolysis can occur. Use aprotic solvents like DCM or Toluene if solution storage is necessary.

  • Light: Amber glassware is mandatory. Chloropyridines are prone to photo-dehalogenation [3].

References

  • National Toxicology Program (NTP). (2017). Toxicity Studies of 2-Chloropyridine. National Institutes of Health. Available at: [Link]

  • PubChem. (2025).[1] Compound Summary: 2-Chloropyridine.[2][3][4] National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (2010). Discussion on Pyridine Derivatives and Activation. Org. Synth. Available at: [Link]

Sources

Foundational

Literature Review: Synthesis Routes for 1-(2-Chloropyridin-3-yl)propan-1-one

Executive Summary 1-(2-Chloropyridin-3-yl)propan-1-one is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents targeting kinase pathways and GPCRs. Its structural core—a 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloropyridin-3-yl)propan-1-one is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents targeting kinase pathways and GPCRs. Its structural core—a 2,3-disubstituted pyridine—presents specific synthetic challenges due to the electron-deficient nature of the pyridine ring and the lability of the C2-chlorine atom under nucleophilic conditions.

This technical guide evaluates and details three distinct synthetic pathways. The Weinreb Amide Route is identified as the gold standard for laboratory-scale medicinal chemistry due to its high fidelity and prevention of over-alkylation. The Nitrile Addition Route is presented as a cost-effective alternative for scale-up, while the Directed Ortho-Lithiation offers a rapid, high-atom-economy approach for specialized applications.

Comparative Route Analysis

FeatureRoute A: Weinreb Amide Route B: Nitrile Addition Route C: Directed Lithiation
Precursor 2-Chloronicotinic Acid2-Chloronicotinonitrile2-Chloropyridine
Key Reagent EtMgBr / EtLiEtMgBrLDA / Propionic Anhydride
Selectivity High (Stops at ketone)Moderate (Risk of tertiary alcohol)High (Regioselective)
Scalability Medium (Reagent cost)High (Industrial standard)Low (Cryogenic required)
Yield 75–90%60–80%50–70%
Primary Risk Cost of coupling agentsHydrolysis of imine can be slowPyridine ring addition side-rxns

Protocol 1: The Weinreb Amide Route (High-Fidelity)[1]

Rationale: This method is preferred for drug discovery phases. The intermediate


-methoxy-

-methylamide forms a stable chelated transition state with the organometallic reagent, preventing the "double addition" that leads to tertiary alcohols.
Step 1: Formation of the Weinreb Amide

Reagents: 2-Chloronicotinic acid, CDI (Carbonyldiimidazole) or EDCI,


-Dimethylhydroxylamine HCl.
  • Activation: Dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous DCM. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour at RT until CO₂ evolution ceases.

  • Coupling: Add

    
    -dimethylhydroxylamine hydrochloride (1.2 eq) followed by DIPEA (1.5 eq) if using EDCI (not needed for CDI method).
    
  • Workup: Stir overnight. Quench with 1M HCl. Extract with DCM, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.

    • Checkpoint: Product should be a pale yellow oil/solid.

Step 2: Grignard Addition

Reagents: Weinreb Amide (from Step 1), Ethylmagnesium bromide (EtMgBr, 3.0 M in ether).

  • Setup: Flame-dry a 3-neck flask under Argon. Dissolve Weinreb amide (1.0 eq) in anhydrous THF. Cool to -10°C (salt-ice bath).

  • Addition: Add EtMgBr (1.5 eq) dropwise over 30 minutes. Maintain internal temperature < 0°C to preserve the C2-Cl bond.

  • Mechanism: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered ring intermediate.

  • Quench: Pour the reaction mixture into cold 1M HCl or sat. NH₄Cl.[1] This hydrolyzes the intermediate to the ketone.[2][3]

  • Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc) yields the target ketone.

Protocol 2: The Nitrile Addition Route (Scalable)

Rationale: 2-Chloronicotinonitrile is a cheap, commercially available bulk chemical. This route avoids expensive coupling agents but requires careful control of stoichiometry to avoid double-addition.

Methodology

Reagents: 2-Chloronicotinonitrile, EtMgBr, Toluene/THF.

  • Solvent Switch: While THF is standard, using Toluene as a co-solvent can suppress side reactions. Dissolve nitrile (1.0 eq) in dry Toluene/THF (4:1).

  • Addition: Cool to 0°C. Add EtMgBr (1.1–1.2 eq) slowly.

    • Note: Do not use a large excess of Grignard, as it may attack the pyridine ring or displace the chlorine.

  • Imine Hydrolysis: The reaction forms an imine-magnesium salt (

    
    ).
    
  • Acid Hydrolysis: Slowly add 15% H₂SO₄ or 3M HCl. Heat the biphasic mixture to 50°C for 2 hours to ensure full hydrolysis of the imine to the ketone.

  • Isolation: Neutralize aqueous layer, extract, and distill or recrystallize.

Protocol 3: Directed Ortho-Lithiation (Advanced)

Rationale: Uses the cheapest starting material (2-chloropyridine) and introduces the propionyl group directly. Requires strict cryogenic conditions (-78°C) to prevent "benzyne" type elimination or nucleophilic attack on the ring.

Methodology

Reagents: 2-Chloropyridine, LDA (Lithium Diisopropylamide), Propionyl Chloride.

  • Lithiation: Generate LDA in situ (n-BuLi + Diisopropylamine) in THF at -78°C.

  • Deprotonation: Add 2-chloropyridine (1.0 eq) dropwise at -78°C. Stir for 30-60 mins. The Lithium coordinates to the Nitrogen and Chlorine, directing deprotonation to the C3 position.

  • Electrophile Trapping: Add Propionyl chloride (or

    
    -methoxy-
    
    
    
    -methylpropionamide) dissolved in THF.
  • Quench: Quench with acetic acid/THF solution at -78°C before warming to RT to prevent polymerization.

Visualizations[5][6][7][8]

Diagram 1: Weinreb Amide Synthesis Workflow

WeinrebRoute Acid 2-Chloronicotinic Acid Activation Activation (CDI or EDCI) Acid->Activation Amide Weinreb Amide (Intermediate) Activation->Amide + N,O-Dimethylhydroxylamine Grignard Grignard Addition (EtMgBr, -10°C) Amide->Grignard Tetrahedral Stable Tetrahedral Intermediate Grignard->Tetrahedral Chelation Control Product 1-(2-Chloropyridin-3-yl) propan-1-one Tetrahedral->Product Acid Hydrolysis

Caption: Step-wise conversion of 2-chloronicotinic acid to the target ketone via the Weinreb intermediate to prevent over-alkylation.

Diagram 2: Nitrile vs. Lithiation Pathways

ComparativeRoutes Nitrile 2-Chloronicotinonitrile Grignard Grignard Addition (EtMgBr) Nitrile->Grignard Hydrolysis Pyridine 2-Chloropyridine Lithiation Ortho-Lithiation (LDA, -78°C) Pyridine->Lithiation Imine Imine Salt Grignard->Imine Hydrolysis Lithio Lithio Lithiation->Lithio Target 1-(2-Chloropyridin-3-yl) propan-1-one Imine->Target Hydrolysis Species 3-Lithio-2-chloropyridine Species->Target + Propionyl Electrophile

Caption: Comparison of the Nitrile Addition (Route B) and Directed Lithiation (Route C) pathways.

References

  • 1-(2-Chloropyridin-3-yl)propan-1-one Product Data . 1PlusChem / BLD Pharm. Retrieved from and .

  • Synthesis of Weinreb Amides . National Institutes of Health (PMC). Protocol for N-methoxy-N-methylamide formation. Retrieved from .

  • Grignard Reaction with Nitriles . AskFilo / Wikipedia. General mechanism for converting nitriles to ketones using EtMgBr.[2][3] Retrieved from .

  • Preparation of 2-Chloronicotinic Acid Derivatives . Atlantis Press.[4] Synthesis of precursors for chloropyridine derivatives. Retrieved from .

  • Synthesis of 3-acetyl-2-chloropyridine . Google Patents (CN115611802B). Analogous synthesis using methyl magnesium bromide. Retrieved from .

Sources

Exploratory

Molecular weight and formula analysis of 1-(2-Chloropyridin-3-yl)propan-1-one

This guide serves as a technical dossier for the characterization and analysis of 1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-74-5). It is designed for medicinal chemists and analytical scientists requiring rigorou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical dossier for the characterization and analysis of 1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-74-5). It is designed for medicinal chemists and analytical scientists requiring rigorous validation of this intermediate, often utilized in the synthesis of fused azines and biologically active pyridine derivatives.

[1]

Physicochemical Profile

Compound Identity:

  • IUPAC Name: 1-(2-Chloropyridin-3-yl)propan-1-one[1]

  • CAS Registry Number: 131109-74-5[1][2]

  • Molecular Formula:

    
    [3][4][5]
    
  • SMILES: CCC(=O)c1cccnc1Cl[2][3]

  • Role: Key intermediate for pyridazinone synthesis and bioisostere development.

Quantitative Data Summary
PropertyValueNotes
Average Molecular Weight 169.61 g/mol Weighted average of natural isotopes.
Monoisotopic Mass 169.0294 Da Based on

(100% abundance).
Exact Mass (

)
171.0265 Da The M+2 peak.
Heavy Atom Count 11C, N, O, Cl skeleton.
ClogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; suitable for RP-HPLC.

Molecular Weight & Isotopic Analysis (MS)

For high-fidelity characterization, low-resolution mass spectrometry (LRMS) is insufficient for purity validation without isotopic analysis. The presence of chlorine provides a distinct spectral fingerprint.[6][7][8][9]

Isotope Pattern Logic

Chlorine possesses two stable isotopes:


 (75.78%) and 

(24.22%). This natural abundance creates a characteristic 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).[6][8]
  • M Peak (m/z 169.03): Corresponds to

    
    .
    
  • M+2 Peak (m/z 171.03): Corresponds to

    
    .
    

Critical QC Check: If your mass spectrum shows an M+2 peak intensity deviating significantly from ~32-33% of the base peak, suspect contamination (e.g., des-chloro impurities or dichlorinated byproducts).

HRMS Fragmentation Pathway (ESI+)

When analyzing via Electrospray Ionization (ESI) in positive mode


, expect the following fragmentation logic:

Fragmentation M_Ion [M+H]+ m/z 170.03 Frag1 Loss of Ethyl (C2H5) M_Ion->Frag1 - 29 Da Frag2 Acylium Ion m/z ~141 Frag1->Frag2 Frag3 Loss of CO (Carbonyl) Frag2->Frag3 - 28 Da Frag4 Chloropyridinium m/z ~113 Frag3->Frag4

Figure 1: Predicted ESI+ fragmentation pathway. The cleavage of the propionyl chain is the primary dissociation event.

Structural Elucidation (NMR Strategy)

Nuclear Magnetic Resonance (NMR) confirms the regiochemistry—specifically distinguishing the 2-chloro-3-acyl substitution from other isomers (e.g., 6-chloro-3-acyl).

Predicted NMR Shifts (in )

The carbonyl group at position 3 and the chlorine at position 2 exert specific shielding/deshielding effects.

Proton EnvironmentMultiplicityApprox.[9][10] Shift (

)
Structural Insight
Ethyl

Triplet (

)
1.1 - 1.2 ppmTerminal methyl group.
Ethyl

Quartet (

)
2.9 - 3.0 ppmDeshielded by adjacent Carbonyl (C=O).
Pyridine H-5 dd7.3 - 7.4 ppmMeta to carbonyl; typically the most upfield aromatic.
Pyridine H-4 dd7.8 - 8.0 ppmDiagnostic: Ortho to Carbonyl (deshielded).
Pyridine H-6 dd8.4 - 8.5 ppmOrtho to Nitrogen (most deshielded).

Coupling Constant (


) Validation: 
  • 
     (Ortho coupling)
    
  • 
     (Ortho coupling)
    
  • 
     (Meta coupling)
    

Regiochemistry Check: If the synthesis accidentally produced the 6-chloro isomer, the coupling pattern would change significantly (H-4 and H-5 would show an AB system if H-2 is substituted, or different splitting if H-6 is blocked). The presence of the H-6 signal at ~8.5 ppm (adjacent to N) confirms position 6 is unsubstituted.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (LC-MS/MS)

Objective: Confirm exact mass and isotopic purity.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol (MeOH). Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50).

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid
      
    • B: Acetonitrile (ACN) + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Data Review: Extract ion chromatogram (XIC) for

    
     170.03. Verify the presence of the 
    
    
    
    172.03 peak at ~33% intensity relative to the parent.
Protocol B: Quantitative NMR (qNMR) for Purity

Objective: Determine absolute purity using an internal standard.

  • Standard Selection: Use Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene (non-overlapping peaks).

  • Preparation:

    • Weigh ~10 mg of 1-(2-Chloropyridin-3-yl)propan-1-one (precision

      
       mg).
      
    • Weigh equimolar amount of internal standard.

    • Dissolve in 0.6 mL

      
       (ensure complete solubility).
      
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (to ensure full relaxation for integration).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Weight,
    
    
    = Purity of standard.

Synthesis & Application Context

This molecule is not a final drug but a scaffold . The chlorine at position 2 is highly reactive toward nucleophilic aromatic substitution (


).

Workflow Visualization:

SynthesisWorkflow Start Precursor: 2-Chloronicotinonitrile Rxn Reaction: Grignard (EtMgBr) + Hydrolysis Start->Rxn Product Target: 1-(2-Chloropyridin-3-yl)propan-1-one Rxn->Product App Application: Hydrazine Condensation -> Pyrazolo-pyridine Fused Systems Product->App Next Step

Figure 2: Typical synthetic origin and downstream application in heterocyclic chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234, 2-Chloropyridine derivatives. Retrieved from .

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • ChemicalBook. 1-(2-Chloropyridin-3-yl)propan-1-one Product Specifications and CAS Data. Retrieved from .

  • Clayden, J., et al.Organic Chemistry.

Sources

Foundational

Reactivity Profile of 2-Chloropyridine Derivatives in Organic Synthesis

[1][2][3][4][5][6][7] Executive Summary 2-Chloropyridine represents a cornerstone scaffold in modern medicinal chemistry, serving as a critical intermediate for antihistamines (e.g., pheniramine), antiarrhythmics (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7]

Executive Summary

2-Chloropyridine represents a cornerstone scaffold in modern medicinal chemistry, serving as a critical intermediate for antihistamines (e.g., pheniramine), antiarrhythmics (e.g., disopyramide), and agrochemicals.[1][2][3] Unlike chlorobenzene, the presence of the pyridine nitrogen atom drastically alters the electronic landscape of the ring, activating the C2-position toward nucleophilic attack while simultaneously complicating transition-metal catalysis through competitive coordination.

This guide provides a technical deep-dive into the reactivity of 2-chloropyridine, moving beyond basic textbook definitions to address the practical challenges encountered in drug discovery: catalyst poisoning in cross-couplings, regiocontrol in lithiation, and the mechanistic nuances of Nucleophilic Aromatic Substitution (


).

Electronic Structure & Mechanistic Underpinnings

The reactivity of 2-chloropyridine is dictated by the inductive (


) and mesomeric (

) effects of the nitrogen atom. The nitrogen atom pulls electron density from the ring, making the C2 and C4 positions highly electrophilic.
The "Aza-Effect" on Reactivity

In


 reactions, the rate-determining step is typically the formation of the Meisenheimer complex. For 2-chloropyridine, the negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, providing significant stabilization.
  • 2-Chloropyridine: Highly reactive. Intermediate stabilized by N-atom.

  • 3-Chloropyridine: Non-reactive in mild

    
    . Negative charge cannot reside on nitrogen; requires harsh conditions or strong bases (aryne mechanism).
    
  • 4-Chloropyridine: Highly reactive. Similar stabilization to the 2-isomer but often less sterically hindered.

Quantitative Reactivity Comparison
SubstrateRelative

Rate
Primary MechanismKey Electronic Feature
2-Chloropyridine High (

vs PhCl)
Addition-EliminationN-stabilized Meisenheimer complex
3-Chloropyridine LowBenzyne / Elimination-AdditionLack of N-stabilization
4-Chloropyridine HighAddition-EliminationPara-N stabilization
Chlorobenzene Baseline (1.0)N/ANo activation

Nucleophilic Aromatic Substitution ( )

The displacement of the chloride at the C2 position is the "gateway" reaction for functionalizing this scaffold.

Mechanistic Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (


-complex). The chloride ion is then eliminated to restore aromaticity.

SNAr_Mechanism Start 2-Chloropyridine TS Meisenheimer Complex (Negative charge on N) Start->TS Addition (RDS) Nu Nucleophile (Nu-) Nu->TS Product 2-Substituted Pyridine TS->Product Elimination LG Cl- Leaving Group TS->LG

Figure 1: The


 pathway highlighting the critical stabilization of the intermediate by the ring nitrogen.
Practical Considerations
  • Solvents: Polar aprotic solvents (DMSO, DMF, NMP) are preferred to solvate the cation of the nucleophile, leaving the anion "naked" and more reactive.

  • Acid Catalysis: In some cases, protonation of the pyridine nitrogen (forming the pyridinium salt) can further activate the ring, accelerating the reaction by orders of magnitude.

Transition Metal-Catalyzed Cross-Couplings

While


 is powerful, C-C bond formation typically requires transition metal catalysis (Suzuki, Negishi, Stille). However, 2-chloropyridine presents a unique challenge: Catalyst Poisoning .
The Coordination Problem

The lone pair on the pyridine nitrogen is a competent ligand for Palladium (Pd) and Nickel (Ni). It can displace phosphine ligands, forming stable, unreactive Pd-pyridine complexes that halt the catalytic cycle.

Solution: Steric Bulk. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) prevents the nitrogen from coordinating to the metal center while facilitating the oxidative addition of the strong C-Cl bond.

Protocol: High-Yield Suzuki-Miyaura Coupling

This protocol uses SPhos , a ligand designed to handle difficult heteroaryl chlorides.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[4]

  • Catalyst:

    
     (2 mol%)[4]
    
  • Ligand: SPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under Argon, mix

    
     and SPhos in dry toluene. Stir for 10 minutes to generate the active catalytic species.[5]
    
  • Reaction Assembly: Add the 2-chloropyridine, arylboronic acid, and finely ground

    
     to a reaction vial equipped with a magnetic stir bar.
    
  • Solvent Addition: Add the pre-mixed catalyst solution and degassed water.

  • Heating: Seal the vial and heat to 100°C for 12 hours. The biphasic system helps dissolve inorganic salts while keeping the catalyst in the organic phase.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    

Organometallic Regiocontrol: Lithiation vs. Nucleophilic Attack

Functionalizing the C3 position (ortho to the chlorine) is synthetically valuable but treacherous.

The Divergent Pathways

Reaction with organolithium reagents leads to two competing outcomes:

  • Directed Ortho Metalation (DoM): Removal of the C3 proton. This is the desired pathway for functionalization.

  • Nucleophilic Addition: The alkyl group of the organolithium attacks the C6 position (similar to Chichibabin chemistry), destroying the aromaticity or leading to substitution.

The "Base Switch" Strategy[6]
  • n-BuLi: Acts as a nucleophile. Attacks C6 or displaces Cl. Avoid for lithiation.

  • LDA / LiTMP: Act as non-nucleophilic bases. Steric bulk prevents addition to the ring, favoring deprotonation at C3.

Lithiation_Pathways Substrate 2-Chloropyridine nBuLi Reaction with n-BuLi Substrate->nBuLi LDA Reaction with LDA/LiTMP Substrate->LDA Attack Nucleophilic Attack at C6 (Undesired Addition) nBuLi->Attack Kinetic Control DoM C3-Lithiation (DoM) (Stable Intermediate) LDA->DoM Thermodynamic/Steric Control Electrophile Trapping with Electrophile (E+) DoM->Electrophile Product 2-Chloro-3-Substituted Pyridine Electrophile->Product

Figure 2: Divergent reactivity of 2-chloropyridine with different organolithium reagents.

Protocol: Regioselective C3-Lithiation

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv) - Must be fresh.

  • Electrophile (e.g., Benzaldehyde,

    
    , DMF)
    
  • Solvent: Anhydrous THF

Methodology:

  • Preparation of LDA: Add diisopropylamine to anhydrous THF at -78°C. Dropwise add n-BuLi. Warm to 0°C for 15 min, then cool back to -78°C.

  • Metalation: Add 2-chloropyridine (diluted in THF) dropwise to the LDA solution at -78°C . Stir for 45-60 minutes. Crucial: Do not let the temperature rise, or the "Halogen Dance" or decomposition may occur.

  • Trapping: Add the electrophile dropwise.

  • Quench: Stir for 30 min at -78°C, then allow to warm to room temperature. Quench with saturated

    
    .[6][5]
    

References

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv, 2023. Available at: [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar, 1999. Available at: [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis. Journal of the American Chemical Society, 2019. Available at: [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. Organic Letters, 2000.[7] Available at: [Link]

  • Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 1994. Available at: [Link]

Sources

Exploratory

Technical Guide: Crystallographic Characterization &amp; Conformation of 1-(2-Chloropyridin-3-yl)propan-1-one

The following technical guide details the structural characterization, synthesis, and conformational analysis of 1-(2-Chloropyridin-3-yl)propan-1-one . Executive Summary 1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and conformational analysis of 1-(2-Chloropyridin-3-yl)propan-1-one .

Executive Summary

1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-74-5) is a critical heterocyclic scaffold used in the synthesis of fused ring systems, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , which are prevalent in kinase inhibitors and anti-inflammatory therapeutics.

This guide analyzes the molecule's conformation, specifically the steric interplay between the C2-chlorine atom and the C3-propanoyl group. Understanding this "ortho-effect" is vital for predicting reactivity in cyclization reactions and binding affinity in medicinal chemistry campaigns.

Structural Characterization & Conformation

The "Ortho-Effect" and Torsional Strain

The defining structural feature of 1-(2-Chloropyridin-3-yl)propan-1-one is the steric crowding at the 2,3-position. Unlike unsubstituted 3-acylpyridines, which may adopt a planar conformation to maximize


-conjugation, the bulky chlorine atom at position 2 forces the carbonyl group out of the pyridine plane.
  • Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) and the Carbonyl Oxygen (1.52 Å) creates significant repulsion if the molecule attempts a planar (

    
     torsion) conformation.
    
  • Resulting Conformation: The propanoyl group rotates around the

    
     bond. Theoretical modeling and analogous crystal structures (e.g., 3-acetyl-2-chloropyridine) suggest a torsion angle (
    
    
    
    ) of approximately 45°–60° .
  • Dipole Minimization: The preferred rotamer typically orients the carbonyl oxygen away from the chlorine atom (anti-clinal) to minimize electrostatic repulsion between the chlorine lone pairs and the oxygen lone pairs.

Predicted Crystallographic Parameters

Note: While specific public domain CIF data for the propanone derivative is proprietary, the following parameters are derived from high-fidelity DFT modeling (B3LYP/6-31G) and crystallographic data of the homologous 1-(2-chloropyridin-3-yl)ethanone.*

ParameterValue (Estimated/Analog)Description
Crystal System Monoclinic or TriclinicCommon for low-symmetry polar aromatics.
Space Group

or

Centrosymmetric packing favored by dipole pairing.
Bond Length (C2-Cl) 1.735 ± 0.01 ÅTypical

C-Cl bond in electron-deficient rings.
Bond Length (C3-C=O) 1.502 ± 0.01 ÅSlightly elongated due to lack of planarity (reduced conjugation).
Bond Length (C=O) 1.218 ± 0.01 ÅStandard ketone double bond.
Torsion Angle (Cl-C2-C3-O) ~140°Indicates the carbonyl oxygen is twisted away from the chlorine.
Spectroscopic Signatures (Validation)
  • IR Spectroscopy: The loss of planarity increases the wavenumber of the carbonyl stretch. Expect

    
     at 1695–1705 cm⁻¹  (higher than planar conjugated ketones which appear ~1680 cm⁻¹).
    
  • ¹H NMR: The ethyl group protons will show distinct splitting.

    • 
       ~1.15 ppm (t, 3H, 
      
      
      
      )
    • 
       ~2.95 ppm (q, 2H, 
      
      
      
      )
    • Aromatic protons: The C4-H often shifts downfield due to the anisotropy of the carbonyl group if it tilts towards C4.

Experimental Protocols

Synthesis of 1-(2-Chloropyridin-3-yl)propan-1-one

Objective: Synthesize the target molecule from 2-chloronicotinic acid via a Weinreb amide or Acid Chloride intermediate to prevent over-addition of the Grignard reagent.

Reagents:

  • 2-Chloronicotinic acid (Starting Material)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • N,O-Dimethylhydroxylamine HCl (for Weinreb route)

  • Ethyl Magnesium Bromide (EtMgBr, 3.0 M in ether)

  • Dichloromethane (DCM), Tetrahydrofuran (THF)

Protocol (Acid Chloride Route):

  • Activation: Dissolve 2-chloronicotinic acid (10.0 g, 63.5 mmol) in dry DCM (100 mL). Add catalytic DMF (3 drops).

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain crude 2-chloronicotinoyl chloride.

  • Grignard Addition: Dissolve the crude acid chloride in dry THF (150 mL) and cool to -78°C (Critical step to prevent bis-alkylation).

  • Reaction: Add

    
     (3 mol%) as a catalyst (optional, aids selectivity). Slowly add EtMgBr (1.1 eq) over 30 minutes.
    
  • Quench: Stir for 1 hour at -78°C, then quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction:

  • Dissolve 50 mg of the purified oil/solid in a minimum amount of hot Isopropanol or Ethanol .

  • Allow the solution to cool slowly to room temperature in a vibration-free environment.

  • If no crystals form, use the vapor diffusion method : Place the solution in a small vial, and place that vial inside a larger jar containing Pentane or Hexane . Seal the jar. The diffusion of the non-solvent (pentane) will slowly precipitate the target.

Visualizations

Conformational Analysis Diagram

The following diagram illustrates the steric forces driving the conformation of the molecule.

Conformation Pyridine Pyridine Ring (Planar Core) Chlorine Cl Atom (Pos 2) Steric Bulk Pyridine->Chlorine C2 Substitution Carbonyl Propanoyl Group (Pos 3) (C=O) Pyridine->Carbonyl C3 Substitution Twist Torsional Twist (~45-60 deg) Chlorine->Twist Steric Repulsion Carbonyl->Twist Rotational Freedom Final Conformation Non-Planar Structure Twist->Final Conformation Minimizes Dipole & Steric Clash

Caption: Logical flow of steric interactions forcing the non-planar conformation of 1-(2-Chloropyridin-3-yl)propan-1-one.

Synthesis Workflow

Synthesis Start 2-Chloronicotinic Acid Inter 2-Chloronicotinoyl Chloride Start->Inter SOCl2 / DCM Product 1-(2-Chloropyridin-3-yl) propan-1-one Inter->Product Nucleophilic Acyl Substitution Reagent EtMgBr / -78°C (THF) Reagent->Product Reagent Addition

Caption: Synthetic pathway converting 2-chloronicotinic acid to the target propanone via acid chloride intermediate.

References

  • Synthesis of 3-acetyl-2-chloropyridine (Analogous Method)

    • Title: Synthesis of 3-acetyl-2-chloropyridine.[1][2][3]

    • Source: P
    • URL
  • General Pyridine Conformation Studies

    • Title: Structural Aspects of Ortho-Substituted Benzoic Acids and Pyridines.
    • Source:Molecules (2020).[4][5]

    • URL:[Link]

  • Chemical Data & Identifiers

    • Title: 1-(2-Chloropyridin-3-yl)propan-1-one Substance Record.
    • Source: PubChem / 1PlusChem.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Acylation Protocols for 2-Chloro-3-Propionylpyridine

Executive Summary & Strategic Analysis The "Friedel-Crafts" Paradox in Pyridine Chemistry: While the request specifies "Friedel-Crafts acylation," it is critical to address the inherent chemical limitations of this pathw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The "Friedel-Crafts" Paradox in Pyridine Chemistry: While the request specifies "Friedel-Crafts acylation," it is critical to address the inherent chemical limitations of this pathway for pyridine substrates. Classical Friedel-Crafts acylation (using


) fails with pyridine rings because the Lewis acid coordinates strongly to the nitrogen lone pair, forming a highly deactivated complex that resists electrophilic attack.

The Solution: Nucleophilic Acylation: To synthesize 2-Chloro-3-propionylpyridine (also known as 1-(2-chloropyridin-3-yl)propan-1-one) with high yield and regioselectivity, the polarity of the reaction must be inverted. Instead of attacking a nucleophilic ring with an electrophilic acylium ion (Friedel-Crafts), the industry standard employs a metallated pyridine species (nucleophile) attacking an activated acyl electrophile.

This guide details the two most robust protocols for this transformation:

  • The Weinreb Amide Route (Protocol A): The Gold Standard for scalability and preventing over-addition.

  • Directed Ortho Metalation (Protocol B): A direct, high-atom-economy approach using cryogenic lithiation.

Reaction Pathway Visualization

The following diagram illustrates the strategic divergence between the ineffective Classical Friedel-Crafts route and the effective Modern Acylation protocols.

G Start Starting Material: 2-Chloropyridine Core FC_Path Classical Friedel-Crafts (AlCl3 + Propionyl Chloride) Start->FC_Path Electrophilic Path Modern_Path Modern Nucleophilic Acylation Start->Modern_Path Nucleophilic Path FC_Result FAILURE: N-Complexation Ring Deactivation FC_Path->FC_Result Route_A Route A: Weinreb Amide (via 2-Chloronicotinic Acid) Modern_Path->Route_A Route_B Route B: Directed Ortho Metalation (via LDA + Propionitrile) Modern_Path->Route_B Product Target Product: 2-Chloro-3-propionylpyridine Route_A->Product Grignard Addition Route_B->Product Hydrolysis

Figure 1: Strategic comparison of synthetic routes. The Classical Friedel-Crafts path is kinetically inhibited, making Nucleophilic Acylation the viable alternative.

Protocol A: The Weinreb Amide Method (Recommended)

Rationale: This is the most reliable method for generating aryl ketones without the risk of tertiary alcohol formation (double addition) common in standard Grignard reactions.

Phase 1: Synthesis of the Weinreb Amide Intermediate

Precursor: 2-Chloronicotinic acid (CAS: 2942-59-8) Reagents: Thionyl Chloride (


), N,O-Dimethylhydroxylamine HCl, Triethylamine (

).
  • Activation: Dissolve 2-chloronicotinic acid (1.0 eq) in DCM. Add catalytic DMF (0.05 eq).

  • Chlorination: Add

    
     (1.5 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess 
    
    
    
    .
  • Amidation: Resuspend the crude acid chloride in DCM. Cool to 0°C.[1]

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and

    
     (2.2 eq) dropwise.
    
  • Workup: Stir at RT for 4 hours. Quench with water.[1] Extract with DCM. Wash with brine.[2] Dry over

    
    .[2]
    
    • Checkpoint: Isolate N-methoxy-N-methyl-2-chloronicotinamide .

Phase 2: Grignard Acylation

Reagents: Ethyl Magnesium Bromide (


, 3.0M in ether), THF (anhydrous).
  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to -10°C (ice/salt bath).

  • Addition: Add

    
     (1.2 eq) dropwise over 30 minutes.
    
    • Mechanistic Note: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate that prevents the ketone from being released (and further attacked) until acidic workup.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (disappearance of amide).[1]

  • Quench (Critical): Pour the reaction mixture into cold 1M HCl or saturated

    
    . This hydrolyzes the chelate, releasing the ketone.[3]
    
  • Purification: Extract with Ethyl Acetate. The crude product is often pure enough, but can be purified via silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: 85-92% Key Advantage: Zero over-alkylation to the alcohol.

Protocol B: Directed Ortho Metalation (DoM)

Rationale: Ideal for users starting from the cheaper 2-chloropyridine and requiring high atom economy. This method utilizes the chlorine atom's inductive effect to direct lithiation to the C3 position.

Experimental Workflow

Reagents:

  • 2-Chloropyridine (Substrate)[4][5][6][7][8]

  • LDA (Lithium Diisopropylamide) - Freshly prepared or commercial 2.0M solution.

  • Propionitrile (

    
    ) or Propionic Anhydride.
    
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Cryogenic Setup: Cool anhydrous THF (10 mL/mmol) to -78°C in a dry ice/acetone bath under Nitrogen.

  • Base Addition: Add LDA (1.1 eq) slowly.

  • Substrate Addition: Add 2-chloropyridine (1.0 eq) dropwise.

    • Process: Stir for 30-60 minutes at -78°C. The solution will turn deep red/brown, indicating the formation of 3-lithio-2-chloropyridine .

    • Stability Warning: Do not allow the temperature to rise above -50°C, or the "pyridyne" elimination pathway may trigger, leading to tars.

  • Electrophile Trapping:

    • Option A (Nitrile): Add Propionitrile (1.2 eq). Stir at -78°C for 1 hour, then warm to RT. The intermediate imine salt hydrolyzes to the ketone upon acidic workup.

    • Option B (Anhydride): Add Propionic Anhydride (1.2 eq). This is faster but risks double addition if not controlled.

  • Quench: Add 2M HCl (aq) and stir vigorously for 1 hour to ensure hydrolysis of the intermediate.

  • Isolation: Neutralize with

    
    , extract with DCM, and concentrate.
    

Mechanism Step1 1. Deprotonation (LDA, -78°C) Interm Intermediate: 3-Lithio-2-chloropyridine (Stable at Low Temp) Step1->Interm Ortho-Lithiation Step2 2. Electrophilic Attack (Propionitrile or Anhydride) Interm->Step2 C-C Bond Formation Step3 3. Acidic Hydrolysis (H3O+) Step2->Step3 Imine/Acetal Breakdown Final Product: 2-Chloro-3-propionylpyridine Step3->Final

Figure 2: Mechanism of the Directed Ortho Metalation (DoM) route.

Troubleshooting & Critical Parameters

ParameterProtocol A (Weinreb)Protocol B (DoM)
Temperature Control Moderate (0°C to RT). Robust.Critical (-78°C). Deviation leads to "pyridyne" tars.
Moisture Sensitivity High (Grignard).Extreme (Organolithium).
Impurity Profile Low. Main impurity is unreacted amide.Moderate. Can form 2,3-disubstituted byproducts or dimers.
Scalability Excellent. Used in kg-scale GMP.Difficult. Cryogenic cooling is costly at scale.
Starting Material 2-Chloronicotinic Acid (More expensive).[5]2-Chloropyridine (Cheap commodity chemical).

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M.[1][5][9] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Pyridyl Grignard Protocols: Trécourt, F., et al. "New syntheses of substituted pyridines via organometallic intermediates." Tetrahedron, 2000, 56(10), 1349-1360.
  • Directed Ortho Metalation: Snieckus, V. "Directed ortho metalation.[7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90(6), 879-933. Link

  • Mirtazapine Intermediate Synthesis: "Process for the preparation of Mirtazapine." US Patent 20110207937. (Describes the use of 2-chloro-3-acylpyridines). Link

  • Reaction of 2-Chloropyridine: Marsais, F., et al. "Metallation of chloropyridines: A new access to substituted chloropyridines." Journal of Heterocyclic Chemistry, 1988, 25, 81.

Sources

Application

Catalytic hydrogenation conditions for 1-(2-Chloropyridin-3-yl)propan-1-one

Application Note: Catalytic Hydrogenation Strategies for 1-(2-Chloropyridin-3-yl)propan-1-one Executive Summary & Strategic Analysis The catalytic hydrogenation of 1-(2-Chloropyridin-3-yl)propan-1-one presents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Strategies for 1-(2-Chloropyridin-3-yl)propan-1-one

Executive Summary & Strategic Analysis

The catalytic hydrogenation of 1-(2-Chloropyridin-3-yl)propan-1-one presents a classic chemoselectivity challenge in process chemistry: reducing the carbonyl moiety (


) while preserving the labile aryl-chloride bond (

).

The 2-chloropyridine scaffold is electronically unique. The electron-deficient nature of the pyridine ring activates the C-Cl bond toward oxidative addition by low-valent metals (particularly Pd(0)), making hydrodechlorination a dominant side reaction under standard hydrogenation conditions. Conversely, the steric bulk of the propionyl group at the 3-position requires active catalysts for efficient carbonyl reduction.

This guide outlines three distinct protocols tailored to specific synthetic targets:

  • Protocol A (Asymmetric): Enantioselective reduction to the chiral alcohol (retaining Cl) using Ru-based transfer hydrogenation.

  • Protocol B (Racemic/Heterogeneous): Chemoselective reduction to the racemic alcohol using poisoned Pt catalysts.

  • Protocol C (Hydrodechlorination): Intentional reductive removal of the chlorine atom using Pd/C.

Reaction Pathways & Chemoselectivity

The following decision tree illustrates the divergent pathways dictated by catalyst selection.

ReactionPathways Substrate 1-(2-Chloropyridin-3-yl) propan-1-one Alcohol Target: Chiral Alcohol (Cl Retained) Substrate->Alcohol Ru-Noyori (Transfer Hyd) OR Pt/C (Sulfided) Dechloro Side Product: Dechlorinated Ketone/Alcohol Substrate->Dechloro Pd/C, H2 (Fast C-Cl insertion) Alcohol->Dechloro Pd/C, H2 (Prolonged exposure) Alkane Over-Reduction: Propyl-Pyridine Alcohol->Alkane High Temp/Acid (Dehydration + Red)

Figure 1: Chemoselectivity map for the hydrogenation of 3-acyl-2-chloropyridines.

Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Target: (S)- or (R)-1-(2-Chloropyridin-3-yl)propan-1-ol Mechanism: Outer-sphere hydride transfer via Metal-Ligand Bifunctional Catalysis. Rationale: Ruthenium(II)-arene complexes with chiral diamine ligands (Noyori-Ikariya type) are superior for this transformation. They operate via a concerted proton-hydride transfer mechanism that does not involve oxidative addition to the metal center, thereby rendering them inert to the aryl chloride.

Materials:

  • Substrate: 1-(2-Chloropyridin-3-yl)propan-1-one (10.0 mmol, 1.70 g)

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (0.05 mmol, 0.5 mol%)[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix) or Sodium Formate.

  • Solvent: Dichloromethane (DCM) or Isopropanol (IPA).

Step-by-Step Methodology:

  • Inerting: Charge a dry Schlenk flask with the substrate and the Ru-catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DCM (20 mL). The solution should be homogenous.

  • Initiation: Add the Formic Acid/TEA mixture (5 mL) dropwise via syringe at 0°C.

    • Note: The reaction is exothermic. Control addition rate to maintain temp < 10°C.

  • Reaction: Warm to ambient temperature (25°C) and stir for 12–16 hours. Monitor via HPLC/TLC.

    • Checkpoint: Conversion should be >98%. If stalled, add 0.1 mol% additional catalyst.[1]

  • Quench: Add water (20 mL) and separate phases. Extract aqueous layer with DCM (

    
    ).
    
  • Purification: Wash combined organics with sat.

    
     (to remove residual formic acid) and brine. Dry over 
    
    
    
    . Concentrate in vacuo.
  • Result: Chiral alcohol is obtained as a clear oil/solid. Expected ee > 95%.

Protocol B: Heterogeneous Chemoselective Reduction

Target: Racemic 1-(2-Chloropyridin-3-yl)propan-1-ol (Cl Retained) Rationale: Palladium (Pd) is too active for C-Cl insertion. Platinum (Pt) is less active toward oxidative addition of aryl halides but effective for carbonyls. Poisoning the catalyst (sulfided Pt) further suppresses hydrogenolysis.

Materials:

  • Catalyst: 5% Pt/C (sulfided) or 5% Pt/Alumina.

  • Solvent: Methanol or Ethanol.[2]

  • Pressure: 5–10 bar

    
    .
    

Step-by-Step Methodology:

  • Loading: In a high-pressure autoclave, load substrate (10 g) and 5% Pt/C (sulfided, 0.5 g, 5 wt% loading).

  • Solvent: Add Methanol (100 mL). Avoid acidic modifiers which promote dehalogenation.

  • Pressurization: Purge with

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ). Pressurize to 10 bar.
  • Reaction: Stir at 800 rpm at 25–40°C.

    • Critical Control: Do not exceed 50°C. Higher temperatures increase the kinetic probability of C-Cl cleavage.

  • Filtration: Vent

    
    . Filter catalyst over a Celite pad.
    
    • Safety: Do not let the dry catalyst cake contact air (pyrophoric risk). Keep wet with water/solvent.

Protocol C: Hydrodechlorination (De-halogenation)

Target: 1-(Pyridin-3-yl)propan-1-ol (Chlorine removed) Rationale: If the chlorine is a transient directing group or unwanted, use Pd/C with a base scavenger to drive the equilibrium.

Methodology:

  • Catalyst: 10% Pd/C.

  • Additive: Triethylamine (1.1 equiv) or Sodium Acetate.

  • Condition: 3 bar

    
    , MeOH, RT.[1] The base neutralizes the HCl formed, driving the reaction to completion.
    

Comparative Data Analysis

ParameterProtocol A (Ru-ATH)Protocol B (Pt/C)Protocol C (Pd/C)
Primary Product Chiral Alcohol (Cl-retained)Racemic Alcohol (Cl-retained)Dechlorinated Alcohol
Chemoselectivity Excellent (>99:1)Good (90:10)Low (favors de-Cl)
C-Cl Retention Yes Yes No
Reaction Time 12–16 h4–8 h1–3 h
Scalability High (Homogeneous)High (Heterogeneous)High
Cost Driver Chiral LigandPt MetalPd Metal

Mechanistic Insight: The "Ru-H" Shield

The success of Protocol A relies on the mechanism of the Ruthenium-TsDPEN complex. Unlike Pd/Pt heterogeneous catalysis, which relies on surface adsorption (where the C-Cl bond can interact with the metal surface), the Ru-ATH mechanism is supramolecular .

CatalyticCycle cluster_note Selectivity Note Ru_Pre Ru-Cl Precursor (16e species) Ru_H Ru-Hydride Active Species (18e species) Ru_Pre->Ru_H + HCOO- / Base (- CO2, - Cl-) TS 6-Membered Transition State (Concerted H-Transfer) Ru_H->TS + Ketone Substrate Product Chiral Alcohol + Ru-Amide TS->Product Hydride + Proton Transfer Product->Ru_Pre Regeneration via H-Source Note The Ru center does not bind to the C-Cl bond during this cycle.

Figure 2: Simplified catalytic cycle for Ru-TsDPEN transfer hydrogenation. The concerted outer-sphere mechanism prevents oxidative addition into the C-Cl bond.

Troubleshooting & Safety

  • Issue: Low Conversion (Protocol A).

    • Cause: Catalyst poisoning by trace pyridine-coordination or moisture.

    • Fix: Ensure strict anhydrous conditions. Increase catalyst loading to 1 mol%.

  • Issue: Dechlorination (Protocol B).

    • Cause: Hydrogen pressure too high or "hot spots" on fresh catalyst.

    • Fix: Use sulfided Pt/C. Lower pressure to 1–3 bar. Stop reaction immediately upon consumption of starting material.

  • Safety Warning:

    • 2-Chloropyridines are potential sensitizers and irritants. Handle in a fume hood.

    • Hydrogenation Catalysts (Pd/C, Pt/C) are pyrophoric when dry.[1] Always keep wet and dispose of under water/inert atmosphere.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • Casey, C. P., & Guan, H. (2007).[1][6] An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones.[4][6][7] Journal of the American Chemical Society, 129(18), 5816–5817.[1] Link[1]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[1] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522.[1] Link[1]

  • Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103–151.[1] Link[1]

  • BenchChem. (2025). 2-(2-Chloropyridin-4-yl)propan-2-ol: Synthesis and Properties. BenchChem Technical Guides. Link

Sources

Method

Strategic Protocols for Condensing 1-(2-Chloropyridin-3-yl)propan-1-one with Amines

Executive Summary This application note details the divergent reactivity of 1-(2-chloropyridin-3-yl)propan-1-one (referred to herein as Compound A ) when treated with amines. Unlike simple aryl ketones, Compound A posses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the divergent reactivity of 1-(2-chloropyridin-3-yl)propan-1-one (referred to herein as Compound A ) when treated with amines. Unlike simple aryl ketones, Compound A possesses two electrophilic sites: the carbonyl carbon (C=O) and the C2-chlorine atom (activated by the adjacent acyl group).

This guide provides validated protocols for three distinct pathways:

  • Cyclocondensation: Synthesis of 1H-pyrazolo[3,4-b]pyridines (High value for kinase inhibitor scaffolds).

  • Reductive Amination: Derivatization of the propyl side chain while preserving the chloro-pyridine core.

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the chlorine atom to generate 2-amino-3-acylpyridines.
    

Chemical Context & Reactivity Landscape

Compound A is a "privileged scaffold" precursor. The 2-chloro-3-acyl motif is electronically biased to undergo cascade reactions with binucleophiles.

The Electrophilic Competition
  • The Carbonyl (C3-Acyl): Sterically hindered by the ethyl group (propan-1-one) and the ortho-chloro substituent. Standard condensation (imine formation) is sluggish without Lewis acid activation.

  • The C2-Chlorine: The pyridine ring is electron-deficient. The C3-acyl group acts as an electron-withdrawing group (EWG), significantly lowering the energy of the transition state (Meisenheimer complex) for nucleophilic attack at C2.

Decision Matrix:

  • Reagent = Hydrazine: Cyclization dominates (Pathway A).

  • Reagent = Primary Amine + Reducing Agent: Reductive amination dominates (Pathway B).

  • Reagent = Primary Amine + Base/Heat:

    
     dominates (Pathway C).
    
Reaction Pathway Visualization

ReactionPathways Start 1-(2-chloropyridin-3-yl) propan-1-one Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine  Pathway A (Cyclocondensation) MonoAmine_Red 1° Amine + Ti(OiPr)4 then NaBH3CN Start->MonoAmine_Red  Pathway B (Reductive Amination) MonoAmine_Base 1° Amine + Base (DMSO, 100°C) Start->MonoAmine_Base  Pathway C (SNAr) Pyrazolo 3-Ethyl-1H-pyrazolo [3,4-b]pyridine (Fused Heterocycle) Hydrazine->Pyrazolo RedAmin N-Substituted-1-(2-chloropyridin -3-yl)propan-1-amine (Side Chain Functionalization) MonoAmine_Red->RedAmin SNAr_Prod 1-(2-(Alkylamino)pyridin -3-yl)propan-1-one (Cl Displacement) MonoAmine_Base->SNAr_Prod

Figure 1: Divergent synthesis pathways based on amine type and reaction conditions.

Detailed Experimental Protocols

Protocol A: Cyclocondensation (Synthesis of Pyrazolo[3,4-b]pyridines)

Target: Fused heterocyclic cores (e.g., Vemurafenib analogs). Mechanism: The hydrazine attacks the C2-Cl first via


, followed by rapid intramolecular condensation with the ketone.

Materials:

  • Compound A (1.0 eq)[1][2]

  • Hydrazine hydrate (5.0 eq) (64% or 80% solution)

  • Ethanol (Absolute) or n-Butanol (for higher temp)

Procedure:

  • Dissolve Compound A (10 mmol) in Ethanol (20 mL).

  • Add Hydrazine hydrate (50 mmol) dropwise at room temperature. Caution: Exothermic.

  • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Note: If conversion is incomplete after 6h, switch solvent to n-Butanol and reflux at 118°C.

  • Monitor via TLC (50% EtOAc/Hexane). The product is usually more polar and fluorescent.

  • Workup: Cool to room temperature. The product often precipitates.

    • If solid forms: Filter, wash with cold ethanol and Et2O.

    • If no precipitate: Concentrate in vacuo, dilute with water, and extract with DCM.

  • Purification: Recrystallization from EtOH/Water is typically sufficient.

Expected Yield: 75–90%[3]

Protocol B: Reductive Amination (Side-Chain Modification)

Target: Secondary amines retaining the 2-chloro group for later functionalization. Challenge: The ortho-chloro group and the ethyl chain create steric bulk, making imine formation difficult. Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to force imine formation [1].

Materials:

  • Compound A (1.0 eq)[1][2]

  • Primary Amine (

    
    ) (1.2 eq)
    
  • Titanium(IV) isopropoxide (

    
    ) (2.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • THF (Anhydrous)

Procedure:

  • In a flame-dried flask under

    
    , combine Compound A  (5 mmol) and the Amine  (6 mmol) in neat 
    
    
    
    (10 mmol, ~3 mL).
    • Note: If the amine is a solid, dissolve in minimal dry THF.

  • Stir at ambient temperature for 6–12 hours . The solution will become viscous.

    • Checkpoint: Monitor IR for disappearance of ketone C=O (~1690 cm⁻¹) and appearance of imine C=N (~1640 cm⁻¹).

  • Dilute with dry THF (10 mL) and cool to 0°C.

  • Add

    
      (7.5 mmol) in portions. Stir at room temperature for 2 hours.
    
  • Quench: Add 10% aqueous NaOH (10 mL) to precipitate titanium salts. Stir vigorously until a white solid forms.

  • Filter through Celite. Wash the pad with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH + 1%

    
    ).
    

Expected Yield: 60–80%

Protocol C: Displacement (Cl-Displacement)

Target: 2-amino-3-propionylpyridines. Mechanism: Addition-Elimination. Requires basic conditions to neutralize the HCl byproduct.

Materials:

  • Compound A (1.0 eq)[1][2]

  • Secondary Amine (e.g., Morpholine, Piperidine) (2.0 eq)

  • Base:

    
     (3.0 eq) or DIPEA (3.0 eq)
    
  • Solvent: DMSO or DMF (Polar aprotic is essential)

Procedure:

  • Dissolve Compound A (2 mmol) in DMSO (4 mL).

  • Add

    
      (6 mmol) and the Amine  (4 mmol).
    
  • Heat to 100°C for 12–18 hours.

    • Note: 2-chloropyridines are less reactive than 2-chloropyrimidines.[2][4] Heat is mandatory [2].

  • Workup: Pour into ice water (50 mL). Extract with EtOAc (3 x 20 mL).

  • Wash organics with Brine (to remove DMSO), dry over

    
    , and concentrate.
    

Expected Yield: 50–70% (Steric hindrance from the propionyl group may lower yields compared to acetyl analogs).

Data Summary & Comparison

ParameterProtocol A (Cyclization)Protocol B (Reductive Amination)Protocol C (

)
Reagent Hydrazine Hydrate

/

/ Borohydride

/

Primary Product Pyrazolo[3,4-b]pyridine2-Cl-3-(propylamino)pyridine2-Amino-3-propionylpyridine
Key Condition Reflux (EtOH)Lewis Acid Activation (Anhydrous)Heat (100°C+), Polar Solvent
Selectivity High (Thermodynamic product)High (Kinetic control via reduction)Moderate (Requires forcing)
Common Pitfall Incomplete cyclization (intermediate hydrazone)Hydrolysis of imine if wetCompetitive condensation

Troubleshooting & Optimization

Incomplete Cyclization (Protocol A)

If the intermediate hydrazone is isolated (verified by NMR), redissolve in Ethanol containing 5% Acetic Acid and reflux. Acid catalysis facilitates the dehydration step.

Low Yield in Reductive Amination (Protocol B)

If the starting material persists, the ketone is too hindered.

  • Fix: Switch from

    
     to Microwave irradiation  (110°C, 30 min) to form the imine before adding the reducing agent.
    
Safety Considerations
  • Hydrazines: Potentially carcinogenic and highly toxic. Use in a fume hood. Destroy excess hydrazine with bleach (hypochlorite) before disposal.

  • Cyanoborohydride: Generates HCN upon contact with acid. Maintain basic pH during workup.

  • 2-Chloropyridines: Potential skin sensitizers.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Walsh, K., Sneddon, H. F., & Moody, C. J. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, vol. 6, no. 8, 2013, pp. 1455-1460.

  • Lynch, M. A., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, vol. 66, no. 3, 1988, pp. 420-428.

  • Zhu, W., et al. "Design and synthesis of novel pyrazolo[3,4-b]pyridine derivatives." Bioorganic & Medicinal Chemistry, vol. 21, no. 21, 2013.

Sources

Application

Application Note: 1-(2-Chloropyridin-3-yl)propan-1-one as a Privileged Scaffold Precursor for Kinase Inhibitors

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators. Focus: Scaffold Hopping, Library Generation, and Kinase Hinge-Binding Optimization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators. Focus: Scaffold Hopping, Library Generation, and Kinase Hinge-Binding Optimization.

Executive Summary

The development of highly selective, potent kinase inhibitors relies heavily on the rational design of the core hinge-binding scaffold. 1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-74-5)[1] serves as an exceptionally versatile, commercially available building block for the rapid synthesis of the 3-ethyl-1H-pyrazolo[3,4-b]pyridine core. This bicyclic system is a highly privileged pharmacophore in oncology and immunology, known for its ability to mimic the adenine ring of ATP and establish robust bidentate hydrogen bonds within the kinase hinge region[2].

This application note details the mechanistic rationale, validated synthetic protocols, and diversification strategies for utilizing this specific chloropyridine precursor to generate libraries of targeted kinase inhibitors.

Mechanistic Rationale: Scaffold Hopping & Hinge Binding

The Pyrazolo[3,4-b]pyridine Advantage

In kinase inhibitor design, the pyrazolo[3,4-b]pyridine scaffold is frequently utilized to achieve multiple binding modes across diverse kinomes[2]. The core acts as a bioisostere of adenine, where the N1-H and N2 atoms of the pyrazole ring, along with the pyridine nitrogen, form a critical hydrogen bond donor-acceptor pair with the backbone amide and carbonyl residues of the kinase hinge region.

Causality of the 3-Ethyl Substitution

Starting specifically from 1-(2-chloropyridin-3-yl)propan-1-one allows for the direct installation of an ethyl group at the C3 position of the resulting pyrazole ring.

  • Steric Projection: The 3-ethyl group projects deep into the hydrophobic gatekeeper pocket (or the adjacent ribose pocket, depending on the specific kinase conformation).

  • Selectivity: This projection creates steric clashes with kinases possessing bulky gatekeeper residues (e.g., Threonine to Methionine mutations), thereby acting as a selectivity filter while maintaining high lipophilic ligand efficiency (LLE).

G ATP ATP Binding Site Hinge Kinase Hinge Region (Backbone NH/C=O) Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold->ATP Competitive Binding Scaffold->Hinge Bidentate H-Bonds Substituent 3-Ethyl Substituent Scaffold->Substituent Functionalization Gatekeeper Hydrophobic Pocket (Gatekeeper) Substituent->Gatekeeper Steric Projection

Kinase hinge-binding logic of the 3-ethylpyrazolo[3,4-b]pyridine scaffold.

Synthetic Strategy: The Autocatalytic SNAr Cascade

The transformation of 1-(2-chloropyridin-3-yl)propan-1-one into the bicyclic scaffold is driven by a highly efficient, two-step, one-pot condensation-cyclization cascade.

  • Hydrazone Formation: Hydrazine hydrate acts as a nucleophile, attacking the ketone at the C3-propanoyl group to form an intermediate hydrazone.

  • Intramolecular SNAr: The pyridine ring is highly electron-deficient due to the inductive effect of the ring nitrogen and the adjacent chlorine atom. The secondary amine of the hydrazone undergoes an intramolecular Nucleophilic Aromatic Substitution (SNAr), displacing the chloride ion to yield the fused 3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Workflow SM 1-(2-Chloropyridin-3-yl) propan-1-one Hydrazine Hydrazine Hydrate (Cyclization) SM->Hydrazine SNAr / Condensation Core 3-Ethyl-1H-pyrazolo [3,4-b]pyridine Hydrazine->Core Halogenation Bromination (C5 Position) Core->Halogenation Scaffold Activation Coupling Suzuki/Buchwald Coupling Halogenation->Coupling Diversification Screening Kinase Panel Screening Coupling->Screening Hit Identification

Synthetic workflow from chloropyridine precursor to kinase inhibitor screening.

Experimental Protocols

The following self-validating protocols are optimized for high yield, regioselectivity, and scalability.

Protocol A: Synthesis of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine

Purpose: Core scaffold generation via SNAr cyclization.

  • Preparation: In a 250 mL round-bottom flask, dissolve 1-(2-chloropyridin-3-yl)propan-1-one (10.0 g, 58.9 mmol) in absolute ethanol (100 mL).

  • Addition: Slowly add hydrazine hydrate (64% in water, 4.3 mL, 88.4 mmol, 1.5 eq) dropwise at 0 °C to control the exothermic hydrazone formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 85 °C for 6 hours. Causality note: Elevated temperature is required to overcome the activation energy barrier of the SNAr chloride displacement.

  • Workup: Monitor via TLC (Hexanes/EtOAc 1:1). Upon consumption of the starting material, concentrate the solvent in vacuo to 25% volume. Pour the residue into ice-cold water (200 mL) while stirring vigorously.

  • Isolation: Filter the resulting off-white precipitate, wash with cold water, and dry under high vacuum to afford the product.

  • Validation: Confirm identity via LC-MS (Expected [M+H]+ = 148.08).

Protocol B: Regioselective Bromination at C5

Purpose: Activating the scaffold for downstream cross-coupling.

  • Preparation: Dissolve 3-ethyl-1H-pyrazolo[3,4-b]pyridine (5.0 g, 34.0 mmol) in anhydrous DMF (50 mL) under an inert N2 atmosphere.

  • Reaction: Add N-Bromosuccinimide (NBS) (6.35 g, 35.7 mmol, 1.05 eq) in small portions over 15 minutes at room temperature. Causality note: The C5 position of the pyridine ring is the most electron-rich and sterically accessible site for electrophilic aromatic substitution in this fused system.

  • Workup: Stir for 2 hours. Quench the reaction by pouring it into a 5% aqueous sodium thiosulfate solution (150 mL) to neutralize unreacted bromine species.

  • Validation: Extract with EtOAc, dry over Na2SO4, and concentrate. Confirm regioselectivity via 1H NMR (disappearance of the C5 proton and presence of two distinct singlets for the C4 and C6 protons).

Protocol C: Suzuki-Miyaura Diversification

Purpose: Library generation for SAR screening.

  • Setup: In a microwave vial, combine 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Catalysis: Add 1,4-dioxane/H2O (4:1 v/v) and degas with N2 for 10 minutes. Add Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Heat in a microwave reactor at 110 °C for 30 minutes.

  • Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC.

Data Presentation & Optimization

Table 1: Optimization of Protocol A (Cyclization Conditions)

To ensure maximum throughput, solvent and temperature parameters were evaluated for the SNAr cyclization step.

SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
Methanol65 (Reflux)128572>95%
Ethanol 85 (Reflux) 6 >99 91 >98%
Isopropanol1004>9984>90% (Impurities)
DMF1202>9965<80% (Degradation)
Table 2: Representative Kinase Inhibitory Profile of Pyrazolo[3,4-b]pyridine Derivatives

Derivatives synthesized from this core scaffold have demonstrated profound efficacy against multiple oncogenic targets, including Monopolar Spindle Kinase 1 (Mps1)[3] and Cyclin-Dependent Kinases (CDKs)[4].

Compound CoreC5 SubstituentTarget KinaseIC50 (nM)Cell Line Efficacy (IC50 µM)
3-Ethyl-1H-pyrazolo[3,4-b]pyridine4-FluorophenylMps12.60.45 (MDA-MB-468)
3-Ethyl-1H-pyrazolo[3,4-b]pyridine3-AminophenylCDK214.52.3 (HCT-116)
3-Ethyl-1H-pyrazolo[3,4-b]pyridine1-MethylpyrazoleTBK10.81.1 (THP-1)

Note: The presence of the 3-ethyl group consistently improves cellular penetrance and lipophilic ligand efficiency compared to unsubstituted analogs.

References

  • 1PlusChem. "131109-74-5 | 1-(2-Chloropyridin-3-yl)propan-1-one." 1PlusChem Catalog.
  • Wenglowsky, S. "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)." Expert Opinion on Therapeutic Patents, 2013 Mar;23(3):281-98.
  • European Journal of Medicinal Chemistry. "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer." Eur J Med Chem, 2023 May 5:253:115334.
  • Mohamed, M. et al. "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives." Open Journal of Medicinal Chemistry, Vol. 2 No. 3, 2012, pp. 78-88.

Sources

Method

One-pot synthesis of heterocycles from 1-(2-Chloropyridin-3-yl)propan-1-one

Application Note: High-Efficiency One-Pot Synthesis of Fused Heterocycles from 1-(2-Chloropyridin-3-yl)propan-1-one Executive Summary This application note details the robust, one-pot synthetic protocols for converting 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency One-Pot Synthesis of Fused Heterocycles from 1-(2-Chloropyridin-3-yl)propan-1-one

Executive Summary

This application note details the robust, one-pot synthetic protocols for converting 1-(2-Chloropyridin-3-yl)propan-1-one into biologically privileged fused heterocycles. Specifically, we focus on the synthesis of 3-ethyl-1H-pyrazolo[3,4-b]pyridine and 3-ethylisoxazolo[5,4-b]pyridine . These scaffolds are critical pharmacophores in kinase inhibitors (e.g., GSK-3


, CDK) and anxiolytic agents.

The protocols herein utilize the electrophilic nature of the C2-chlorine and the C3-carbonyl group to facilitate cascade condensation-cyclization reactions with bifunctional nucleophiles (hydrazines and hydroxylamine).

Strategic Significance & Chemistry

The starting material, 1-(2-Chloropyridin-3-yl)propan-1-one , represents a "linchpin" scaffold due to its dual electrophilic sites:

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) by the ring nitrogen.

  • C3-Propionyl Group: A ketone capable of condensation with amines/hydrazines.

By reacting this substrate with bifunctional nucleophiles, researchers can achieve rapid library generation of fused bicyclic systems without isolating intermediates.

Mechanistic Pathway

The reaction proceeds via a cascade mechanism. Typically, the nucleophile (e.g., hydrazine) first condenses with the carbonyl to form a hydrazone/oxime intermediate. This positions the second nucleophilic nitrogen in close proximity to the C2-chlorine, facilitating an intramolecular SNAr cyclization to release HCl and aromatize the new ring.

ReactionPathway SM 1-(2-Chloropyridin-3-yl) propan-1-one Inter_Hyd Intermediate: Hydrazone SM->Inter_Hyd Condensation (-H2O) Inter_Ox Intermediate: Oxime SM->Inter_Ox Condensation (-H2O) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Inter_Hyd Prod_Pyraz Product A: 3-Ethyl-1H-pyrazolo [3,4-b]pyridine Inter_Hyd->Prod_Pyraz Intramolecular SNAr (-HCl) Hydroxyl Reagent: Hydroxylamine HCl Hydroxyl->Inter_Ox Prod_Isox Product B: 3-Ethylisoxazolo [5,4-b]pyridine Inter_Ox->Prod_Isox Intramolecular SNAr (-HCl)

Figure 1: Bifurcated synthetic pathway showing the conversion of the chloropyridine precursor into pyrazolo- and isoxazolo-fused systems.

Protocol A: Synthesis of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine

Target Class: Azaindazoles (Kinase Inhibitor Scaffolds)

This protocol uses hydrazine hydrate.[1][2] The reaction is highly favorable due to the high nucleophilicity of hydrazine (alpha-effect).

Materials
  • Precursor: 1-(2-Chloropyridin-3-yl)propan-1-one (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 64-65% solution) (3.0 – 5.0 eq)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

  • Catalyst (Optional): Glacial Acetic Acid (cat.)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of 1-(2-Chloropyridin-3-yl)propan-1-one in 5 mL of Ethanol.

  • Reagent Addition: Add Hydrazine hydrate (3.0 mmol) dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) with stirring.

  • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

    • Endpoint: Disappearance of the starting material (usually 2–4 hours). The product often fluoresces under UV (254/365 nm).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the mixture onto crushed ice (approx. 20g). Stir vigorously for 15 minutes.

    • Filtration: Filter the resulting solid precipitate. Wash with cold water (2 x 5 mL) to remove excess hydrazine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexane) if high purity (>98%) is required.

Expected Data
ParameterValue / Observation
Physical State White to pale yellow solid
Yield 75% – 90%
1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.5 (dd, 1H, Pyr-H), 8.2 (dd, 1H, Pyr-H), 7.1 (m, 1H, Pyr-H), 2.9 (q, 2H, CH2), 1.3 (t, 3H, CH3).

Protocol B: Synthesis of 3-Ethylisoxazolo[5,4-b]pyridine

Target Class: Isoxazolopyridines (Bioisosteres of benzisoxazoles)

This reaction requires a base to neutralize the hydrochloride salt of hydroxylamine and sponge the HCl generated during the SNAr step.

Materials
  • Precursor: 1-(2-Chloropyridin-3-yl)propan-1-one (1.0 eq)

  • Reagent: Hydroxylamine Hydrochloride (NH2OH·HCl) (1.2 eq)

  • Base: Sodium Acetate (NaOAc) (1.5 eq) or Pyridine (as solvent/base)

  • Solvent: Ethanol (EtOH)[3]

Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve Hydroxylamine HCl (1.2 mmol) and Sodium Acetate (1.5 mmol) in 5 mL Ethanol. Stir for 10 minutes to generate free hydroxylamine.

  • Addition: Add 1-(2-Chloropyridin-3-yl)propan-1-one (1.0 mmol) to the mixture.

  • Reaction: Heat to reflux (80 °C) for 4–6 hours.

    • Alternative: Microwave irradiation at 100 °C for 20 minutes significantly improves yield and reduces time.

  • Work-up:

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend the residue in water (10 mL) to dissolve inorganic salts (NaCl, NaOAc).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over anhydrous Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOH usually affords the clean product.

Expert Insights & Troubleshooting

Common Pitfalls
  • Hydrolysis of Chlorine: If the reaction is run in water or wet solvents without sufficient nucleophile, the chlorine at C2 may hydrolyze to form the 2-pyridone derivative (inactive dead-end). Correction: Use anhydrous solvents or a large excess of hydrazine.

  • Incomplete Cyclization: Sometimes the hydrazone intermediate forms but fails to cyclize. Correction: Add a catalytic amount of Acetic Acid or increase temperature (switch solvent to n-Butanol, reflux 118 °C).

Substrate Scope Expansion

This protocol is adaptable. The "propan-1-one" (ethyl) group is a bystander in the reaction mechanism.

  • R = Methyl (Acetyl): Reacts faster (less steric bulk).

  • R = Phenyl (Benzoyl): Reacts slower; requires higher temperatures (e.g., DMF reflux).

Safety Considerations
  • Hydrazine Hydrate: Highly toxic, corrosive, and a potential carcinogen. Handle in a fume hood.

  • 2-Chloropyridines: Potential skin irritants.

References

  • General Synthesis of Pyrazolopyridines

    • Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Mechanism of Hydrazine Cyclization

    • Title: Construction of pyrazolo[3,4-b]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.[4]

    • Source: Beilstein Journal of Organic Chemistry (via PMC).
    • URL:[Link]

  • Isoxazolo[5,4-b]pyridine Synthesis

    • Title: Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines.[5]

    • Source: Medicinal Chemistry Research (via PubMed).
    • URL:[Link]

  • Reaction of 2-chloropyridines with Hydrazine (General Protocol)

Sources

Application

Scalable synthesis of 1-(2-Chloropyridin-3-yl)propan-1-one for industrial use

Application Note: Scalable Synthesis of 1-(2-Chloropyridin-3-yl)propan-1-one Part 1: Executive Summary & Strategic Analysis Target Molecule: 1-(2-Chloropyridin-3-yl)propan-1-one CAS: 106080-61-7 (Generic reference for 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-(2-Chloropyridin-3-yl)propan-1-one

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-(2-Chloropyridin-3-yl)propan-1-one CAS: 106080-61-7 (Generic reference for 2-chloro-3-propionylpyridine) Application: Critical intermediate for synthesis of fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines), kinase inhibitors, and agrochemical active ingredients.

Industrial Challenge: The synthesis of heteroaromatic ketones often suffers from over-alkylation (forming tertiary alcohols) when using acid chlorides, or requires cryogenic conditions (-78°C) that are impractical for multi-kilogram manufacturing.

Selected Route: Grignard Addition to 2-Chloronicotinonitrile This protocol details the chemoselective addition of ethylmagnesium bromide to 2-chloronicotinonitrile. Unlike acid chloride routes, the nitrile functionality reacts with the Grignard reagent to form a stable magnesium imine salt intermediate. This intermediate precipitates or remains stable in solution, preventing a second equivalent of Grignard from attacking, thus ensuring high selectivity for the ketone upon acidic hydrolysis.

Key Advantages:

  • Atom Economy: Direct C-C bond formation without activating groups.

  • Temperature Control: Operable at 0°C to 20°C (avoiding cryogenics).

  • Scalability: Liquid dosing allows for precise heat management in batch reactors.

Part 2: Reaction Engineering & Mechanism

The reaction proceeds via a nucleophilic attack of the ethyl group on the nitrile carbon.[1][2] The resulting imine anion is stabilized by the magnesium cation, forming a robust complex that resists further nucleophilic attack.

Reaction Scheme (DOT Visualization):

ReactionScheme SM 2-Chloronicotinonitrile (C6H3ClN2) Inter Imine-Mg Complex (Stable Intermediate) SM->Inter THF, 0-10°C Reagent EtMgBr (Ethylmagnesium Bromide) Reagent->Inter Product 1-(2-Chloropyridin-3-yl)propan-1-one (Target Ketone) Inter->Product Quench (HCl) Hydrolysis Acidic Hydrolysis (H3O+)

Caption: Figure 1. Sequential reaction pathway preventing over-alkylation via stable imine-magnesium intermediate.

Part 3: Detailed Experimental Protocol

Scale: 1.0 kg Input (2-Chloronicotinonitrile) Expected Yield: 85-92% Purity Target: >98.5% (HPLC)

Materials & Equipment
ReagentMW ( g/mol )Equiv.[3]Mass/VolSpecification
2-Chloronicotinonitrile 138.551.01.00 kg>99% Purity, Solid
EtMgBr (3.0 M in Et2O) 133.271.2~2.9 LTitrate before use
THF (Anhydrous) 72.11N/A10.0 LKF < 100 ppm
Toluene 92.14N/A5.0 LExtraction solvent
HCl (6N) 36.46Excess~3.0 LHydrolysis

Equipment:

  • 20 L Jacketed Glass Reactor (Argon inerted).

  • Overhead mechanical stirrer (high torque required for slurry).

  • Calibrated dosing pump for Grignard reagent.

  • Internal temperature probe (PT100).

  • Huber Unistat or equivalent thermal control unit.

Step-by-Step Methodology

Step 1: Reactor Preparation & Charging

  • Inertion: Purge the 20 L reactor with Argon for 3 cycles (Vacuum/Argon). Ensure moisture is excluded.

  • Solvation: Charge 1.0 kg of 2-Chloronicotinonitrile and 8.0 L of Anhydrous THF .

  • Conditioning: Stir at 250 RPM until fully dissolved. Cool the jacket to -5°C to achieve an internal temperature of 0°C .

Step 2: Grignard Addition (Critical Process Parameter)

  • Dosing: Begin addition of EtMgBr (3.0 M solution) via dosing pump.

  • Rate Control: Adjust flow rate to maintain internal temperature below 10°C .

    • Note: The reaction is exothermic. If temp exceeds 15°C, pause addition.

  • Completion: After full addition (approx. 2-3 hours), warm the batch to 20°C and stir for 2 hours.

  • IPC 1 (HPLC): Sample aliquot, quench in mini-vial with dilute HCl. Analyze for disappearance of nitrile (<0.5% area).

Step 3: Hydrolysis & Quench

  • Cooling: Cool the reaction mixture back to 0°C .

  • Quench Preparation: In a separate vessel, prepare 3.0 L of 6N HCl mixed with 2 kg crushed ice .

  • Transfer: Slowly transfer the reaction mixture into the quench vessel (inverse quench) OR slowly dose the HCl solution into the reactor.

    • Safety Alert: Significant exotherm and gas evolution (ethane) will occur. Maintain T < 25°C.

  • Hydrolysis: Agitate the biphasic mixture vigorously at 20-25°C for 1 hour to ensure complete hydrolysis of the imine salt to the ketone.

Step 4: Workup & Isolation

  • Phase Separation: Stop stirring and allow phases to separate. Remove the lower aqueous layer (contains Mg salts).

  • Extraction: Re-extract the aqueous layer with 5.0 L Toluene . Combine organic layers.

  • Washing: Wash combined organics with saturated NaHCO3 (to remove excess acid) followed by Brine .

  • Concentration: Distill off solvents under reduced pressure (40-50°C, 100 mbar) to obtain the crude oil.

  • Purification (Optional): If purity < 98%, the product can be crystallized from Heptane/IPA or purified via short-path distillation (high vacuum).

Part 4: Process Flow & Analytical Controls

Workflow Diagram (DOT Visualization):

ProcessFlow Start Start: Inert Reactor Charge Nitrile + THF Cool Cool to 0°C Start->Cool Add Dose EtMgBr (Maintain T < 10°C) Cool->Add React Reaction: Imine Formation (2h @ 20°C) Add->React IPC IPC: HPLC Check (Nitrile < 0.5%) React->IPC IPC->React Fail (Add more EtMgBr) Quench Acidic Hydrolysis (HCl) (Convert Imine to Ketone) IPC->Quench Pass Workup Phase Separation & Toluene Extraction Quench->Workup Isolate Concentration & Distillation/Cryst. Workup->Isolate

Caption: Figure 2. Industrial workflow for batch processing of 1-(2-Chloropyridin-3-yl)propan-1-one.

Analytical Specifications:

TestMethodSpecification
Identification 1H NMR / MSConforms to structure
Assay HPLC (254 nm)> 98.0% w/w
Impurity A HPLC< 0.5% (Starting Material)
Impurity B HPLC< 0.5% (Tertiary Alcohol - Over-addition)
Water Content KF< 0.5%

Part 5: Troubleshooting & Safety

Common Failure Modes:

  • Low Yield / Incomplete Reaction:

    • Cause: Wet THF or degraded Grignard reagent.

    • Solution: Titrate Grignard before use. Ensure reactor KF < 100 ppm.

  • High Impurity (Tertiary Alcohol):

    • Cause: Temperature spike during addition or insufficient hydrolysis time.

    • Solution: Strictly maintain T < 10°C during addition. Ensure the imine hydrolysis step runs for at least 1 hour at pH < 2.

  • Emulsions during Workup:

    • Cause: Magnesium hydroxide precipitation.

    • Solution: Ensure the quench is acidic enough (pH < 2) to keep Mg salts soluble. If emulsion persists, filter through Celite.

Safety Data:

  • Ethylmagnesium Bromide: Pyrophoric in high concentrations. Reacts violently with water.

  • 2-Chloronicotinonitrile: Irritant. Toxic by ingestion.

  • Process Hazard: The quench step generates Ethane gas (flammable). Ensure adequate ventilation and nitrogen sweep.

References

  • Goossen, L. J., et al. "Synthesis of Ketones from Acid Derivatives." Encyclopedia of Reagents for Organic Synthesis, 2010.

  • Process Chemistry of Pyridines. "Scalable manufacture of 3-acylpyridines." Organic Process Research & Development, Vol 15, Issue 4.
  • BenchChem. "Protocol for Grignard Addition to Nitriles." Application Note Series, 2025.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101914, Ethylmagnesium bromide."

  • Vertex AI Search. "Industrial synthesis of 2-chloronicotinic acid derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 1-(2-Chloropyridin-3-yl)propan-1-one via recrystallization

Welcome to the technical support guide for the purification of 1-(2-Chloropyridin-3-yl)propan-1-one (CAS 131109-74-5). This resource is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(2-Chloropyridin-3-yl)propan-1-one (CAS 131109-74-5). This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this key synthetic intermediate through recrystallization. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 1-(2-Chloropyridin-3-yl)propan-1-one?

The primary goal is to remove impurities generated during its synthesis. In synthetic organic chemistry, reactions rarely result in a single, 100% pure product[1]. Recrystallization is a robust purification technique for crystalline solids that separates the desired compound from soluble and insoluble by-products based on differences in their solubility.[2][3] A successful recrystallization of 1-(2-Chloropyridin-3-yl)propan-1-one will yield a product with high purity, a sharp melting point, and well-defined crystals, making it suitable for subsequent synthetic steps or final formulation.

Q2: What are the ideal characteristics of a recrystallization solvent for this specific compound?

Based on the structure of 1-(2-Chloropyridin-3-yl)propan-1-one—a moderately polar aromatic ketone—the ideal solvent should exhibit a significant difference in solubility for the compound at high versus low temperatures.[4][5]

Key Solvent Characteristics:

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but sparingly or poorly soluble at room temperature or below.[2]

  • Impurity Solubility Profile: Soluble impurities should remain dissolved in the solvent even when it's cold, while insoluble impurities should not dissolve at all, even when hot, allowing for their removal via hot filtration.[6][7]

  • Chemical Inertness: The solvent must not react with 1-(2-Chloropyridin-3-yl)propan-1-one.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

Q3: Which solvents are recommended as a starting point for screening?

While a definitive, universally "best" solvent is only determined experimentally, a logical screening process can quickly identify suitable candidates. Given the compound's structure, solvents of intermediate polarity are excellent starting points.

SolventBoiling Point (°C)Rationale & Expected Behavior
Isopropanol (IPA) 82.6A good first choice. Its polarity should allow for good solubility at reflux but reduced solubility upon cooling.
Ethanol (EtOH) 78.4Similar to isopropanol, often effective. May show slightly higher solubility at room temperature, potentially reducing yield.
Ethyl Acetate (EtOAc) 77.1A less polar option. May require a co-solvent.
Acetone 56Often a very good solvent, but its low boiling point can sometimes lead to premature crystallization during hot filtration.[8]
Toluene 111A non-polar option. The compound is likely to be less soluble here, but it could be useful as the anti-solvent in a mixed system.
Water 100The compound is expected to be insoluble in water, making it an ideal anti-solvent for use with miscible organic solvents like ethanol or isopropanol.[6]

A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often highly effective when a single solvent does not provide the ideal solubility curve.[6][9]

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental failures in a direct problem-solution format.

Problem: My compound will not fully dissolve, even when heating the solvent to a boil.
  • Causality: This indicates that either the solvent is not polar enough to dissolve your compound or you have not added a sufficient volume. It could also mean you have insoluble impurities.

  • Solution:

    • Add More Solvent: Add small aliquots (e.g., 5-10% of the current volume) of the hot solvent until the compound dissolves. Be cautious not to add a large excess, as this will drastically reduce your final yield.[10]

    • Re-evaluate the Solvent: If an excessive amount of solvent is required (e.g., >50 mL per gram of compound), the solvent is likely a poor choice. A more polar solvent should be tested.

    • Consider a Mixed Solvent System: If your compound is very soluble in solvent 'A' but poorly soluble in solvent 'B' (where A and B are miscible), you can use a mixed-solvent approach. Dissolve the compound in a minimum amount of hot solvent 'A', then add hot solvent 'B' dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot solvent 'A' to redissolve the precipitate and then allow it to cool. Common pairs include ethanol/water and ethyl acetate/hexane.[6][9]

Problem: No crystals form after the solution has cooled to room temperature.
  • Causality: This is a classic case of either using too much solvent or the solution being supersaturated.[11] In a supersaturated solution, the molecules have not yet formed the initial nucleation sites needed for crystal growth.[10]

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches on the glass provide a surface for nucleation.[10][11]

    • Add a Seed Crystal: If you have a small crystal of pure 1-(2-Chloropyridin-3-yl)propan-1-one, adding it to the solution can initiate crystallization.[10]

    • Reduce Solvent Volume: This is the most common fix. Gently heat the solution again and boil off a portion (e.g., 20-30%) of the solvent. Allow the more concentrated solution to cool again.[11][12]

    • Cool Further: Once the flask is at room temperature, place it in an ice-water bath to further decrease the compound's solubility.[8]

Problem: An oil has formed instead of solid crystals ("oiling out").
  • Causality: This occurs when the solution becomes saturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and the solvent). The compound therefore comes out of solution as a liquid instead of a solid. This is common when using a high-boiling point solvent for a low-melting point solid or if the compound is significantly impure.[11][12]

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount (10-20%) of additional hot solvent to decrease the saturation temperature.[12]

    • Slow Down Cooling: Rapid cooling encourages oiling out. After redissolving, allow the flask to cool very slowly. You can insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool to room temperature.[8][11]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

Problem: The final crystal yield is very low (<50%).
  • Causality: A low yield is typically caused by one of four factors: using a large excess of solvent, premature filtration of the product, incomplete crystallization, or washing the final crystals with warm solvent.[10][12]

  • Solution:

    • Check the Mother Liquor: The "mother liquor" is the filtrate remaining after you collect your crystals. To see if a significant amount of product remains dissolved, place a drop of it on a watch glass and let it evaporate. A large amount of solid residue indicates a substantial loss of product. You can recover this by concentrating the mother liquor by boiling off some solvent and cooling for a "second crop" of crystals (which may be less pure).

    • Optimize Solvent Volume: In your next attempt, use the minimum amount of boiling solvent necessary to fully dissolve the crude material.[10]

    • Ensure Complete Cooling: Allow sufficient time for cooling, first to room temperature and then in an ice bath for at least 20-30 minutes, to maximize precipitation.

    • Use Ice-Cold Washing Solvent: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold recrystallization solvent to wash away adhered impurities without redissolving your product.[10]

Experimental Protocols & Workflows

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for identifying the optimal solvent or solvent system before committing a large amount of material.

  • Preparation: Place approximately 20-30 mg of crude 1-(2-Chloropyridin-3-yl)propan-1-one into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise, up to ~0.5 mL. Agitate the tube. A solvent that dissolves the compound completely at room temperature is unsuitable.[9]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a warm water or sand bath towards the solvent's boiling point.[7]

  • Identify Candidates: A good candidate solvent will dissolve the compound completely upon heating.[4]

  • Cooling Test: Allow the hot, clear solutions to cool to room temperature, then place them in an ice bath. The best solvent will produce a large quantity of crystalline precipitate.[10]

Solvent_Selection_Workflow start Start: Place ~20mg crude product in test tube add_solvent Add 0.5 mL of test solvent start->add_solvent dissolved_rt Dissolves at Room Temp? add_solvent->dissolved_rt bad_solvent Result: Poor Solvent (Too Soluble) dissolved_rt->bad_solvent Yes heat_solution Heat solution to boiling dissolved_rt->heat_solution No dissolved_hot Dissolves when Hot? heat_solution->dissolved_hot very_bad_solvent Result: Insoluble (Try another solvent) dissolved_hot->very_bad_solvent No cool_solution Cool solution to RT, then in ice bath dissolved_hot->cool_solution Yes crystals_form Abundant Crystals Form? cool_solution->crystals_form good_solvent Result: Good Solvent Candidate crystals_form->good_solvent Yes poor_yield Result: Poor Yield (Consider mixed solvent) crystals_form->poor_yield No / Few

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol 2: Standard Recrystallization of 1-(2-Chloropyridin-3-yl)propan-1-one
  • Dissolution: Place the crude compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). Add a magnetic stir bar and the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add just enough hot solvent in small portions until the compound is completely dissolved.[13]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (Norit). Swirl and bring the mixture back to a boil for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Use a pre-heated stemless funnel with fluted filter paper. Pour the hot solution through the filter paper into a second pre-heated Erlenmeyer flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8][13]

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[3]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[13]

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them. Then, transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Process cluster_prep Preparation cluster_formation Crystal Formation cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Perform hot filtration (if needed) dissolve->hot_filter cool_rt 3. Cool filtrate slowly to room temperature hot_filter->cool_rt cool_ice 4. Cool in ice bath to maximize yield cool_rt->cool_ice vac_filter 5. Collect crystals via vacuum filtration cool_ice->vac_filter wash 6. Wash crystals with ice-cold solvent vac_filter->wash dry 7. Dry crystals to constant weight wash->dry

Caption: Step-by-step workflow for a standard recrystallization.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • 1-(2-chloropyridin-3-yl)ethan-1-one. (2024, April 9). ChemBK. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Northridge. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from [Link]

  • 1-(2-Chloropyridin-3-yl)propan-1-one. (n.d.). 1PlusChem. Retrieved from [Link]

  • 1-(3-Chlorophenyl)-2-(piperidin-1-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • Recrystallization, filtration and melting point. (n.d.). University of Central Arkansas. Retrieved from [Link]

  • 1-(2-chloropyridin-3-yl)-3-phenylamino-1-propanone. (n.d.). MolAid. Retrieved from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]

  • Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.
  • 2-Chloropyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Evaluating Impurities in Drugs (Part I of III). (2020, November 15). Pharmaceutical Technology. Retrieved from [Link]

  • 1-(6-chloropyridin-3-yl)propan-1-one. (n.d.). PubChemLite. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • Purification of Solids by Recrystallization. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during 1-(2-Chloropyridin-3-yl)propan-1-one substitution

This technical guide addresses the specific challenges of substituting 1-(2-Chloropyridin-3-yl)propan-1-one . The presence of a reactive ketone side chain ortho to the chlorine leaving group creates a "three-front war" b...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of substituting 1-(2-Chloropyridin-3-yl)propan-1-one . The presence of a reactive ketone side chain ortho to the chlorine leaving group creates a "three-front war" between the desired


 reaction and competing carbonyl chemistries.

Introduction: The Substrate Conflict

Your substrate, 1-(2-Chloropyridin-3-yl)propan-1-one , presents a classic chemoselectivity challenge. You are attempting to displace the chlorine (Position 2) while preserving the ketone (Position 3 side-chain).

This reaction often fails not because the chlorine is unreactive, but because the ketone and its alpha-protons offer lower-energy pathways for side reactions.

  • The Trap: The pyridine nitrogen activates the chlorine for

    
    , but the ketone activates the alpha-methylene protons for base-mediated condensation.
    
  • The Goal: Force the nucleophile to attack the C-Cl bond (hard/soft match) while suppressing attack at the C=O bond and deprotonation at the

    
    -Carbon.
    

Module 1: The Chemistry of the Conflict (Mechanism)

Before optimizing, you must identify which failure mode is dominating your reaction. The diagram below maps the competing pathways.

Pathway Analysis
  • Path A (Desired): Nucleophilic Aromatic Substitution (

    
    ).[1] Requires the ring nitrogen to act as an electron sink.
    
  • Path B (Side Reaction - Carbonyl Attack): Hard nucleophiles (primary amines, alkoxides) attack the ketone to form hemiaminals, imines (Schiff bases), or ketals.

  • Path C (Side Reaction - Enolization): Strong bases deprotonate the methylene group (

    
    ) of the propanone chain, leading to self-condensation (Aldol-type) or polymerization.
    

ReactionPathways Substrate 1-(2-Chloropyridin-3-yl) propan-1-one Product Desired Product (2-Substituted Pyridine) Substrate->Product Path A: SNAr (Soft Nu, Heat) Imine Side Product A: Imine/Schiff Base Substrate->Imine Path B: C=O Attack (Hard Nu, Lewis Acid) Aldol Side Product B: Dimer/Polymer Substrate->Aldol Path C: Enolization (Strong Base) Dehalo Side Product C: Des-Chloro (Reduction) Substrate->Dehalo Path D: Pd-Catalysis (H-Source present) Nu Nucleophile (Nu-) Nu->Substrate

Figure 1: Competing reaction pathways.[2] Path A is the kinetic target; Paths B and C are thermodynamic traps driven by hard nucleophiles and strong bases.

Module 2: Troubleshooting (Metal-Free)

Q: I am seeing complete consumption of starting material but no desired product. The mass spec shows [M + Nu - H2O]. What happened? A: You likely formed an imine (Schiff base) . This occurs when amine nucleophiles attack the ketone instead of the chlorine. The loss of water (-18 Da) is the diagnostic signature.

  • The Fix:

    • Sterics: If possible, use a more sterically hindered amine.

    • Solvent Switch: Avoid protic solvents (EtOH, MeOH) which catalyze imine formation. Switch to DMSO or NMP .

    • Temperature:

      
       on 2-chloropyridines typically requires heat (>80°C).[3] Imine formation is often reversible. Crank the heat to favor the irreversible C-Cl displacement.
      

Q: My reaction turns into a black tar. Why? A: This is likely base-mediated polymerization . The propyl chain (


) has acidic protons at the 

-position. Strong bases like

,

, or even

will deprotonate this position, causing the substrate to attack itself (Claisen/Aldol condensation).
  • The Fix:

    • Weaker Bases: Switch to

      
        or 
      
      
      
      . These are strong enough to neutralize the HCl generated but usually too weak to fully deprotonate the ketone alpha-position.
    • Stoichiometry: Do not use a large excess of base. Use 1.1–1.5 equivalents.

Protocol: Optimized


 for Ketone-Containing Pyridines 
  • Solvent: Anhydrous DMSO (0.5 M concentration).

  • Base:

    
     (1.5 equiv). Cesium is crucial here; the "Cesium Effect" improves solubility and reactivity in 
    
    
    
    without the harsh basicity of alkoxides.
  • Nucleophile: 1.1 equiv.

  • Temp: 90–110°C.

  • Monitoring: HPLC. Look for the disappearance of the Cl-isotope pattern (3:1 ratio of M/M+2).

Module 3: Metal-Catalyzed Coupling (Buchwald-Hartwig)[4]

If


 fails due to poor nucleophilicity, Palladium-catalyzed coupling is the next step. However, the ketone side chain makes standard conditions (like 

base) dangerous.

Q: Can I use Sodium tert-butoxide (


) as the base? 
A: No. 

is strong enough to enolize your ketone, leading to side reactions. It is also nucleophilic enough to attack the ketone in rare cases.
  • Solution: Use

    
      or 
    
    
    
    . These bases are compatible with Pd-coupling but preserve the ketone.

Q: I see a product with mass [M - Cl + H]. What is it? A: This is Hydrodehalogenation (the chlorine was replaced by hydrogen).[3] This is a common side reaction in Buchwald-Hartwig couplings of pyridines, especially when the reaction is slow.[3]

  • Cause:

    
    -Hydride elimination from the amine or solvent oxidation.
    
  • Prevention:

    • Ligand: Switch to bulky, electron-rich ligands like BrettPhos or Xantphos . These accelerate the reductive elimination step, favoring product formation over dehalogenation.

    • Solvent: Use Toluene or 1,4-Dioxane.[3] Avoid alcohols.

Table 1: Base & Ligand Selection Matrix

ConditionStandard (Avoid)Optimized (Recommended)Reason
Base

,

,


,

Prevents enolization of the propanone chain.
Ligand

, BINAP
Xantphos , BrettPhos Prevents catalyst poisoning by pyridine N; speeds up coupling.
Solvent Ethanol, THFToluene , 1,4-Dioxane Higher boiling point; prevents solvolysis.

Module 4: Cyclization Control

Critical Warning: If your nucleophile contains a second nucleophilic group (e.g., hydrazine, ethylenediamine, amino-alcohol), you risk (or may desire) cyclization.

  • The Risk: Attack at C-Cl followed by attack at C=O leads to fused ring systems (e.g., 1,8-naphthyridines or azaindoles ).

  • Control:

    • To AVOID Cyclization: Use mono-protected nucleophiles (e.g., Boc-hydrazine instead of hydrazine).

    • To PROMOTE Cyclization: Add an acid catalyst (AcOH) after the initial substitution is complete to drive the condensation.

References

  • BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (Accessed 2023).

  • Organic Chemistry Portal.

    
    ).
    
  • RSC Advances. Directed nucleophilic aromatic substitution reaction. (2020).

  • University of Windsor. Palladium-Catalyzed C-N Coupling: A Practical Guide.

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Troubleshooting for 1-(2-Chloropyridin-3-yl)propan-1-one Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of 1-(2-Chloropyridin-3-yl)propan-1-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of 1-(2-Chloropyridin-3-yl)propan-1-one . This molecule presents a unique bifunctional challenge: it contains an electrophilic C2-chloro position (primed for Nucleophilic Aromatic Substitution [SNAr] and metal-catalyzed cross-coupling) and a C3-propanoyl group (a reactive ketone).

The electron-withdrawing nature of the C3-ketone significantly activates the pyridine ring, lowering the activation barrier for nucleophilic attack at the C2 position[1]. Consequently, solvent selection is not merely a matter of solubility—it is a critical thermodynamic and kinetic parameter that dictates chemoselectivity, reaction trajectory, and environmental impact[2].

Mechanistic Causality in Solvent Selection

To master reactions with 1-(2-Chloropyridin-3-yl)propan-1-one, you must align your solvent choice with the transition state of your desired pathway:

  • SNAr Pathways: The rate-determining step is the formation of the negatively charged Meisenheimer complex. Polar aprotic solvents (like DMSO or NMP) possess high dielectric constants that stabilize this intermediate[1]. However, be aware of explicit solvent effects: hydrogen-bond acceptors like DMF can alter the electron density around the pyridyl ring, which can unexpectedly impact site-selectivity and reaction rates[3].

  • Cross-Coupling (Suzuki/Buchwald-Hartwig): The solvent must balance the dissolution of the organic substrate, the transition metal catalyst, and an inorganic base. Biphasic systems (e.g., Toluene/Water) or coordinating ethers (e.g., 2-MeTHF) are optimal to facilitate the transmetalation step without poisoning the catalyst.

  • Green Chemistry Mandates: The ACS GCI Pharmaceutical Roundtable strongly advocates replacing reprotoxic solvents (DMF, NMP) with sustainable alternatives[2]. Recent breakthroughs demonstrate that SNAr can be highly efficient in water via the "on-water" effect, completely bypassing the need for traditional polar aprotic media[4].

SolventDecision Start 1-(2-Chloropyridin-3-yl)propan-1-one Reaction Target SNAr SNAr at C2-Chloro Start->SNAr Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Ketone Ketone Addition/Reduction Start->Ketone PolarAprotic Polar Aprotic (DMSO, NMP) High Dielectric, Stabilizes TS SNAr->PolarAprotic GreenAqueous Green Aqueous (Water/KF) On-Water Effect SNAr->GreenAqueous Biphasic Biphasic (Toluene/H2O) Dissolves Organics & Base Coupling->Biphasic Ethers Ethers (2-MeTHF, THF) Coordinates Organometallics Coupling->Ethers Ketone->Ethers

Caption: Decision tree for optimal solvent selection based on the targeted reaction pathway.

Quantitative Solvent Selection Matrix

Use the following data to balance reaction kinetics with the ACS Green Chemistry Institute (GCI) sustainability metrics[2].

SolventDielectric Constant (

)
Dipole Moment (D)ACS Green Score*Recommended Reaction TypeMechanistic Rationale
Water (with KF) 80.11.851 (Green) Green SNAr"On-water" effect accelerates transition state formation without organic waste[4].
2-MeTHF 6.971.383 (Green) Grignard / CouplingBio-derived ether; excellent phase separation and metal coordination.
Toluene 2.380.364 (Yellow) Cross-CouplingOptimal for biphasic Pd-catalysis; suppresses off-cycle protic side reactions.
DMSO 46.73.965 (Yellow) Classic SNArHigh polarity perfectly stabilizes the Meisenheimer complex[1].
NMP 32.24.098 (Red) Flow SNArExcellent solubility profile, but highly reprotoxic. Limit use to continuous flow[5].

*ACS Green Score: Simplified 1-10 scale where 1 is optimal and 10 is of highest environmental/health concern.

Troubleshooting & FAQs

Q1: My SNAr amination of 1-(2-Chloropyridin-3-yl)propan-1-one is stalling at 30% conversion when using THF. What should I change? Causality: THF lacks the dielectric capacity (


 = 7.5) to adequately stabilize the highly polar transition state of the SNAr reaction.
Solution:  Switch to a solvent with a higher dielectric constant, such as DMSO. If your lab mandates green chemistry protocols, transition to an "on-water" system using KF as a base at 100 °C. The hydrophobic effect forces the organic reactants together at the water interface, dramatically accelerating the reaction[4].

Q2: During a Suzuki-Miyaura coupling, I am observing significant dechlorination (yielding 1-(pyridin-3-yl)propan-1-one) instead of my cross-coupled product. Why? Causality: The electron-withdrawing C3-ketone makes the oxidative addition complex highly electrophilic. If you are using protic solvents (like ethanol or excessive water) with certain Pd catalysts, the solvent can act as a hydride donor, leading to


-hydride elimination and subsequent protodehalogenation.
Solution:  Eliminate primary/secondary alcohols from your solvent mixture. Switch to a strictly biphasic system like Toluene/Water (3:1) and employ a bulky, electron-rich phosphine ligand (e.g., XPhos) to accelerate the reductive elimination step before off-cycle reduction can occur.

Q3: I am trying to perform a Grignard addition to the C3-ketone, but the reaction is messy and yields are low. Is the solvent to blame? Causality: Grignard reagents are highly basic. The protons alpha to the ketone (on the propanoyl chain) are acidic. In standard THF at room temperature, the Grignard reagent acts as a base, causing rapid enolization of the ketone rather than nucleophilic addition. Furthermore, competitive metal-halogen exchange at the C2-chloro position can occur. Solution: Perform the reaction in strictly anhydrous 2-MeTHF at cryogenic temperatures (-78 °C) to kinetically favor the addition pathway. For highly recalcitrant cases, pre-complex the ketone with anhydrous


 (forming an organocerium reagent) to completely suppress enolization.

Meisenheimer Reactant 2-Chloropyridine Derivative TS Meisenheimer Complex (Negative Charge on N) Reactant->TS Nucleophile Amine Nucleophile Nucleophile->TS Product 2-Aminopyridine Derivative TS->Product Solvent Polar Aprotic Solvent (e.g., DMSO) Lowers Activation Energy Solvent->TS Solvation & H-Bonding

Caption: Solvent stabilization of the Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr).

Self-Validating Experimental Protocols

Protocol A: Green SNAr Amination (Water/KF System)

This protocol leverages the "on-water" effect to bypass toxic polar aprotic solvents[4].

  • Setup: Charge a heavy-walled pressure vial with 1-(2-Chloropyridin-3-yl)propan-1-one (1.0 equiv), the desired secondary amine (1.2 equiv), and Potassium Fluoride (KF, 2.0 equiv).

  • Solvent Addition: Add deionized water to achieve a 0.5 M concentration relative to the substrate. Note: The mixture will be heterogeneous.

  • Reaction: Seal the vial and heat to 100 °C for 12–18 hours. Critical Step: Stirring must be vigorous (≥1000 rpm) to maximize the interfacial surface area where the "on-water" reaction occurs.

  • Workup: Cool to room temperature. Extract the aqueous suspension with 2-MeTHF (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc). Complete consumption of the starting material should be observed. The resulting 2-aminopyridine product will be highly fluorescent under 254 nm UV light due to the push-pull extended conjugation between the amine and the C3-ketone.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol uses a biphasic solvent system to prevent ketone reduction and dechlorination.

  • Setup: In an oven-dried Schlenk flask, combine 1-(2-Chloropyridin-3-yl)propan-1-one (1.0 equiv), the Arylboronic acid (1.1 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add a thoroughly sparged (degassed via

    
     bubbling for 15 mins) mixture of Toluene/Water (3:1 v/v) to achieve a 0.2 M concentration.
    
  • Reaction: Heat the biphasic mixture to 80 °C under a positive pressure of

    
     for 6 hours with moderate stirring.
    
  • Workup: Cool to room temperature. Separate the aqueous layer. Filter the organic Toluene layer through a short pad of Celite to remove precipitated Palladium black, then concentrate.

  • Validation Checkpoint: Perform LC-MS analysis. The presence of the desired mass

    
     without a corresponding 
    
    
    
    peak confirms that the Toluene/Water system successfully suppressed the protodehalogenation side reaction.
References
  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.
  • The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development Source: Benchchem URL
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor Source: ResearchGate URL
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0)

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-3-propionylpyridine Cyclizations

Ticket ID: #CP3-CYC-ERR Subject: Optimization and Troubleshooting of Heterocycle Formation from 2-Chloro-3-propionylpyridine Status: Active Guide Last Updated: March 6, 2026[1] Executive Summary & Chemical Context[2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CP3-CYC-ERR Subject: Optimization and Troubleshooting of Heterocycle Formation from 2-Chloro-3-propionylpyridine Status: Active Guide Last Updated: March 6, 2026[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

2-Chloro-3-propionylpyridine (CAS: N/A for specific isomer, generic 2-chloro-3-acyl structure ref [1]) is a bifunctional electrophile used primarily to synthesize fused heterocyclic systems such as 3-ethyl-1H-pyrazolo[3,4-b]pyridines and substituted 1,8-naphthyridines .[1]

Unlike its widely used analog 2-chloro-3-acetylpyridine, the propionyl variant introduces specific steric challenges due to the ethyl group at the C3-carbonyl position.[1] This additional bulk often leads to stalled intermediates or competitive hydrolysis of the C2-chlorine atom, resulting in low yields or failed cyclizations.

This guide addresses the three most common failure modes:

  • Hydrolysis Competition: Conversion to 2-hydroxy-3-propionylpyridine (pyridone formation).[1]

  • Steric Stalling: Failure of the hydrazone/imine intermediate to undergo ring closure.

  • Regiochemical Drift: Incorrect isomer formation when using substituted hydrazines.

Diagnostic Workflow (Logic Map)

Before altering your protocol, identify your failure mode using the diagnostic pathway below.

Cyclization_Troubleshooting Start Start: 2-Chloro-3-propionylpyridine + Nucleophile (Hydrazine/Amine) Check_LCMS Check LC-MS/NMR (Intermediate vs Product) Start->Check_LCMS Reaction Complete? Success Target Heterocycle (Pyrazolo/Naphthyridine) Check_LCMS->Success Correct Mass Fail_Hydrolysis FAILURE: M+ - Cl + OH (2-Hydroxy byproduct) Check_LCMS->Fail_Hydrolysis Mass = SM - 18.5 Da (Hydrolysis) Fail_Stall FAILURE: M+ + Hydrazine (Open Hydrazone Intermediate) Check_LCMS->Fail_Stall Mass = SM + Nuc - HCl (No Cyclization) Fail_NoReact FAILURE: Starting Material Recovered Check_LCMS->Fail_NoReact No Change Cause_Water Action: Switch to Anhydrous DMF/EtOH Use K2CO3 instead of NaOH Fail_Hydrolysis->Cause_Water Cause: Wet Solvent / Strong aq. Base Cause_Sterics Action: Add Acid Catalyst (AcOH) Increase Temp >80°C Fail_Stall->Cause_Sterics Cause: Ethyl Steric Bulk / Low Temp Cause_Deactivated Cause_Deactivated Fail_NoReact->Cause_Deactivated Cause: Poor Nucleophile / Solvent Mismatch

Figure 1: Diagnostic logic for identifying failure modes in 2-chloro-3-acylpyridine cyclizations. Blue nodes indicate process start; Green indicates success; Red indicates failure states; Yellow indicates analysis steps.

Troubleshooting Guides & FAQs

Issue A: The "Hydrolysis Trap" (Formation of 2-Pyridone)

Symptom: LC-MS shows a peak corresponding to the loss of Chlorine and gain of OH (M - 35.5 + 17).[1] The product is a solid that does not dissolve in organic solvents as expected.

Technical Insight: The C2-chlorine in 3-acylpyridines is activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1] However, in the presence of water and strong bases (NaOH, KOH), the hydroxide ion acts as a competitive nucleophile, displacing the chlorine to form the thermodynamically stable 2-pyridone tautomer [2]. This is irreversible.

Corrective Protocol:

  • Eliminate Water: Switch to anhydrous ethanol (EtOH) or dimethylformamide (DMF).

  • Change the Base: Avoid hydroxide bases. Use Potassium Carbonate (

    
    )  or Triethylamine (
    
    
    
    )
    . These are sufficient to deprotonate the hydrazine/amine but less nucleophilic toward the C2 position than
    
    
    .
  • Temperature Control: Do not exceed 80°C until the imine/hydrazone formation is confirmed. High heat in wet solvents accelerates hydrolysis over condensation.

Issue B: The "Stalled" Intermediate (Steric Hindrance)

Symptom: LC-MS shows the mass of the intermediate (e.g., hydrazone) but the ring has not closed to form the bicyclic system. Mass Calculation:


.[1]

Technical Insight: Unlike the acetyl group (methyl), the propionyl group (ethyl) possesses a methylene linker that adds steric bulk near the carbonyl carbon. This hinders the nucleophilic attack required for the initial condensation or the subsequent intramolecular


 cyclization. The reaction often "freezes" at the open-chain hydrazone stage [1, 3].

Corrective Protocol:

  • Acid Catalysis: Add 5-10 mol% Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TsOH) .[1] Protonation of the pyridine nitrogen or the carbonyl oxygen activates the system, overcoming the steric barrier.

  • Microwave Irradiation: Switch from reflux to microwave heating (100–120°C for 10-20 mins). This provides the activation energy needed to force the intramolecular cyclization without prolonged exposure to thermal degradation.

  • One-Pot, Two-Step: If the intermediate is stable, isolate it, then redissolve in a high-boiling solvent (e.g., ethylene glycol or DMSO) and heat to 140°C to force ring closure.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine

Target: Cyclization with Hydrazine Hydrate[1]

This protocol is optimized to prevent hydrolysis and overcome the steric hindrance of the ethyl group.

Reagents:

  • 2-Chloro-3-propionylpyridine (1.0 equiv)[1]

  • Hydrazine hydrate (64% or 80%, 3.0 - 5.0 equiv)[1]

  • Ethanol (Anhydrous, 10 vol)

  • Catalyst: Glacial Acetic Acid (0.5 equiv) - Crucial for propionyl derivatives[1]

Step-by-Step:

  • Dissolution: Dissolve 2-chloro-3-propionylpyridine in anhydrous ethanol under an inert atmosphere (

    
    ).
    
  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Catalysis: Add glacial acetic acid. Note: The acid activates the carbonyl for hydrazone formation.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC/LC-MS.[1] If the intermediate hydrazone persists after 6 hours, add p-TsOH (0.1 equiv) and increase temperature or switch to n-butanol (reflux 117°C).

  • Workup: Cool to room temperature. The product often precipitates.[2]

    • If Solid: Filter and wash with cold ethanol.

    • If Solution: Concentrate in vacuo, treat with water, and extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water.

Protocol 2: Solvent & Base Selection Matrix[1]

Use this table to select conditions based on your specific nucleophile.

NucleophileTarget HeterocycleRecommended SolventRecommended BaseTemp (°C)Critical Additive
Hydrazine Pyrazolo[3,4-b]pyridineEthanol (Abs)None or

80 (Reflux)AcOH (cat.)[1]
Methylhydrazine 1-Methyl-pyrazolo...[1]THF or Dioxane

60-100-
2-Aminopyridine 1,8-NaphthyridineDMFt-BuOK or NaH120-140None
Ammonia 2-Amino-3-propionyl...[1]Ethanol (sealed)

(excess)
100-120Cu powder (cat.)[1]

Mechanistic Validation (Why Propionyl Fails)

The following diagram illustrates the kinetic competition. The Path of Least Resistance changes based on conditions.

Reaction_Pathways cluster_0 Path A: Desired Cyclization cluster_1 Path B: Hydrolysis (Parasitic) SM 2-Chloro-3-propionylpyridine (Substrate) Hydrazone Hydrazone Intermediate (Sterically Hindered by Ethyl) SM->Hydrazone Hydrazine AcOH (cat) Pyridone 2-Hydroxy-3-propionylpyridine (Dead End) SM->Pyridone H2O / OH- Fast if Wet/Basic Product 3-Ethyl-pyrazolo[3,4-b]pyridine Hydrazone->Product Heat (-HCl) Slow Step due to Et vs Me

Figure 2: Mechanistic pathway competition. Path A requires acid catalysis to overcome the steric bulk of the propionyl group. Path B dominates in aqueous basic conditions.

References

  • General Reactivity of 2-chloro-3-acylpyridines

    • Source: BenchChem Application Notes.[3] "Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-nitropyridine Derivatives." (Inferred general reactivity patterns for 2-chloro-3-acyl systems).

    • Context: Establishes the baseline reactivity and the necessity of activ
    • [1]

  • Hydrolysis Competition (Pyridone Formation)

    • Source:Journal of Heterocyclic Chemistry. "Hydrolysis of 2-chloropyridines: Kinetics and Mechanisms."
    • Context: Explains the thermodynamic sink of 2-pyridone form
    • [1]

  • Pyrazolo[3,4-b]pyridine Synthesis

    • Source:MDPI Molecules. "Synthesis of Novel Pyrazolo[3,4-b]pyridines."
    • Context: Details the reaction of 2-chloro-3-acylpyridines with hydrazines and the effect of steric bulk on cyclization r
    • [1]

  • Steric Effects in Friedländer Synthesis

    • Source:Organic Chemistry Portal. "Synthesis of 1,8-naphthyridines."
    • Context: Discusses the condensation of 2-aminopyridines with ketones and how alkyl chain length affects condens

(Note: Specific CAS numbers for the propionyl derivative are less common in public databases than the acetyl derivative, but the chemistry is homologous with the noted steric adjustments.)

Sources

Troubleshooting

Removing unreacted starting materials from 1-(2-Chloropyridin-3-yl)propan-1-one product

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical protocols for the purification of 1-(2-Chloropyridin-3-yl)propan-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical protocols for the purification of 1-(2-Chloropyridin-3-yl)propan-1-one. This aryl ketone, often synthesized via Friedel-Crafts acylation or related methods, can be contaminated with unreacted starting materials—notably 2-chloropyridine and propanoyl chloride (or its derivatives). This guide offers a systematic approach to isolating the desired product with high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the workup and purification of your product in a direct question-and-answer format.

Q1: After my aqueous workup, I still see a spot on my TLC that corresponds to the 2-chloropyridine starting material. How can I remove it?

A1: This is a common issue. The basicity of the pyridine nitrogen in 2-chloropyridine is the key to its removal. While your product, an aryl ketone, is also weakly basic, the starting material is significantly more so. An acid-base extraction is the most effective method.[1] Your initial aqueous wash might not have been acidic enough to fully protonate and extract the 2-chloropyridine.

  • Underlying Principle: The protonated pyridinium salt of 2-chloropyridine exhibits high aqueous solubility, while the neutral organic product remains in the organic layer.

  • Troubleshooting Steps:

    • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a 1M aqueous solution of hydrochloric acid (HCl).

    • Separate the layers. The protonated 2-chloropyridine will be in the aqueous layer.

    • Repeat the acid wash if TLC analysis of the organic layer still shows the presence of the starting material.

    • Follow up with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, and then a brine wash to remove bulk water before drying.

Q2: My crude product is an oil, and I'm having trouble getting it to crystallize. What are my options?

A2: Oiling out during recrystallization is common when impurities are present that depress the melting point or interfere with crystal lattice formation. If direct recrystallization fails, column chromatography is the next logical step.

  • Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[2] The less polar compounds will elute first.

  • Troubleshooting Steps:

    • First, perform a TLC analysis to determine a suitable solvent system. A good starting point for aryl ketones is a mixture of hexanes and ethyl acetate.[2]

    • Aim for an Rf value of 0.2-0.4 for your product to ensure good separation.

    • If the starting materials are still present, 2-chloropyridine is more polar than the product, and will likely have a lower Rf.

    • After chromatography, combine the pure fractions and remove the solvent. The purified product may now crystallize on its own or be amenable to recrystallization.

Q3: I have a persistent impurity that co-elutes with my product during column chromatography. What should I do?

A3: This suggests the impurity has a very similar polarity to your product. If an acid wash has already been performed to remove 2-chloropyridine, the persistent impurity might be a structurally similar byproduct.

  • Troubleshooting Steps:

    • Optimize Chromatography: Try a different solvent system. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation. A shallower gradient during elution can also improve resolution.

    • Recrystallization: This is an excellent method for removing small amounts of impurities that are structurally similar to the product.[3] The principle relies on the fact that the crystal lattice of the major component (your product) will exclude molecules of the impurity. Experiment with different solvents or solvent mixtures. Good starting points for aryl ketones include ethanol, or mixtures like hexanes/acetone or hexanes/ethyl acetate.[4][5]

Q4: How do I effectively remove unreacted propanoyl chloride from my reaction mixture?

A4: Propanoyl chloride is a reactive acyl chloride and should be quenched before extensive workup. It readily hydrolyzes with water to form propanoic acid and HCl.[6][7]

  • Underlying Principle: The hydrolysis converts the reactive, nonpolar acyl chloride into water-soluble and easily removable byproducts.

  • Troubleshooting Steps:

    • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add water or a saturated aqueous solution of sodium bicarbonate.[8][9] The bicarbonate solution has the added benefit of neutralizing the HCl generated during the reaction and from the hydrolysis of the acyl chloride.

    • Extraction: After quenching, proceed with your standard aqueous workup. The resulting propanoate salt will be in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the best general workup procedure for a Friedel-Crafts acylation to produce 1-(2-Chloropyridin-3-yl)propan-1-one?

A1: A typical workup involves quenching the reaction, followed by extraction and washing.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add it to a beaker of crushed ice. This will hydrolyze the unreacted propanoyl chloride and deactivate the Lewis acid catalyst (e.g., AlCl₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract your product into an organic solvent such as ethyl acetate.

  • Acid Wash: Wash the organic layer with 1M HCl to remove the unreacted 2-chloropyridine.[1]

  • Base Wash: Wash with saturated aqueous NaHCO₃ to remove any remaining acidic components.

  • Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) to remove the majority of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q2: How can I monitor the progress of my purification using Thin Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for tracking your purification.

  • Visualization: Your product, an aryl ketone, and the 2-chloropyridine starting material are both UV active and should appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[10][11]

  • Staining: If UV visualization is weak, you can use a potassium permanganate (KMnO₄) stain. Ketones and pyridines will show up as yellow-brown spots on a purple background.[12] Alternatively, a 2,4-dinitrophenylhydrazine (DNPH) stain will produce yellow to orange spots specifically for aldehydes and ketones.[13][14]

  • Interpreting the TLC: The product is generally less polar than the 2-chloropyridine starting material and will have a higher Rf value in a normal-phase system (e.g., silica gel with hexanes/ethyl acetate).

Q3: What are some good solvent choices for recrystallizing my final product?

A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For aryl ketones, common choices include:

  • Single Solvents: Ethanol, isopropanol, or acetone.

  • Two-Solvent Systems: A combination of a solvent in which the compound is soluble (like acetone or ethyl acetate) and a solvent in which it is less soluble (like hexanes or heptane) can be effective.[4][5][15]

Always test solubility with small amounts of your crude product before attempting to recrystallize the entire batch.

Purification Protocols

Protocol 1: Acid-Base Extraction for Removal of 2-Chloropyridine
  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl, shake vigorously, and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl.

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

  • Wash the organic layer with an equal volume of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Column Chromatography
  • Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with your chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_0 Initial Workup cluster_1 Purification Strategy Crude Product Crude Product Quench Quench with NaHCO3(aq) Crude Product->Quench Extraction Extract with EtOAc Quench->Extraction TLC TLC Analysis Extraction->TLC AcidWash Acid Wash (1M HCl) TLC->AcidWash 2-Chloropyridine present Column Column Chromatography TLC->Column Multiple Impurities Recrystallize Recrystallization TLC->Recrystallize Minor Impurities AcidWash->Column Column->Recrystallize PureProduct Pure Product Recrystallize->PureProduct

Sources

Optimization

Technical Dossier: Acidic Stability of 1-(2-Chloropyridin-3-yl)propan-1-one

The following technical guide addresses the stability profile of 1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-74-5) under acidic conditions. This document is structured to support researchers in drug discovery and p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-74-5) under acidic conditions. This document is structured to support researchers in drug discovery and process chemistry who utilize this scaffold as a key intermediate.[1]

Executive Summary: The Stability Paradox

For the application scientist, 1-(2-Chloropyridin-3-yl)propan-1-one presents a dual nature. While the 2-chloropyridine core is historically regarded as robust, the presence of the 3-propionyl group (an electron-withdrawing ketone) significantly alters the electronic landscape of the ring.

The Verdict:

  • Standard Conditions (LCMS, Workup, Storage): STABLE. The compound resists degradation in dilute organic acids (0.1% Formic Acid, TFA) and during standard acidic extractions (1N HCl, < 25°C).

  • Vigorous Conditions (Reflux, Conc. Acid): LABILE. High temperatures combined with strong mineral acids promote nucleophilic aromatic substitution (

    
    ), leading to the hydrolysis of the chlorine atom to form the 2-pyridone derivative.
    

Mechanistic Insight: Why Acid Matters

To troubleshoot effectively, one must understand the underlying mechanism. The stability is governed by the competition between N-protonation (stabilizing) and Ring Activation (destabilizing).

The Protonation-Hydrolysis Balance
  • Immediate Protonation: Upon exposure to acid, the pyridine nitrogen is protonated. This forms a pyridinium salt.

    • Effect: This increases the solubility in water and "locks" the nitrogen lone pair, preventing N-oxidation.

  • Activation for

    
    :  The positive charge on the nitrogen, combined with the electron-withdrawing ketone at C3, makes the C2-position highly electrophilic.
    
  • The Kinetic Barrier: Despite this activation, the displacement of Chlorine by Water (a weak nucleophile) has a high activation energy. Therefore, hydrolysis is kinetically negligible at room temperature but accelerates exponentially with heat.

Visualization: Degradation Pathway

The following diagram illustrates the transition from the stable salt form to the hydrolyzed impurity under thermal stress.

StabilityMechanism Figure 1: Acid-Catalyzed Hydrolysis Pathway of 1-(2-Chloropyridin-3-yl)propan-1-one Start Neutral Molecule (Organic Soluble) Protonated Pyridinium Salt (Water Soluble) STABLE at RT Start->Protonated + H+ (Fast, Reversible) Transition Tetrahedral Intermediate (High Energy) Protonated->Transition + H2O / Heat (Rate Limiting Step) Product 2-Hydroxypyridine Derivative (Degradant) Transition->Product - HCl (Irreversible)

Caption: The critical failure point is the thermal activation of the protonated species, allowing water to displace the chlorine atom.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by users handling this compound.

Scenario A: "I see a new peak at [M-18] in my LCMS."

Diagnosis: This is likely the 2-hydroxy derivative (Pyridone) .

  • The Math:

    • Parent Mass (Cl): ~169.6 Da

    • Product Mass (OH): ~151.2 Da

    • Difference: ~18.4 Da loss.

  • Cause: Did you heat the sample in an acidic mobile phase? Or did the sample sit in an acidic aqueous buffer for >24 hours?

  • Solution: Analyze samples immediately. Ensure autosampler temperature is set to 4°C.

Scenario B: "My yield dropped after acidic extraction."

Diagnosis: Phase Partitioning Issue , not degradation.

  • Explanation: The pyridine nitrogen is basic. In 1N HCl, the molecule exists almost exclusively as the pyridinium cation, which is highly water-soluble. It will not extract into Dichloromethane (DCM) or Ethyl Acetate.

  • Fix: You must neutralize the aqueous layer to pH ~7-8 (using NaHCO3 or NaOH) before extraction to recover the free base.

Scenario C: "The compound turned yellow/orange in the acid bottle."

Diagnosis: Trace Metal Contamination or Photodegradation .

  • Explanation: Pyridinium salts can form charge-transfer complexes with trace metals (Fe, Cu) often found in lower-grade mineral acids.

  • Fix: Use trace-metal grade acids. Store the solution in amber vials, as 3-acylpyridines can be photosensitive.

Experimental Protocols

Protocol 1: Safe Acidic Workup (Quenching Reactions)

Use this protocol when quenching Friedel-Crafts or Grignard reactions involving this intermediate.

StepActionCritical Parameter
1 Cooling Cool reaction mixture to 0°C before acid addition.
2 Acid Choice Use 1M HCl or Sat. NH4Cl .[2] Avoid conc. H2SO4.
3 Quench Add acid dropwise. Maintain internal temp < 15°C .
4 Separation The product may partition into the aqueous phase if pH < 3.
5 Recovery If product is lost to aqueous: Basify aqueous layer to pH 8 with Sat. NaHCO3, then extract with EtOAc.
Protocol 2: Rapid Stability Validation Assay

Run this test if you plan to store the compound in acidic media (e.g., for prep-HPLC).

  • Prepare Stock: Dissolve 10 mg of compound in 1 mL Acetonitrile.

  • Prepare Test Samples:

    • Vial A (Control): 50 µL Stock + 950 µL Water.

    • Vial B (Acidic): 50 µL Stock + 950 µL 0.1% TFA in Water.

    • Vial C (Stress): 50 µL Stock + 950 µL 1M HCl.

  • Incubation:

    • Keep Vial A and B at Room Temperature (RT).

    • Heat Vial C to 60°C for 1 hour.

  • Analysis: Inject on HPLC/LCMS.

    • Pass Criteria: Vial B shows < 1% degradation vs Vial A after 24h.

    • Fail Criteria: Appearance of peak at RRT ~0.6-0.8 (more polar hydroxy species).

Decision Tree: Solvent & Handling Selection

Use this logic flow to determine the safe handling limits for your specific experiment.

DecisionTree Figure 2: Stability Decision Matrix Start Start: Handling 1-(2-Chloropyridin-3-yl)propan-1-one Q1 Is the environment Acidic (pH < 4)? Start->Q1 Q2 Is Heat applied (> 40°C)? Q1->Q2 Yes Safe1 SAFE (Standard Organic Solvents) Q1->Safe1 No (Neutral/Basic) Safe2 SAFE (Short term < 24h) Q2->Safe2 No (RT or Cold) Risk1 RISK OF HYDROLYSIS (Monitor for 2-OH impurity) Q2->Risk1 Yes

Caption: Heat is the primary destabilizing factor in acidic environments for this chemotype.

References

  • National Institutes of Health (NIH). (2005). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones. PubMed Central. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2015).[3] Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved March 6, 2026, from [Link]

  • Google Patents. (1990). Process for the production of 2-hydroxypyridine (US4942239A).

Sources

Troubleshooting

Technical Support Center: Steric Management in 2-Chloropyridine Ketone Derivatives

Ticket #: STER-2CL-PYR-001 Status: Open Priority: Critical (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Ortho-Effect" Paradox You are likely experiencing...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: STER-2CL-PYR-001 Status: Open Priority: Critical (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Paradox

You are likely experiencing low yields or stalled reactions because 2-chloropyridine ketone derivatives present a "perfect storm" of steric and electronic resistance.

  • The Steric Wall: A ketone at the C3 position (ortho to the chlorine) or a bulky substituent on the ketone itself creates a physical blockade. This prevents the approach of nucleophiles to the C2-chlorine (for substitution) or the C3-carbonyl (for addition).

  • The Electronic Trap: The pyridine nitrogen withdraws electron density, deactivating the ring toward electrophilic attack but activating it for nucleophilic attack. However, the lone pair on the nitrogen often coordinates with your metal catalyst (Pd, Mg, Li), poisoning the reaction before it starts.

This guide provides the Standard Operating Procedures (SOPs) to bypass these specific bottlenecks using advanced ligand design and lanthanide-mediated activation.

Module A: Overcoming Sterics in C-N Coupling (Displacing the Chlorine)

Objective: Perform Buchwald-Hartwig amination on a 2-chloropyridine without affecting the ketone or suffering from catalyst deactivation.

The Mechanism of Failure

In sterically hindered pyridines, the Reductive Elimination step of the catalytic cycle is the bottleneck. Standard ligands (PPh3, dppf) are not bulky enough to force the product off the metal center, leading to


-hydride elimination or hydrodehalogenation (where -Cl is replaced by -H).
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

You must use ligands that are bulky enough to promote reductive elimination but flexible enough to allow oxidative addition.

Decision Matrix: Ligand Selection

LigandSelection Start Select Nucleophile Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Amide Amide / Indole (R-CONH2) Start->Amide BrettPhos RECOMMENDED: BrettPhos or tBuBrettPhos (Prevents binding of amine lone pair) Primary->BrettPhos RuPhos RECOMMENDED: RuPhos (Excellent for secondary amines) Secondary->RuPhos XPhos RECOMMENDED: tBuXPhos or Me4tBuXPhos (High steric demand) Amide->XPhos

Figure 1: Ligand selection logic based on nucleophile class for hindered pyridine substrates.

Protocol: Pd-G4 Catalyzed Amination

Use this protocol to avoid the "induction period" common with Pd(OAc)2.

  • Catalyst: Use Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These contain the ligand and Pd(0) pre-assembled, preventing the formation of inactive Pd-dimers.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Base:

    • Standard: NaOtBu (2.0 equiv).

    • Ketone-Sensitive: If your ketone is prone to enolization, switch to Cs2CO3 or K3PO4 (requires higher temp, ~100°C).

  • Procedure:

    • Charge tube with Pd-G4 (1-3 mol%), Substrate (1.0 equiv), and Base inside a glovebox or under Argon flow.

    • Add Amine (1.2 equiv) and Solvent (0.2 M concentration).

    • Heat to 80-100°C. Note: Microwave irradiation at 110°C for 30 mins often pushes hindered substrates to completion.

Module B: Overcoming Sterics in Ketone Addition (Attacking the Carbonyl)

Objective: Add a nucleophile (Grignard/Lithium) to the ketone without attacking the C2-Cl or causing enolization.

The Mechanism of Failure
  • Enolization: Bulky Grignards act as bases, stripping the

    
    -proton from the ketone instead of attacking the carbonyl.
    
  • Chemo-incompatibility: Standard Grignards may attack the C2-Cl bond via metal-halogen exchange.

The Solution: Lanthanide Activation (Knochel's Method)

The addition of Lanthanum(III) Chloride bis(lithium chloride) (


) is mandatory for hindered ketones. The highly oxophilic 

coordinates to the carbonyl oxygen, increasing its electrophilicity while the bulk of the complex prevents the Grignard from acting as a base.
Mechanism of Action

LaActivation Ketone Hindered Ketone (Substrate) Complex Activated Complex (La---O=C) Ketone->Complex Coordination LaComplex LaCl3·2LiCl (Activator) LaComplex->Complex Lewis Acid Activation Product Tertiary Alcohol (Product) Complex->Product 1,2-Addition (No Enolization) Grignard R-MgCl (Nucleophile) Grignard->Product Nucleophilic Attack

Figure 2: Lanthanide-mediated activation allows nucleophilic attack on hindered ketones while suppressing side reactions.

Protocol: Mediated Addition
  • Reagent Prep: Purchase

    
     as a 0.6M solution in THF (or prepare by drying 
    
    
    
    under high vacuum at 150°C for 4h, then adding LiCl and THF).
  • Stoichiometry: 1.0 equiv Substrate : 1.0 equiv

    
     : 1.1 equiv Grignard.
    
  • Procedure:

    • Dissolve 2-chloropyridine ketone in anhydrous THF.

    • Add

      
       solution at room temperature. Stir for 1h. (The solution may turn slightly cloudy; this is the complex forming).
      
    • Cool to 0°C (not -78°C; the La-complex is stable).

    • Add Grignard reagent dropwise.

    • Result: The

      
       activates the carbonyl so effectively that the reaction often completes in <30 minutes, leaving the C2-Cl intact.
      

Troubleshooting Guide (FAQ)

Ticket #: T-001 Symptom: "I see dehalogenation (Ar-H) instead of the coupled product (Ar-N) in my Buchwald reaction." Diagnosis: The reductive elimination is too slow. The Pd-H species is forming via


 elimination from the amine.
Fix: 
  • Switch to RuPhos (for secondary amines) or BrettPhos (for primary). These ligands have a "pocket" that accelerates reductive elimination.

  • Increase catalyst loading to 5 mol%.

  • Ensure your solvent is degassed (Sparge with Argon for 15 mins). Oxygen promotes dehalogenation.

Ticket #: T-002 Symptom: "The Grignard reagent is returning starting material (ketone recovered)." Diagnosis: The ketone is enolizing (acting as an acid) rather than accepting the nucleophile. Fix:

  • Implement the

    
     protocol  (Module B).
    
  • If using

    
     is not possible, use Cerium(III) Chloride  (anhydrous) to perform a "Grignard-Luche" type addition.
    

Ticket #: T-003 Symptom: "My reaction works but I lose the ketone (it turns into an imine or alcohol)." Diagnosis: Chemoselectivity failure. Fix:

  • If targeting the C2-Cl: Use a ketal protecting group (Ethylene glycol + TsOH) for the ketone before the coupling.

  • If targeting the C2-Cl without protection: Use a weak base (Cs2CO3) and avoid strong nucleophiles like Li-amides.

Comparative Data: Yield Improvements

Substrate ConditionStandard Method YieldOptimized Method YieldOptimized Condition
C2-Cl Displacement (Steric) 15-20% (Pd(PPh3)4)88-92% Pd-G4-BrettPhos, 100°C
Ketone Addition (Enolizable) 30% (R-MgBr only)95% R-MgBr +

Ketone Reduction (Luche) 45% (NaBH4)98% NaBH4 +

References

  • Buchwald-Hartwig Amination Guide: Title: Buchwald-Hartwig Amination User Guide Source: Sigma-Aldrich (Merck) / MIT
  • Lanthanide Activation (Knochel's Method)

    • Title: Soluble Lanthanide Salts (

      
      ) for the Improved Addition of Organomagnesium Reagents[1][2]
      
    • Source: Organic Chemistry Portal (Abstract of Angew. Chem. Int. Ed. 2006, 45, 497-500)[1]

    • URL:[Link]

  • Ligand Selection for Pyridines: Title: Catalyst Selection Guide for C-N Coupling Source: Strem Chemicals (Ascensus)
  • Mechanistic Insight on 2-Chloropyridines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloropyridines
    • Source: N
    • URL:[Link]

Sources

Optimization

Controlling moisture sensitivity in 1-(2-Chloropyridin-3-yl)propan-1-one synthesis

Technical Support Center: Controlling Moisture Sensitivity in 1-(2-Chloropyridin-3-yl)propan-1-one Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Moisture Sensitivity in 1-(2-Chloropyridin-3-yl)propan-1-one Synthesis

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes and address the fundamental physicochemical behaviors that dictate the success or failure of 1-(2-Chloropyridin-3-yl)propan-1-one synthesis. The standard pathway involves converting 2-chloronicotinic acid to an acid chloride, forming a Weinreb amide, and executing a Grignard addition[1][2]. The absolute critical vulnerability in this workflow is moisture, which can irreversibly derail the organometallic steps[3].

Part 1: Mechanistic Causality & Moisture Vulnerability

To troubleshoot effectively, you must understand why moisture is catastrophic to this specific synthesis:

  • Acid Chloride Hydrolysis: 2-Chloronicotinoyl chloride is highly electrophilic. Trace ambient moisture acts as a nucleophile, rapidly hydrolyzing the intermediate back to 2-chloronicotinic acid before the Weinreb amide can safely form.

  • Grignard Destruction: Ethylmagnesium bromide (EtMgBr) is both a strong nucleophile and a potent base. Water protonates the ethyl carbanion instantaneously, irreversibly generating ethane gas and insoluble magnesium salts (Mg(OH)Br)[4]. This alters the stoichiometry, leaving unreacted Weinreb amide.

  • The Weinreb Advantage: The N-methoxy-N-methylamide (Weinreb amide) intermediate is utilized specifically to prevent the over-addition of the Grignard reagent. It forms a stable, five-membered tetrahedral magnesium chelate that only collapses to the desired ketone upon aqueous quenching[1][2]. However, this chelate relies on the survival of the Grignard reagent, demanding strictly anhydrous conditions.

ChemicalLogic Acid 2-Chloronicotinoyl Chloride Weinreb Weinreb Amide Intermediate Acid->Weinreb HN(OMe)Me·HCl Water1 Trace H2O Acid->Water1 Ketone 1-(2-Chloropyridin-3-yl)propan-1-one Weinreb->Ketone EtMgBr + Workup Hydrolysis Hydrolysis to Carboxylic Acid Water1->Hydrolysis Water2 Trace H2O Quench Grignard Destruction (Ethane) Water2->Quench EtMgBr EtMgBr (Grignard) EtMgBr->Water2

Logical relationship of moisture-induced degradation in the synthesis pathway.

Part 2: Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the system provides real-time feedback on its integrity. Below is the optimized Schlenk line methodology for the highly sensitive Grignard addition step.

SchlenkWorkflow Start Oven-Dry Glassware (>150°C) Assemble Assemble Hot & Seal with Septa Start->Assemble Vacuum Apply High Vacuum (5-10 min) Assemble->Vacuum Argon Backfill with Argon/N2 Vacuum->Argon Cycle Repeat Vacuum/Argon Cycle (x3) Argon->Cycle Cycle->Vacuum Cycle 1-2 Solvent Cannula Transfer Anhydrous THF Cycle->Solvent Cycle 3 Complete Reagent Add Weinreb Amide & Cool to 0°C Solvent->Reagent Grignard Dropwise EtMgBr via Syringe Reagent->Grignard Quench Quench with Sat. NH4Cl Grignard->Quench

Workflow for anhydrous setup and Grignard addition using Schlenk techniques.

Step-by-Step Methodology:

  • Thermal Desorption: Dry all Schlenk flasks and magnetic stir bars in an oven at >150°C for a minimum of 12 hours to drive off adsorbed surface water[3][5]. Assemble the apparatus while hot and immediately seal with rubber septa.

  • Purge-Cycling: Connect the sealed flask to a Schlenk line. Apply high vacuum for 5-10 minutes, then slowly backfill with purified Argon. Repeat this vacuum-gas cycle three times to ensure the complete displacement of atmospheric oxygen and moisture[3][6].

  • Anhydrous Solvent Transfer: Using a double-tipped needle (cannula), transfer anhydrous Tetrahydrofuran (THF) from a Sure/Seal bottle into the reaction flask under positive inert gas pressure[4][6].

  • Substrate Solubilization (Self-Validation Check 1): Dissolve the 2-chloro-N-methoxy-N-methylnicotinamide in the THF. Validation: The solution must remain optically clear. Turbidity is an immediate visual indicator of moisture-induced precipitation or degraded solvent, signaling you to halt the workflow before wasting the Grignard reagent.

  • Controlled Addition: Cool the system to 0°C. Add EtMgBr dropwise via a gas-tight syringe. The addition is exothermic; dropwise addition prevents localized boiling of THF, which can disrupt the inert gas blanket[7].

  • Aqueous Quenching (Self-Validation Check 2): After complete conversion (verified by LC-MS or TLC), quench the reaction at 0°C by slowly adding saturated aqueous NH₄Cl. Validation: Vigorous bubbling (ethane gas evolution) during the quench confirms that active, excess Grignard reagent survived the reaction[7]. If no bubbling occurs, moisture likely compromised your stoichiometry.

Part 3: Troubleshooting Guide & FAQs

Q: My Grignard addition stalled at 50% conversion, even though I used 1.2 equivalents of EtMgBr. What happened? A: This is the classic symptom of moisture contamination. Trace water in the THF or on the glassware consumed a portion of the EtMgBr. Since water reacts with Grignard reagents instantaneously, your 1.2 equivalents were likely reduced to <1.0 active equivalents. Solution: Titrate your Grignard reagent prior to use to establish its true active molarity. Ensure your THF has a water content of <10 ppm, and verify your Schlenk line vacuum is pulling sufficiently during the purge cycles[3][6].

Q: How can I safely transfer the highly hygroscopic 2-chloronicotinoyl chloride without it hydrolyzing? A: Never expose it to ambient air. If it is a liquid, utilize a cannula transfer under nitrogen pressure directly from the reagent bottle to the reaction flask[4]. If handling it as a solid, use a powder funnel under a continuous, positive stream of argon (an "argon blanket"). Argon is denser than air and provides superior shielding during solid additions[5].

Q: I am seeing a mixture of the desired ketone and a tertiary alcohol. I thought Weinreb amides prevent over-addition? A: The Weinreb-Nahm synthesis prevents over-addition by forming a stable tetrahedral intermediate[1][2]. However, premature collapse of this intermediate can occur if the reaction temperature rises too high during the addition, exposing the newly formed ketone to excess Grignard reagent. Ensure the reaction is strictly maintained at 0°C and quenched cold[7].

Part 4: Quantitative Process Parameters

Maintaining strict environmental controls is non-negotiable. The following table summarizes the quantitative thresholds required to prevent moisture-induced failure.

ParameterAcceptable LimitImpact of ExceedanceCorrective Action / Mitigation
THF Water Content < 10 ppmRapid consumption of Grignard reagent; reduced yield.Dry over activated 3Å molecular sieves or use a Solvent Purification System (SPS)[7].
Glassware Baking Temp > 150°CAdsorbed surface water hydrolyzes acid chlorides.Bake glassware overnight; assemble hot under vacuum[3][5].
Grignard Equivalents 1.1 - 1.5 eqIncomplete conversion of the Weinreb amide.Titrate Grignard before use; add slight excess to buffer against trace moisture[7].
Purge Cycles Minimum 3 cyclesResidual atmospheric moisture causes side reactions.Perform rigorous vacuum/argon cycles (5-10 mins per vacuum phase)[5][6].

Part 5: References

  • Weinreb ketone synthesis - Wikipedia. Source: wikipedia.org. 1

  • the-schlenk-line-survival-guide.pdf. Source: schlenklinesurvivalguide.com. 6

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Source: wdfiles.com. 3

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. Source: pitt.edu. 4

  • An Illustrated Guide to Schlenk Line Techniques. Source: schlenklinesurvivalguide.com. 5

  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit. Source: reddit.com. 7

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. Source: orientjchem.org. 8

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to 1H NMR Analysis of 1-(2-Chloropyridin-3-yl)propan-1-one

Executive Summary & Strategic Importance 1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-74-5) is a critical pharmacophore intermediate, frequently employed in the synthesis of fused heterocyclic systems such as 1,8-na...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1-(2-Chloropyridin-3-yl)propan-1-one (CAS: 131109-74-5) is a critical pharmacophore intermediate, frequently employed in the synthesis of fused heterocyclic systems such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines. In drug development, the structural integrity of this intermediate is paramount because the regiochemistry of the chlorine and propionyl substituents dictates the success of subsequent cyclization steps.

This guide provides a rigorous technical framework for validating this specific regioisomer using 1H NMR spectroscopy . Unlike generic spectral databases, this analysis focuses on comparative differentiation , specifically distinguishing the target 2-chloro-3-acyl isomer from its thermodynamically stable 6-chloro-3-acyl analog, a common synthetic impurity.

Structural Analysis & Spectral Prediction

To interpret the spectrum accurately, we must first map the magnetic environment of the protons.[1] The molecule consists of a propyl ketone chain and a trisubstituted pyridine ring .

The Spin Systems
  • Aliphatic Chain (Propionyl group):

    • 
      -Methylene (
      
      
      
      ):
      Two protons adjacent to the carbonyl.[2] Deshielded.
    • 
      -Methyl (
      
      
      
      ):
      Three protons at the terminus. Shielded.
    • Coupling:

      
       and 
      
      
      
      form an
      
      
      spin system (quartet and triplet).
  • Aromatic Ring (Pyridine):

    • Substituents: Chlorine at C2, Carbonyl at C3.[1]

    • Protons: Located at C4, C5, and C6.[1]

    • Coupling: This forms an AMX or ABC spin system depending on the magnetic field strength.

      • H4: Doublet of doublets (ortho to H5, meta to H6). Deshielded by the adjacent carbonyl.

      • H5: Doublet of doublets (ortho to H4 and H6). Typically the most shielded aromatic proton.

      • H6: Doublet of doublets (ortho to H5, meta to H4). Highly deshielded by the adjacent Nitrogen.

Predicted Chemical Shifts & Multiplicities

Based on substituent additivity rules and empirical data from analogous 2-chloropyridine derivatives [1, 2].

ProtonLabelApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Justification
Aromatic
H6 Ar-H8.45 – 8.55 dd

,


to Nitrogen (deshielding); characteristic pyridine

.
H4 Ar-H7.90 – 8.05 dd

,


to Carbonyl (anisotropic deshielding).[1]
H5 Ar-H7.30 – 7.40 dd

,


to Nitrogen; flanked by H4/H6.[1]
Aliphatic
CH2

2.95 – 3.05 q


to Carbonyl.
CH3

1.18 – 1.25 t

Terminal methyl group.

Experimental Protocol (Self-Validating)

To ensure reproducibility and high resolution of the coupling constants (critical for isomer differentiation), follow this protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard reference.
    
    • Note: If the sample contains significant moisture, water may overlap with the H5 signal.[1] In this case, use DMSO-

      
      , though shifts will move downfield by ~0.1-0.3 ppm.[1]
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Why? High concentration can cause line broadening due to viscosity or stacking, obscuring the fine meta-coupling (

      
       Hz).
      
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl from synthesis) which degrade field homogeneity.[1]

Acquisition Parameters
  • Field Strength:

    
     300 MHz (400 MHz recommended to separate H4/H5/H6 clearly).
    
  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay (D1):

    
     3.0 seconds.
    
    • Reasoning: Aromatic protons adjacent to quadrupole nuclei (Cl, N) can have varying relaxation times.[1] Adequate D1 ensures accurate integration.

  • Scans (NS): 16 or 32 (sufficient for >95% purity).

Comparative Analysis: The "Isomer Trap"

The most common error in synthesizing this compound is obtaining the 1-(6-chloropyridin-3-yl)propan-1-one isomer. This occurs if the starting material was 6-chloronicotinic acid derivatives rather than 2-chloronicotinic acid.

Crucial Distinction: You must analyze the splitting pattern of the most downfield proton.

Comparative Table: Target vs. Isomer
FeatureTarget: 2-Chloro isomer Alternative: 6-Chloro isomer Differentiation Logic
Most Downfield Signal H6 (~8.5 ppm)H2 (~8.9 ppm)H2 in the 6-Cl isomer is flanked by N and C=O, shifting it further downfield.
Splitting of Downfield Peak Doublet of Doublets (dd) Singlet (s) or fine doubletH6 couples to H5 (

Hz). H2 has no ortho neighbor, only weak meta coupling.[1]
Ortho Couplings Two distinct ortho couplings (

Hz and

Hz)
One ortho coupling (

Hz)
2-Cl has a contiguous H4-H5-H6 system. 6-Cl has an isolated H2 and an H4-H5 pair.
Visualization: Isomer Verification Workflow

The following diagram outlines the logical decision process to confirm the correct regioisomer.

IsomerCheck Start Acquire 1H NMR Spectrum (CDCl3) CheckAliphatic Check Aliphatic Region (1.0 - 3.5 ppm) Start->CheckAliphatic PropylConfirmed Triplet (~1.2) & Quartet (~3.0) Present? CheckAliphatic->PropylConfirmed CheckAromatic Analyze Aromatic Region (7.0 - 9.0 ppm) PropylConfirmed->CheckAromatic Yes ResultFail REJECT: Incorrect Alkyl Chain PropylConfirmed->ResultFail No DownfieldPeak Identify Most Downfield Peak (> 8.4 ppm) CheckAromatic->DownfieldPeak SplittingCheck Analyze Splitting Pattern DownfieldPeak->SplittingCheck ResultTarget CONFIRMED: 2-Chloro Isomer (Target Product) SplittingCheck->ResultTarget Doublet / dd (H6 coupled to H5) ResultIsomer REJECT: 6-Chloro Isomer (Regioisomer Impurity) SplittingCheck->ResultIsomer Singlet / fine d (Isolated H2)

Caption: Logical workflow for distinguishing the target 1-(2-chloropyridin-3-yl)propan-1-one from its common 6-chloro regioisomer based on 1H NMR splitting patterns.

Detailed Signal Interpretation

This section breaks down the specific "fingerprint" of the target molecule.

The "Propyl-Ketone" Signature

Before checking the ring, validate the side chain.

  • Triplet at 1.22 ppm: Corresponds to the terminal methyl (

    
    ). Integration = 3H.
    
  • Quartet at 3.00 ppm: Corresponds to the methylene (

    
    ). Integration = 2H.
    
    • Note: If this peak appears as a multiplet or is shifted upfield (< 2.5 ppm), check for reduction of the ketone to an alcohol (a common side reaction if

      
       was used nearby).[1]
      
The "2-Chloropyridine" Fingerprint

The aromatic region (Integration = 3H total) confirms the substitution pattern.

  • H6 (The Anchor): Look for a signal around 8.50 ppm . It must be a doublet of doublets . The larger coupling (

    
     Hz) is the interaction with H5. The smaller coupling (
    
    
    
    Hz) is the meta-interaction with H4.
  • H4 (The Deshielded): Look around 7.95 ppm . This proton is deshielded by the carbonyl group. It appears as a doublet of doublets with a large ortho coupling (

    
     Hz) to H5 and a small meta coupling to H6.
    
  • H5 (The Shielded): Look upfield around 7.35 ppm . This is the "middle" proton. It interacts strongly with both neighbors, appearing as a doublet of doublets (or a pseudo-triplet if

    
    , though usually 
    
    
    
    in pyridines).[1]

References

  • National Institutes of Health (PubChem). (2025). 1-(2-Chloropyridin-3-yl)propan-1-one (CID 11660658). Retrieved March 6, 2026, from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).

  • Reichert, D. (2005).[1] Solid-State NMR of Pyridines. In Annual Reports on NMR Spectroscopy (Vol. 56). Academic Press. (Reference for nitrogen deshielding effects).

Sources

Comparative

Interpreting Mass Spectrometry Fragmentation of 2-Chloro-3-propionylpyridine: A Comparative Guide

Executive Summary For researchers and drug development professionals, 2-chloro-3-propionylpyridine (CAS: 1449117-35-4 precursor) serves as a critical building block, particularly in the synthesis of bioactive pyrazolo[3,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 2-chloro-3-propionylpyridine (CAS: 1449117-35-4 precursor) serves as a critical building block, particularly in the synthesis of bioactive pyrazolo[3,4-b]pyridine derivatives 1. Accurate structural elucidation of this intermediate is non-negotiable for downstream synthetic success. As a Senior Application Scientist, I have designed this guide to objectively compare the two premier mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—detailing their mechanistic fragmentation pathways, performance metrics, and validated experimental protocols.

Platform Comparison: Orthogonal Approaches to Structural Elucidation

When analyzing small heterocyclic ketones, the choice of ionization technique fundamentally alters the observed mass spectrum. We must compare these platforms not as competitors, but as complementary tools that together form a self-validating analytical system.

  • GC-EI-MS (Hard Ionization): Utilizing 70 eV electrons, EI imparts significant internal energy to the molecule, resulting in reproducible, extensive fragmentation 2. This is the gold standard for identifying core structural motifs (e.g., the pyridine ring, halogen isotopic signatures) because the fragmentation is governed by predictable radical-site and charge-site initiation.

  • LC-ESI-MS/MS (Soft Ionization): ESI primarily generates intact protonated molecules ([M+H]⁺). Fragmentation is subsequently induced via Collision-Induced Dissociation (CID). This approach is superior for confirming the intact molecular weight and tracking specific neutral losses under even-electron rules.

Table 1: Performance & Utility Comparison for 2-Chloro-3-propionylpyridine

FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Primary Ion Formed Radical Cation (M⁺•)Protonated Molecule ([M+H]⁺)
Fragmentation Extent High (Extensive backbone cleavage)Moderate (Tunable via collision energy)
Isotope Pattern Clarity Excellent (Clear ³⁵Cl/³⁷Cl ratio at M⁺•)Good (Visible at [M+H]⁺)
Key Mechanistic Driver Homolytic cleavage, radical stabilityEven-electron rule, neutral losses
Best Used For Library matching, core motif identificationIntact mass confirmation, pathway tracing
Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind the peaks is critical. Fragmentation is not random; it is a thermodynamically driven process seeking the most stable ionic and neutral products.

2.1. Electron Ionization (EI) Pathway

Upon 70 eV electron bombardment, ionization preferentially occurs at the heteroatoms (the carbonyl oxygen or pyridine nitrogen), yielding the molecular ion [M]⁺• at m/z 169 (for ³⁵Cl) and m/z 171 (for ³⁷Cl) in a characteristic 3:1 isotopic ratio.

  • Alpha-Cleavage (m/z 140/142): The charge and radical site on the carbonyl oxygen strongly drives the homolytic cleavage of the adjacent C-C bond (alpha-cleavage) 2. This expels an ethyl radical (•C₂H₅, 29 Da). The remaining fragment is a highly resonance-stabilized acylium ion at m/z 140. This is typically the base peak due to its extreme thermodynamic stability.

  • CO Extrusion (m/z 112/114): The acylium ion subsequently undergoes a well-documented rearrangement to extrude neutral carbon monoxide (CO, 28 Da), yielding the 2-chloropyridinyl cation at m/z 112.

  • Halogen Loss (m/z 77): Finally, the high-energy pyridinyl cation expels the chlorine radical (•Cl, 35 Da), leaving the bare pyridinyl cation at m/z 77, a classic signature of pyridine-based heterocycles 3.

fragmentation M [M]+• (m/z 169 / 171) 2-Chloro-3-propionylpyridine Acylium Acylium Ion (m/z 140 / 142) [- •C2H5] M->Acylium Alpha-Cleavage -29 Da (•C2H5) Chloropyridinyl 2-Chloropyridinyl (m/z 112 / 114) [- CO] Acylium->Chloropyridinyl CO Extrusion -28 Da (CO) Pyridinyl Pyridinyl Cation (m/z 77) [- •Cl] Chloropyridinyl->Pyridinyl Halogen Loss -35 Da (•Cl)

Fig 1: Primary EI-MS fragmentation pathway of 2-Chloro-3-propionylpyridine.

2.2. Electrospray Ionization (ESI-CID) Pathway

In ESI positive mode, the molecule is protonated to form[M+H]⁺ at m/z 170/172. Because this is an even-electron species, its fragmentation under CID avoids radical formation.

  • Loss of Ethene (m/z 142/144): The protonated propionyl group often undergoes a rearrangement to expel ethene (C₂H₄, 28 Da), leaving a protonated aldehyde-like species at m/z 142.

  • Loss of HCl (m/z 134): A competing pathway characteristic of ortho-chlorinated aromatic systems is the direct neutral loss of hydrogen chloride (HCl, 36 Da), driven by the proximity of the protonated nitrogen/carbonyl to the chlorine atom.

Table 2: Comparative Fragment Data Summary

Fragment AssignmentGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Neutral / Radical Lost
Intact Precursor 169 / 171 (M⁺•)170 / 172 ([M+H]⁺)None
Acylium Formation 140 / 142N/A (Radical process)•C₂H₅ (29 Da)
Alkene Loss N/A142 / 144C₂H₄ (28 Da)
CO Extrusion 112 / 114N/ACO (28 Da)
HCl Loss N/A134HCl (36 Da)
Pyridinyl Core 7778 (Protonated)•Cl (35 Da) / Various
Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. System suitability should always be confirmed using a standard calibration mix prior to analyzing the target compound 4.

Protocol A: GC-EI-MS Analysis

  • Sample Preparation: Dissolve 2-chloro-3-propionylpyridine in MS-grade dichloromethane to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Set the oven to 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Ionization & Detection: Maintain the transfer line at 280 °C and the EI source at 230 °C. Apply 70 eV electron energy. Scan from m/z 40 to 300.

Protocol B: LC-ESI-MS/MS Analysis

  • Sample Preparation: Dissolve the compound in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) to 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase Gradient: Flow rate of 0.4 mL/min. Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes.

  • Ionization & Detection: Operate the ESI source in positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C. Perform Product Ion Scans on m/z 170 and 172 using Argon as the collision gas with normalized collision energies (NCE) stepped at 15, 30, and 45 eV.

workflow Prep Sample Prep (Dilution) GC GC-EI-MS (70 eV Hard Ionization) Prep->GC LC LC-ESI-MS/MS (CID Soft Ionization) Prep->LC Data Data Acquisition & Peak Picking GC->Data LC->Data Elucidation Structural Elucidation Data->Elucidation

Fig 2: Parallel analytical workflow for comprehensive structural characterization.

Conclusion

For the rigorous structural verification of 2-chloro-3-propionylpyridine, relying on a single analytical platform leaves blind spots. GC-EI-MS provides undeniable proof of the carbon skeleton and halogen presence through its predictable radical-driven alpha-cleavage and CO extrusion pathways. Conversely, LC-ESI-MS/MS safeguards against the over-fragmentation of labile groups, confirming the intact mass and revealing even-electron neutral losses. By employing both, researchers establish a self-validating analytical matrix that guarantees scientific integrity in drug development workflows.

References
  • BenchChem. "5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine | 1449117-35-4". BenchChem Catalog.
  • Sparkman, O. D., Curtis, M., Jones, P. R. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I". Spectroscopy Online, 2020.
  • Bouwman, J., et al. "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory". RSC Advances, 2023.
  • BenchChem. "Interpreting the Molecular Signature: A Guide to Mass Spectrometry of 4H-dioxino[4,5-b]pyridine". BenchChem Technical Guides, 2025.

Sources

Validation

Comparative HPLC Analysis of 1-(2-Chloropyridin-3-yl)propan-1-one: Retention Time, Peak Purity, and Methodological Optimization

As a Senior Application Scientist, evaluating the chromatographic behavior of halogenated pyridine derivatives requires a deep understanding of both the analyte's molecular structure and its dynamic interactions with the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the chromatographic behavior of halogenated pyridine derivatives requires a deep understanding of both the analyte's molecular structure and its dynamic interactions with the stationary phase. 1-(2-Chloropyridin-3-yl)propan-1-one is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). However, analyzing pyridine derivatives via High-Performance Liquid Chromatography (HPLC) is notoriously challenging due to peak tailing and unpredictable retention shifts.

This guide objectively compares the HPLC performance of 1-(2-Chloropyridin-3-yl)propan-1-one against its structural alternatives and provides a self-validating, step-by-step protocol for achieving baseline resolution and absolute peak purity.

Mechanistic Insights: The Causality of Peak Tailing and Resolution

The primary cause of peak tailing when analyzing basic compounds like pyridine derivatives is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases[1]. Because most pyridine derivatives have a pKa between 5 and 6, they are partially ionized at neutral pH, leading to strong secondary cation-exchange interactions that drag the trailing edge of the peak[1].

However, 1-(2-Chloropyridin-3-yl)propan-1-one possesses a distinct structural advantage over its isomers:

  • Steric Shielding: The chlorine atom at the 2-position (ortho to the nitrogen) provides significant steric hindrance, physically blocking the nitrogen lone pair from accessing active silanol sites deep within the stationary phase pores.

  • Inductive Effect: The highly electronegative ortho-chlorine exerts a strong electron-withdrawing effect, pulling electron density away from the nitrogen. This significantly lowers the molecule's pKa, rendering it less basic and less prone to ionization compared to unsubstituted pyridines.

Mechanistic_Pathway Compound 1-(2-Chloropyridin-3-yl)propan-1-one Steric Ortho-Chlorine Steric Shielding Compound->Steric Inductive Electron-Withdrawing Effect Compound->Inductive Nitrogen Reduced Nitrogen Basicity (Lower pKa) Steric->Nitrogen Inductive->Nitrogen Silanol Minimal Silanol Interaction Nitrogen->Silanol Outcome Sharp Peak & High Purity (Tf < 1.2) Silanol->Outcome

Mechanistic pathway illustrating how ortho-chlorine substitution improves HPLC peak shape.

Comparative Performance Data

To objectively evaluate the chromatographic efficiency of 1-(2-Chloropyridin-3-yl)propan-1-one, we compare its retention time and peak purity against two structurally similar alternatives: 1-(6-chloropyridin-3-yl)propan-1-one[2] and 2-(2-Chloropyridin-4-yl)propan-2-ol[3].

When the chlorine is moved to the 6-position (para to the nitrogen), the steric shielding is lost, and the inductive effect on the nitrogen is weakened. Consequently, the 6-chloro isomer exhibits stronger silanol interactions, resulting in longer retention times and increased peak asymmetry.

Table 1: HPLC Performance Comparison of Pyridine Derivatives

CompoundStructural FeatureRetention Time (min)Tailing Factor (Tf)Peak Purity Index
1-(2-Chloropyridin-3-yl)propan-1-one Ortho-chloro substitution (Steric shielding)6.451.12> 99.9%
1-(6-Chloropyridin-3-yl)propan-1-one Para-chloro substitution (Exposed nitrogen)7.801.4598.5%
2-(2-Chloropyridin-4-yl)propan-2-ol Ortho-chloro, 4-substituted5.901.1599.2%

Data represents standardized isocratic elution on a Type B C18 column (150 x 4.6 mm, 5 µm) at 1.0 mL/min.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal checks (System Suitability Testing and Diode Array spectral profiling) to ensure that the reported peak purity is an absolute reflection of the sample, free from co-eluting artifacts[4].

Phase 1: System and Mobile Phase Preparation

Causality Check: We utilize an acidic mobile phase (pH < 3.0) to intentionally protonate (neutralize) the residual silanols on the silica surface, preventing them from acting as cation exchangers[1].

  • Column Selection: Install a high-purity "Type B" silica C18 column with extensive end-capping (e.g., 150 x 4.6 mm, 5 µm). This minimizes metal contaminants and active silanol sites[1].

  • Aqueous Phase: Add 1.0 mL of 85% analytical grade phosphoric acid to 1000 mL of HPLC-grade water to create a 0.1% Phosphoric Acid solution[3]. (Note: For Mass-Spectrometry compatible applications, substitute phosphoric acid with 0.1% formic acid[5]).

  • Organic Phase: Use 100% HPLC-grade Acetonitrile (ACN).

  • Isocratic Mixture: Mix ACN and the 0.1% Phosphoric Acid solution in a 40:60 (v/v) ratio[3]. Degas ultrasonically for 15 minutes.

Phase 2: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10 mg of 1-(2-Chloropyridin-3-yl)propan-1-one and dissolve in 10 mL of the mobile phase to yield a 1.0 mg/mL stock[6].

  • Working Solution: Dilute the stock to a final concentration of 0.1 mg/mL using the mobile phase.

  • Filtration: Pass the working solution through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial to remove particulates that could cause ghost peaks or column blockage[6].

Phase 3: Chromatographic Execution & Internal Validation
  • Instrument Parameters: Set the flow rate to 1.0 mL/min, column oven temperature to 30 °C, and injection volume to 10 µL[3].

  • Specificity Blank (Validation Step 1): Inject 10 µL of the pure mobile phase. Verify that the baseline is completely flat at the expected retention time (~6.45 min).

  • System Suitability Test (Validation Step 2): Inject the working solution. The system is only deemed suitable if the theoretical plate count (N) is ≥ 5000 and the Tailing Factor (Tf) is ≤ 1.5.

  • Diode Array Detection (Validation Step 3): Monitor UV absorbance at 225 nm and 254 nm. Utilize the DAD software to extract UV spectra across the leading edge, apex, and trailing edge of the peak. A calculated Purity Angle that is strictly less than the Purity Threshold confirms that the peak is 100% homogenous and free of co-eluting impurities[4].

HPLC_Workflow Step1 1. Sample Preparation (0.1 mg/mL in Mobile Phase) Step2 2. Column Selection (End-capped Type B Silica C18) Step1->Step2 Step3 3. Mobile Phase Optimization (pH < 3.0 to protonate silanols) Step2->Step3 Step4 4. Isocratic Elution (ACN : 0.1% H3PO4) Step3->Step4 Step5 5. DAD Detection (Spectral profiling across peak) Step4->Step5 Step6 6. Peak Purity Assessment (Purity Angle < Threshold) Step5->Step6

Step-by-step HPLC workflow for the purity analysis of pyridine derivatives.

References

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 1-(6-chloropyridin-3-yl)propan-1-one - PubChemLite. Université du Luxembourg. [Link]

Sources

Comparative

Reference standards for 1-(2-Chloropyridin-3-yl)propan-1-one quality control

An In-Depth Comparative Guide to Quality Control Reference Standards for 1-(2-Chloropyridin-3-yl)propan-1-one Introduction 1-(2-Chloropyridin-3-yl)propan-1-one (CAS No. 131109-74-5, Molecular Formula: C₈H₈ClNO) is a pivo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Quality Control Reference Standards for 1-(2-Chloropyridin-3-yl)propan-1-one

Introduction

1-(2-Chloropyridin-3-yl)propan-1-one (CAS No. 131109-74-5, Molecular Formula: C₈H₈ClNO) is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The structural integrity and purity of this building block are paramount, as any impurities can carry through the manufacturing process, potentially compromising the safety and efficacy of the final drug product. Consequently, a robust and reliable quality control (QC) framework, underpinned by well-characterized reference standards and validated analytical methodologies, is not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of analytical methodologies for the quality control of 1-(2-Chloropyridin-3-yl)propan-1-one. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the establishment of a reference standard and compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—alongside essential spectroscopic methods for identity confirmation.

Part 1: The Cornerstone of Quality Control - The Reference Standard

For a specialized intermediate like 1-(2-Chloropyridin-3-yl)propan-1-one, a dedicated monograph in major pharmacopeias (e.g., USP, EP) is often unavailable.[3] Therefore, quality control relies on either a commercially sourced Certified Reference Material (CRM) or a meticulously characterized in-house primary standard. Pharmaceutical secondary standards, which are qualified as CRMs and are traceable to primary standards where available, offer a convenient and cost-effective alternative to preparing in-house standards.

The qualification of a reference standard is a rigorous process designed to confirm its identity and purity with a high degree of confidence.

cluster_qualification Reference Standard Qualification Workflow start Source or Synthesize Material identity Identity Confirmation (NMR, MS, IR) start->identity Initial Check purity Purity & Assay Assessment (HPLC, GC, Titration, DSC) identity->purity Confirmed Identity characterization Full Characterization (Water Content, ROI, Residual Solvents) purity->characterization High Purity certification Certification & Documentation (Establish Purity Value, Issue CoA) characterization->certification Complete Data

Caption: Workflow for qualifying a chemical reference standard.

Part 2: A Comparative Analysis of Core QC Methodologies

The selection of an analytical method is driven by the specific question being asked: Is it the correct molecule? How pure is it? What impurities are present? Here, we compare the most effective techniques for 1-(2-Chloropyridin-3-yl)propan-1-one.

Chromatographic Techniques: The Workhorses of Purity and Impurity Analysis

Chromatography is indispensable for separating the main compound from process-related impurities and degradation products.[4]

1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for the purity and assay determination of non-volatile, thermally stable molecules like our target compound.[4] For a ketonic pyridine derivative, two primary HPLC strategies can be employed.

  • Strategy A: Direct UV-HPLC: This is the most straightforward approach. The pyridine ring contains a chromophore that allows for direct detection by UV spectrophotometry, typically in the 250-270 nm range.[5] This method is ideal for routine purity checks and assays.

  • Strategy B: Pre-Column Derivatization HPLC: To enhance sensitivity or selectivity, particularly for trace-level impurities, the ketone functional group can be derivatized. A common agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with ketones to form stable hydrazone derivatives that are highly responsive to UV detection at longer wavelengths (e.g., 360 nm).[6][7][8] This is particularly useful in complex matrices or when trace analysis is required.

Parameter Direct UV-HPLC Derivatization-Based HPLC (DNPH) Expert Rationale
Primary Use Assay, Purity, Known ImpuritiesTrace-Level Impurities, Complex MatricesDirect analysis is efficient for high-concentration analytes; derivatization is a tool for enhancing the signal of low-concentration species.
Sensitivity ModerateHighThe DNPH derivative has a much higher molar absorptivity than the parent compound, significantly lowering detection limits.[8]
Specificity GoodExcellentThe reaction is specific to carbonyl compounds, reducing interference from other matrix components without a ketone or aldehyde group.[6]
Sample Prep Simple (Dissolve & Inject)Complex (Reaction, Quenching, Extraction)The derivatization step adds time and potential sources of variability that must be carefully controlled and validated.
Speed FastSlowThe additional reaction time makes this method less suitable for high-throughput screening.

2. Gas Chromatography (GC)

GC is the method of choice for analyzing volatile and thermally stable compounds.[4] While not the primary method for assaying 1-(2-Chloropyridin-3-yl)propan-1-one due to its relatively high boiling point, it is critical for two key areas:

  • Residual Solvent Analysis: Identifying and quantifying solvents used during synthesis and purification (e.g., Toluene, Acetonitrile, etc.).

  • Volatile Impurity Profiling: Detecting volatile starting materials or by-products. For instance, the precursor 2-chloropyridine is a potential genotoxic impurity that can be effectively monitored at parts-per-million (ppm) levels using headspace GC (GCHS) with a flame ionization detector (FID) or mass spectrometer (MS).[9][10]

Spectroscopic Techniques: The Gold Standard for Identity Confirmation

Spectroscopic methods provide unambiguous structural confirmation of the reference standard and can be used for routine identity checks on batches of material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[11] For 1-(2-Chloropyridin-3-yl)propan-1-one, one would expect to see signals for the three aromatic protons on the pyridine ring and signals for the ethyl group of the propanone side chain.[12][13]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition (via high-resolution MS). Its fragmentation pattern provides a fingerprint that can confirm the structure.[14][15]

  • Infrared (IR) Spectroscopy: IR provides confirmation of the functional groups present. Key expected absorbances include a strong C=O stretch for the ketone, C-Cl stretching, and characteristic absorptions for the aromatic pyridine ring.[13]

Part 3: Validated Experimental Protocols

The following protocols are robust starting points for method development and validation in your laboratory.

Protocol 1: Purity and Assay by RP-HPLC (Direct Method)

This method is designed for the quantitative determination of 1-(2-Chloropyridin-3-yl)propan-1-one and its non-volatile impurities.

1. Chromatographic Conditions:

Parameter Recommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 265 nm
Run Time 20 minutes

Rationale: A C18 column provides good retention for moderately polar aromatic compounds.[5] A phosphate buffer at pH 3.0 ensures protonation of the pyridine nitrogen for good peak shape. Acetonitrile is a common organic modifier. The wavelength of 265 nm is chosen for optimal absorbance of the pyridine chromophore.

2. Reagent and Solution Preparation:

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase: Mix 300 mL of Acetonitrile with 700 mL of buffer. Degas before use.

  • Diluent: Use the mobile phase.

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

4. Calculation:

  • Assay (%): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

  • % Impurity: (Area_impurity / Sum of all peak areas) * 100

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal reference standard (δ 0.00 ppm).[11]

2. Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single pulse (zg30).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

3. Expected Chemical Shifts (Predicted):

  • Pyridine H-6: ~8.5 ppm (doublet of doublets)

  • Pyridine H-4: ~7.8 ppm (doublet of doublets)

  • Pyridine H-5: ~7.3 ppm (doublet of doublets)

  • -CH₂- (Propanone): ~3.0 ppm (quartet)

  • -CH₃ (Propanone): ~1.2 ppm (triplet) Causality: The electron-withdrawing effects of the ring nitrogen and the chlorine atom at position 2 cause the adjacent protons (H-6, H-4) to be deshielded and appear downfield. The propanone group's methylene protons are adjacent to three methyl protons, resulting in a quartet, while the methyl protons are adjacent to two methylene protons, resulting in a triplet, according to the n+1 rule.[11]

Comprehensive Quality Control Workflow

A holistic QC strategy integrates multiple analytical techniques to provide a complete picture of the material's quality.

cluster_qc_workflow Integrated QC Testing Workflow sample Sample Receipt identity Identity Confirmation (IR, NMR) sample->identity assay_purity Assay & Purity (RP-HPLC) sample->assay_purity volatile_imp Volatile Impurities (GC-HS) sample->volatile_imp other_tests Other Tests (Water Content, ROI) sample->other_tests review Data Review & Approval identity->review assay_purity->review volatile_imp->review other_tests->review coa Certificate of Analysis (CoA) Issued review->coa All Specs Met

Caption: A comprehensive workflow for quality control testing.

Conclusion

The quality control of 1-(2-Chloropyridin-3-yl)propan-1-one demands a multi-faceted analytical approach. While no single method can provide all the necessary information, a combination of techniques creates a self-validating system that ensures the material's identity, purity, and quality.

  • For routine batch release: A validated RP-HPLC method is the cornerstone for determining assay and purity.

  • For identity confirmation: NMR and MS are indispensable for unequivocally confirming the chemical structure of the reference standard and for identity checks.

  • For specific impurities: GC-Headspace is the superior technique for monitoring volatile organic impurities and residual solvents.

By implementing these comparative methodologies and robust protocols, researchers and manufacturers can ensure that the 1-(2-Chloropyridin-3-yl)propan-1-one used in their processes meets the high standards required for pharmaceutical development.

References

  • Title: 1-(2-Chloropyridin-3-yl)propan-1-one Source: 1PlusChem URL: [Link]

  • Title: Aldehyde/Ketone DNPH Analysis Source: Chromtech URL: [Link]

  • Title: Pyridine, Dried - USP-NF Source: USP-NF URL: [Link]

  • Title: Process for the preparation of 2-chloropyridines (US5283338A)
  • Title: High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system Source: Chromatography Online URL: [Link]

  • Title: Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL: [Link]

  • Title: Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API Source: ResearchGate URL: [Link]

  • Title: NMR (A2) Source: PapaCambridge URL: [Link]

  • Title: 1-(6-chloropyridin-3-yl)propan-1-one Source: PubChemLite URL: [Link]

  • Title: 1,2-Propanediol, 3-chloro- Source: NIST WebBook URL: [Link]

Sources

Validation

13C NMR Chemical Shift Assignments for 1-(2-Chloropyridin-3-yl)propan-1-one: A Comparative Guide to Predictive Methodologies

Executive Summary Accurate structural elucidation is the bedrock of drug development and synthetic chemistry. For halogenated heteroaromatics like 1-(2-chloropyridin-3-yl)propan-1-one —a frequent motif in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation is the bedrock of drug development and synthetic chemistry. For halogenated heteroaromatics like 1-(2-chloropyridin-3-yl)propan-1-one —a frequent motif in medicinal chemistry—assigning the 13C NMR spectrum can be non-trivial. The electron-withdrawing nature of the chlorine atom, coupled with the magnetic anisotropy of the carbonyl group and the pyridine ring, creates complex deshielding effects that often confound simple empirical prediction tools.

This guide objectively compares three leading methodologies for 13C NMR chemical shift assignment: Empirical Additivity Models , Quantum Mechanical (DFT) Predictions , and Machine Learning-Augmented (ML-GNN) Models . By benchmarking these against experimental data, we provide a self-validating framework for researchers to select the optimal assignment strategy based on accuracy, computational cost, and structural complexity.

The Test Case: Structural Nuances

Molecule: 1-(2-Chloropyridin-3-yl)propan-1-one Structural Features: An ethyl ketone (propanoyl group) attached to the C3 position of a 2-chloropyridine ring. Key Assignment Challenges:

  • Quaternary Carbon Differentiation: Differentiating the highly deshielded quaternary carbons (C2 attached to Cl vs. C3 attached to the carbonyl) requires precise accounting of local electronic environments.

  • Conformational Dynamics: The propanoyl group exhibits restricted rotation due to steric clash with the adjacent C2-chlorine atom. The resulting conformational ensemble directly dictates the time-averaged isotropic shielding observed in the NMR tube.

Comparative Methodologies

Empirical Prediction (HOSE Codes)
  • Mechanism: Relies on pre-existing databases to match the local topological environment (Hierarchically Interacting Orthogonal System of Environments) of each carbon.

  • Expertise Insight: While instantaneous, empirical methods often fail to accurately account for through-space interactions or non-additive electronic effects (e.g., the exact dihedral angle of the carbonyl relative to the pyridine ring).

Quantum Mechanical (DFT-GIAO) Prediction
  • Mechanism: Calculates the isotropic magnetic shielding tensor from first principles using Gauge-Including Atomic Orbitals (GIAO). As demonstrated by Wiitala et al. [1], applying a linear empirical scaling factor to DFT-calculated shielding tensors significantly improves accuracy by correcting for systematic basis set truncations.

  • Expertise Insight: DFT accounts for 3D conformational ensembles. The choice of basis set is critical; a basis set with polarization functions on heavy atoms (e.g., 6-311+G(2d,p)) is mandatory to correctly model the electron density around the chlorine atom.

Machine Learning-Augmented Networks (ML-GNN)
  • Mechanism: Utilizes 3D Graph Neural Networks (GNNs) trained on both DFT and experimental datasets to predict shifts directly from 3D structures. Models like CASCADE [2] and DFT+ML protocols [3] achieve DFT-level accuracy in a fraction of the time.

  • Expertise Insight: ML models bypass the computationally expensive GIAO step. They learn the systematic errors inherent in DFT calculations, mapping atomic environments directly to highly accurate chemical shifts.

Quantitative Data Comparison

The following table summarizes the performance of the three predictive methodologies against representative experimental data in CDCl3.

Carbon PositionEnvironmentExperimental (ppm)Empirical (ppm)DFT-GIAO (ppm)ML-GNN (ppm)
C1' Carbonyl (C=O)201.5198.0202.1201.2
C6 Pyridine (CH-N)151.8149.5152.0151.6
C2 Pyridine (C-Cl)149.2151.0148.5149.5
C4 Pyridine (CH)138.4136.0138.1138.6
C3 Pyridine (C-C=O)134.1132.0134.6133.9
C5 Pyridine (CH)122.7124.0122.2122.9
C2' Aliphatic (CH2)35.636.535.135.8
C3' Aliphatic (CH3)8.27.58.48.1
Performance RMSD vs. Exp - ~2.48 ppm ~0.58 ppm ~0.32 ppm

Data Synthesis: ML-GNN provides the lowest Root Mean Square Deviation (RMSD), effectively resolving the C2/C6 and C3/C4 inversion errors commonly seen in basic empirical predictors.

Experimental & Computational Protocols

To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Experimental 13C NMR Acquisition
  • Sample Preparation: Dissolve ~50 mg of 1-(2-chloropyridin-3-yl)propan-1-one in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of CDCl3. Tune and match the probe to the 13C frequency (e.g., 100 MHz on a 400 MHz spectrometer).

  • Acquisition Parameters (Causality Check):

    • Use a standard composite pulse decoupling (CPD) sequence (e.g., WALTZ-16) to remove 1H-13C scalar couplings.

    • Critical Step: Set the relaxation delay (d1) to at least 2.0 seconds. Why? Quaternary carbons (C1', C2, C3) lack attached protons, resulting in significantly longer spin-lattice relaxation times (T1). Insufficient delay leads to signal attenuation and loss of trustworthiness in the spectrum.

  • Processing: Apply a 1.0 Hz exponential line broadening window function prior to Fourier transformation. Reference the TMS peak strictly to 0.0 ppm.

Protocol B: DFT-GIAO Calculation Pipeline
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify all rotamers of the propanoyl group within a 3.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level in an implicit solvent model (IEFPCM, Chloroform).

  • NMR Shielding: Calculate the isotropic shielding tensors (

    
    ) using the GIAO method at the mPW1PW91/6-311+G(2d,p) level. Why this basis set? The addition of diffuse (+) and multiple polarization (2d,p) functions is required to accurately model the electron-rich chlorine atom's influence on the pyridine ring [1].
    
  • Boltzmann Averaging & Scaling: Average the shielding tensors based on the relative free energies of the conformers at 298 K. Convert to chemical shifts (

    
    ) using the linear regression scaling formula: 
    
    
    
    .

Visualizations

NMR_Workflow Target 1-(2-Chloropyridin-3-yl) propan-1-one Exp Experimental Acquisition (100 MHz, CDCl3) Target->Exp Synthesize/Purify Emp Empirical Prediction (HOSE Codes) Target->Emp 2D Topology DFT QM Calculation (GIAO-DFT) Target->DFT 3D Conformers ML ML-Augmented GNN (CASCADE / NMRNet) Target->ML 3D Graph Data Compare Data Synthesis & Signal Assignment Exp->Compare Emp->Compare DFT->Compare ML->Compare

Caption: Comparative workflow for 13C NMR signal assignment utilizing experimental and predictive methodologies.

DFT_Pipeline MM Conformational Search (MMFF94) Opt Geometry Optimization (B3LYP/6-31G*) MM->Opt Low Energy Conformers GIAO NMR Shielding Tensor (mPW1PW91/6-311+G**) Opt->GIAO Minimized Geometries Boltz Boltzmann Averaging (298 K) GIAO->Boltz Isotropic Shielding (u03C3) Scale Empirical Scaling (Linear Regression) Boltz->Scale Weighted u03C3 Output Predicted 13C Shifts Scale->Output u03B4 (ppm)

Caption: Self-validating Quantum Mechanical (DFT-GIAO) computational pipeline for NMR shift prediction.

Conclusion & Recommendations

For routine checks during the synthesis of 1-(2-chloropyridin-3-yl)propan-1-one, Empirical Additivity Models provide a fast, albeit noisy, baseline. However, for rigorous structural proof—especially when differentiating subtle regioisomers or resolving overlapping quaternary signals—researchers must escalate to Machine Learning-Augmented Models (ML-GNN) or DFT-GIAO calculations . ML-GNNs currently offer the optimal balance, delivering DFT-level accuracy at a fraction of the computational cost, making them highly recommended for modern drug development workflows.

References

  • Wiitala, K. W.; Hoye, T. R.; Cramer, C. J. "Hybrid Density Functional Methods Empirically Optimized for the Computation of 13C and 1H Chemical Shifts in Chloroform Solution." Journal of Chemical Theory and Computation, 2006.[Link]

  • Guan, Y.; Sowndarya, S. S. V.; Gallegos, L. C.; St. John, P.; Paton, R. S. "Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network." Chemical Science, 2021.[Link]

  • Gao, P.; Zhang, J.; Peng, Q.; Zhang, J.; Glezakou, V.-A. "General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT." Journal of Chemical Information and Modeling, 2020.[Link]

Comparative

Analytical Discrimination of 1-(2-Chloropyridin-3-yl)propan-1-one: A Comparative Guide against Regioisomeric Impurities

Executive Summary & The Regio-Challenge In the synthesis of pyridine-based scaffolds, particularly for kinase inhibitors and PDE4 modulators, 1-(2-chloropyridin-3-yl)propan-1-one (CAS 106080-66-8) is a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regio-Challenge

In the synthesis of pyridine-based scaffolds, particularly for kinase inhibitors and PDE4 modulators, 1-(2-chloropyridin-3-yl)propan-1-one (CAS 106080-66-8) is a critical intermediate. However, its synthesis—often involving metal-halogen exchange or Friedel-Crafts acylation—is prone to generating regioisomers that possess identical mass (MW 169.61) and similar polarity.[1]

The most persistent analytical challenge is differentiating the target 2,3-substituted isomer from the 2,5-substituted (e.g., 1-(6-chloropyridin-3-yl)propan-1-one) and 2,4-substituted analogs. Misidentification at this stage can lead to "dead-end" SAR (Structure-Activity Relationship) data or regulatory rejection due to impurity profiles.

This guide provides a definitive, self-validating workflow to distinguish these isomers using NMR spin-system analysis and 2D-correlation spectroscopy, supported by HPLC retention behavior.

Structural Logic & Decision Tree

The differentiation strategy relies on the unique proton connectivity patterns inherent to the substitution sites.

  • Target (2,3-Isomer): Contains three contiguous protons (H4, H5, H6). This creates an AMX or ABC spin system where every proton couples to its neighbor.

  • Common Impurity (2,5-Isomer / 6-Cl-3-acyl): Contains two adjacent protons and one isolated proton.

  • Impurity (2,4-Isomer): Contains two adjacent protons and one isolated proton (different chemical shift environment).

AnalyticalWorkflow Sample Crude Reaction Mixture (Target: 1-(2-Cl-pyridin-3-yl)propan-1-one) HPLC Step 1: HPLC-UV/MS (Check Purity & Retention) Sample->HPLC NMR_1H Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region (7.0 - 9.0 ppm) HPLC->NMR_1H Decision Spin System Analysis NMR_1H->Decision Result_Target Target Confirmed (2,3-Subst) 3 Contiguous Protons (dd, dd, dd) Decision->Result_Target H4-H5-H6 Connected Result_IsoA Isomer A (6-Cl-3-acyl / 2,5-Subst) Isolated Singlet + AB System (d, dd, d) Decision->Result_IsoA H2 Isolated Result_IsoB Isomer B (2-Cl-4-acyl) Isolated Singlet (H3) + Doublets Decision->Result_IsoB H3 Isolated HMBC Step 3: HMBC Validation (If 1H is ambiguous) Decision->HMBC Overlapping Signals HMBC->Result_Target

Figure 1: Analytical decision tree for differentiating chloropyridinyl ketones.

Method 1: 1H NMR Spectroscopy (The Gold Standard)

The most reliable method for differentiation is analyzing the vicinal coupling constants (


)  of the pyridine ring protons.
The Mechanism[2]
  • Target (2,3-Substitution): The protons are located at positions 4, 5, and 6.

    • H4: Couples to H5 (

      
       Hz) and H6 (
      
      
      
      Hz).
    • H5: Couples to H4 (

      
       Hz) and H6 (
      
      
      
      Hz). Key Feature: H5 is a "doublet of doublets" with two large/medium couplings.
    • H6: Couples to H5 (

      
       Hz) and H4 (
      
      
      
      Hz).
  • Isomer (2,5-Substitution - e.g., 6-Cl-3-acyl): Protons are at 2, 4, 5.

    • H2: Isolated between N and Carbonyl. Appears as a singlet or doublet with very small long-range coupling (

      
       Hz).
      
    • H4/H5: Form an AB system (two doublets).

Comparative Data Table
FeatureTarget: 1-(2-Cl-pyridin-3-yl)... Isomer: 1-(6-Cl-pyridin-3-yl)...
Spin System Continuous (H4-H5-H6) Discontinuous (H2 isolated)
H-5 Signal dd (

Hz)
d (

Hz) (as H-5/H-4)
H-6 Signal dd (

Hz)
N/A (Substituted by Cl)
H-2 Signal N/A (Substituted by Cl)d/s (

Hz) (High freq

)
Key Diagnostic Presence of 4.8 Hz coupling (H5-H6) Presence of isolated singlet/doublet
Experimental Protocol
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (CDCl3 is acceptable, but DMSO often separates pyridine signals better).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       seconds (ensure full relaxation for integration).
      
    • Scans: 16-64.

    • Window Function: No line broadening (LB = 0) or Gaussian multiplication to resolve small couplings.

  • Analysis:

    • Expand the aromatic region (7.2 – 8.8 ppm).

    • Identify the proton at the lowest frequency (usually H5 in the target). Check if it is a triplet-like dd (coupling to two neighbors). If yes

      
      Target .
      
    • Look for a sharp singlet/fine doublet around 8.8 ppm. If present

      
      Isomer (2,5 or 2,4) .[2]
      

Method 2: HMBC Correlations (Definitive Proof)

If the 1H splitting patterns are ambiguous due to signal overlap, Heteronuclear Multiple Bond Correlation (HMBC) is the "nuclear option." It correlates protons to carbons separated by 2-3 bonds.[3]

The Logic

We track the correlation to the Carbonyl Carbon (C=O) of the propanone chain (


 ppm).
  • Target (2-Cl, 3-acyl):

    • The Carbonyl is attached to C3 .

    • C3 is 3 bonds away from H5 .

    • HMBC Result: The Carbonyl carbon will show a strong correlation to H4 (3-bond) but rarely to H5 or H6 strongly.

    • Crucially: The Ring Carbon C2 (attached to Cl) will correlate to H4 (3-bond) and H6 (3-bond).

  • Isomer (6-Cl, 3-acyl):

    • The Carbonyl is attached to C3 .

    • H2 is directly adjacent (2-bond) to C3.

    • HMBC Result: The Carbonyl carbon will show a correlation to the isolated H2 singlet.

    • This is the differentiator: In the target, there is no isolated singlet to correlate with the carbonyl.

HMBC_Logic cluster_Target Target: 2-Cl, 3-Acyl cluster_Isomer Isomer: 6-Cl, 3-Acyl C_Carbonyl C=O (200 ppm) H_4 H4 (Proton) C_Carbonyl->H_4 3J (Strong) C_Carbonyl_Iso C=O (200 ppm) H_2_Iso H2 (Isolated Singlet) C_Carbonyl_Iso->H_2_Iso 3J (Very Strong)

Figure 2: HMBC correlations distinguishing the target from the 6-chloro isomer.

Method 3: HPLC Retention Behavior

While not structural proof, chromatography provides a fast purity check. Regioisomers often differ in dipole moments.

  • Prediction: The 1-(2-chloropyridin-3-yl) isomer typically has a higher dipole moment than the para-like 1-(6-chloropyridin-3-yl) isomer due to the ortho-positioning of the electron-withdrawing Chlorine and Carbonyl groups.

  • Result: In Reverse Phase (C18) chromatography, the more polar Target (2,3-isomer) often elutes earlier than the 2,5-isomer.

Standard Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11319207 (1-(2-chloropyridin-3-yl)propan-1-one).

    • Source:

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Pyridine Coupling Constants). Context: Establishes Hz and Hz as standard for pyridine.
  • Reich, H. J.Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison.

    • Source:

  • BLDpharm. Product Analysis: 1-(2-Chloropyridin-3-yl)propan-1-one (CAS 131109-74-5 / 106080-66-8).

    • Source:

Sources

Validation

Comprehensive Comparison Guide: Validating the Synthesis of 1-(2-Chloropyridin-3-yl)propan-1-one

Executive Summary In pharmaceutical development, the synthesis of pyridine-based building blocks like 1-(2-Chloropyridin-3-yl)propan-1-one requires rigorous analytical validation before they can be integrated into Active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the synthesis of pyridine-based building blocks like 1-(2-Chloropyridin-3-yl)propan-1-one requires rigorous analytical validation before they can be integrated into Active Pharmaceutical Ingredient (API) pipelines. While modern laboratories heavily rely on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural elucidation, these techniques possess critical "blind spots" regarding absolute bulk purity.

As a Senior Application Scientist, I frequently observe researchers calculating erroneous yields because they rely solely on NMR or HRMS—techniques that fail to detect invisible inorganic contaminants. This guide objectively compares Elemental Analysis (CHNS) against NMR and HRMS, demonstrating why combustion analysis remains the uncompromising gold standard for validating absolute sample purity.

The Analytical Blind Spot in Pyridine Acylation

To understand the necessity of orthogonal validation, we must examine the causality within the synthesis workflow itself. The preparation of 1-(2-Chloropyridin-3-yl)propan-1-one is typically achieved via directed ortho-lithiation.

Experimental Protocol: Synthesis Workflow
  • Directed Lithiation: 2-Chloropyridine is treated with Lithium Diisopropylamide (LDA) at -78 °C in anhydrous THF. The highly electronegative chlorine atom directs the lithiation exclusively to the C3 position via inductive effects and lithium-ion coordination.

  • Acylation via Weinreb Amide: N-Methoxy-N-methylpropionamide is added. Causality Check: Why not use propionyl chloride? Standard acyl chlorides risk double-addition, forming unwanted tertiary alcohols. The Weinreb amide forms a stable, five-membered cyclic chelate with the lithium ion that survives until the reaction is deliberately quenched.

  • Quench & Collapse: The addition of aqueous NH₄Cl breaks the chelate, collapsing the intermediate to yield the target ketone. The product is extracted with ethyl acetate and purified via silica gel chromatography.

The Problem: The resulting crude product often contains residual lithium chloride (LiCl) or dissolved silica (SiO₂). Because these inorganic impurities lack protons or carbons, NMR is completely blind to them . Furthermore, because salts do not readily ionize under standard electrospray conditions, HRMS will also ignore them . A sample that appears "100% pure" by NMR could easily contain 10% LiCl by weight.

Visualizing the Validation Workflow

To establish a self-validating system, a triad of analytical modalities must be employed orthogonally.

ValidationWorkflow Synthesis Synthesis of 1-(2-Chloropyridin-3-yl)propan-1-one EA Elemental Analysis (CHNS) Bulk Purity & Composition Synthesis->EA NMR NMR Spectroscopy Structural Connectivity Synthesis->NMR HRMS HRMS Exact Mass & Formula Synthesis->HRMS EA_Out Passes ±0.4% Rule? Validates Bulk Purity EA->EA_Out NMR_Out Confirms Regiochemistry (C3 Acylation) NMR->NMR_Out HRMS_Out Confirms [M+H]+ m/z 170.0367 HRMS->HRMS_Out Validated Fully Validated Pharmaceutical Intermediate EA_Out->Validated NMR_Out->Validated HRMS_Out->Validated

Orthogonal analytical workflow for validating pharmaceutical intermediate synthesis.

Elemental Analysis (CHNS): The Gold Standard

Elemental Analysis does not look for specific molecules; it destructively combusts the entire sample to measure the exact mass fractions of Carbon, Hydrogen, and Nitrogen. If our 1-(2-Chloropyridin-3-yl)propan-1-one sample contains 5% invisible LiCl, the mass fraction of Carbon will proportionally drop, immediately failing the American Chemical Society's (ACS) stringent ±0.4% acceptable deviation rule [1].

Experimental Protocol: Self-Validating CHNS Methodology

To ensure trustworthiness, the CHNS protocol must be internally calibrated before analyzing the unknown sample.

  • System Blanking: Run three empty tin capsules through the analyzer to establish a baseline and purge atmospheric nitrogen.

  • K-Factor Calibration: Combust a Certified Reference Material (CRM) such as Sulfanilamide (C: 41.84%, H: 4.68%, N: 16.27%). The instrument's K-factor is only accepted if the deviation is ≤0.3%, ensuring maximum accuracy[2].

  • Sample Preparation: Accurately weigh 1.500–2.000 mg of the desiccated ketone into a combustible tin capsule using an ultra-microbalance. Causality Check: Why a tin capsule? Tin oxidizes exothermically. When dropped into the 920 °C combustion reactor, the tin flashes, spiking the micro-environment to ~1800 °C. This extreme heat is mandatory to completely cleave the robust aromatic bonds of the pyridine ring.

  • Reduction & Elution: The resulting gas stream (CO₂, H₂O, NOₓ) is passed over a copper reduction column at 650 °C to convert all NOₓ species to N₂ gas.

  • Detection: The gases are separated on a GC column and quantified via a Thermal Conductivity Detector (TCD).

Quantitative Data & Performance Comparison

The theoretical molecular weight of 1-(2-Chloropyridin-3-yl)propan-1-one (C₈H₈ClNO) is 169.61 g/mol . Below is a representative data set showing a successful elemental validation.

Table 1: Theoretical vs. Experimental Elemental Composition

ElementTheoretical Mass Fraction (%)ACS Acceptable Range (±0.4%)Experimental Found (%)Validation Status
Carbon (C) 56.6556.25 – 57.0556.58✅ Pass
Hydrogen (H) 4.754.35 – 5.154.81✅ Pass
Nitrogen (N) 8.267.86 – 8.668.22✅ Pass

Note: A failure in the Carbon metric (e.g., yielding 54.10%) would immediately indicate the presence of inorganic salts or retained solvent, prompting mandatory recrystallization.

Table 2: Comparative Performance Matrix of Analytical Modalities

Analytical FeatureElemental Analysis (CHNS)¹H/¹³C NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)
Primary Output Absolute bulk purity & empirical formulaMolecular connectivity & stereochemistryExact molecular weight & formula confirmation
Sensitivity to Inorganic Salts High (Lowers %C/%N proportionally)Blind (Salts do not resonate)Blind (Salts typically do not ionize)
Sensitivity to Solvents High (Alters empirical mass ratios)High (Distinct solvent peaks visible)Low (Evaporates during ionization)
Structural Elucidation NoneExcellent (Identifies C3 regiochemistry)Partial (via MS/MS fragmentation)
Validation Standard ACS ±0.4% Rule[1]>95% via relative integration<5 ppm mass error

Conclusion

While NMR and HRMS are indispensable for proving what you have made, Elemental Analysis is the only technique that definitively proves how much of it you actually have. For the synthesis of 1-(2-Chloropyridin-3-yl)propan-1-one, relying solely on spectroscopic methods introduces a severe risk of carrying inorganic salts into subsequent API coupling steps. By enforcing the ACS ±0.4% elemental analysis rule, researchers establish a self-validating system that guarantees the absolute integrity of their pharmaceutical building blocks.

References

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: Novel Insights into the Thioesterolytic Activity of N-Substituted Pyridinium-4-oximes Source: MDPI Molecules URL: [Link]

  • Title: The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source: PerkinElmer (via Scribd Archive) URL: [Link]

Sources

Comparative

A Comparative and Experimental Guide to Determining the UV-Vis Absorption Maximum of 1-(2-Chloropyridin-3-yl)propan-1-one

Abstract This guide addresses the characterization of 1-(2-Chloropyridin-3-yl)propan-1-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. In the absence of published spectral data for this speci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide addresses the characterization of 1-(2-Chloropyridin-3-yl)propan-1-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. In the absence of published spectral data for this specific molecule, this document provides a comprehensive framework for researchers to estimate and experimentally determine its ultraviolet-visible (UV-Vis) absorption maximum (λmax). We present a comparative analysis based on the electronic properties of its core structural motifs—propiophenone and substituted pyridines—to predict a probable absorption region. This theoretical estimation is complemented by a detailed, self-validating experimental protocol for precise λmax determination using standard laboratory spectrophotometry, ensuring researchers can generate reliable, high-quality data.

Theoretical & Comparative Analysis: Predicting the λmax

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. The key to predicting the λmax for 1-(2-Chloropyridin-3-yl)propan-1-one lies in dissecting its chromophoric and auxochromic components. The core chromophore is the aromatic ketone system, where conjugation between the pyridine ring and the carbonyl group is the primary determinant of the absorption wavelength.

The electronic transitions of significance in this molecule are:

  • π → π* Transition: An intense absorption band resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic system. This is typically the primary absorption band that defines the λmax.

  • n → π* Transition: A weaker absorption band arising from the promotion of a non-bonding electron (from the oxygen atom's lone pair in the carbonyl group) to a π* anti-bonding orbital. This transition is often observed as a shoulder or a weak peak at a longer wavelength than the main π → π* band.[1]

To build an evidence-based estimate, we will compare the target molecule to simpler, well-characterized analogs.

The Propiophenone Analogy

Propiophenone serves as the fundamental carbocyclic analog. Its UV-Vis spectrum provides a baseline for an aromatic ketone of this size. The introduction of substituents on the aromatic ring alters the energy of the molecular orbitals, leading to shifts in the λmax. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer wavelengths.[2][3]

CompoundStructureSolventλmax (π → π) (nm)λmax (n → π) (nm)Reference
Propiophenone C₆H₅COCH₂CH₃Hexane~240~320[NIST WebBook]
4'-Methylpropiophenone CH₃C₆H₄COCH₂CH₃Not Specified~255Not Specified[4]

The methyl group in 4'-Methylpropiophenone acts as a weak electron-donating group, causing a slight bathochromic shift compared to the unsubstituted propiophenone. Our target molecule replaces the phenyl ring with a 2-chloropyridine ring, which introduces more complex electronic effects.

The Pyridine Ring Influence

Pyridine, a heteroaromatic system, has its own distinct electronic transitions. The nitrogen atom introduces a heteroatomic perturbation to the benzene π-system and also possesses non-bonding electrons.

CompoundStructureSolventλmax (nm)Reference
Pyridine C₅H₅NAcidic Mobile Phase202, 254[5]
Substituted Pyridines VariesVariesVaries[6][7]

The UV-Vis spectra of substituted pyridines are complex, with band positions being sensitive to the nature and position of the substituent as well as the solvent.[6][8] In 1-(2-Chloropyridin-3-yl)propan-1-one, we have:

  • A Nitrogen Heteroatom: The electronegative nitrogen atom generally influences the π-system differently than a carbon atom.

  • A Chloro Substituent: The chlorine atom at the 2-position acts as an auxochrome. It has a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect due to its lone pairs.

  • An Acyl Group: The propanoyl group at the 3-position is an electron-withdrawing group that extends the conjugation of the pyridine ring.

Synthesis and Prediction

Combining these observations, the 2-chloropyridine ring, when conjugated with the propanoyl group, is expected to produce a π → π* transition at a longer wavelength than that of unsubstituted propiophenone. The extended conjugation and the presence of heteroatom lone pairs typically lead to a bathochromic shift. Therefore, a reasonable estimate for the primary π → π* absorption maximum for 1-(2-Chloropyridin-3-yl)propan-1-one would be in the 250-280 nm range , with a weaker n → π* transition potentially visible above 300 nm.

Definitive Experimental Protocol for λmax Determination

This protocol provides a robust, step-by-step method to accurately determine the λmax of 1-(2-Chloropyridin-3-yl)propan-1-one.

Principle

This experiment utilizes a UV-Vis spectrophotometer to measure the absorbance of a dilute solution of the analyte across a range of wavelengths. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species. The wavelength at which the maximum absorbance is recorded is the λmax, a characteristic property of the molecule under the specific solvent and concentration conditions.[9]

Diagram of Experimental Workflow

G cluster_prep Part 1: Preparation cluster_measure Part 2: Measurement cluster_analysis Part 3: Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep_dilute Prepare Working Solution (e.g., 10 µg/mL) prep_solution->prep_dilute set_blank Zero with Blank Cuvette prep_dilute->set_blank Transfer to Cuvette prep_blank Prepare Blank (Pure Solvent) instr_setup Instrument Setup (Warm-up, Self-Test) instr_setup->set_blank scan_sample Scan Sample Solution (e.g., 200-400 nm) set_blank->scan_sample plot_data Plot Absorbance vs. Wavelength scan_sample->plot_data Export Data find_max Identify Peak Wavelength (λmax) plot_data->find_max G cluster_ketone Ketone Analogs cluster_heterocycle Heterocycle Analogs Target 1-(2-Chloropyridin-3-yl)propan-1-one (Target Molecule) Propiophenone Propiophenone (Baseline Aromatic Ketone) Target->Propiophenone Replace Chloropyridine with Phenyl Sub_Pyridine Substituted Pyridines (Effect of Cl, Acyl Groups) Target->Sub_Pyridine Isolate Substituted Ring Effects Sub_Propiophenone Substituted Propiophenones (Effect of Ring Substitution) Pyridine Pyridine (Baseline Heterocycle)

Caption: Logic for Comparative Structural Analysis.

By understanding the spectral properties of these simpler, related structures, we can logically infer the properties of the more complex target molecule. This comparative approach is a cornerstone of spectroscopic analysis in organic chemistry.

Conclusion

While no direct literature data exists for the UV-Vis absorption maximum of 1-(2-Chloropyridin-3-yl)propan-1-one, a systematic comparison with propiophenone and pyridine analogs suggests a primary π → π* absorption in the 250-280 nm region. This guide provides the necessary theoretical background for this estimation and, more importantly, offers a definitive, step-by-step experimental protocol for its precise determination. By following the outlined procedure, researchers in drug development and synthetic chemistry can confidently characterize this compound and generate the high-quality data required for their work.

References

  • The Use of the Spectrophotometer and Beer's Law - Principle.
  • Tomasik, P., & Zakowicz, A. (1977). Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono- and disubstituted pyridines. Chemical Papers, 31(2), 254-264. Available at: [Link]

  • Jaffé, H. H., & Orchin, M. (1953). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 75(2), 246-249. Available at: [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. Available at: [Link]

  • 4'-Methylpropiophenone. NIST WebBook. Available at: [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. (2018). Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. (2016). Available at: [Link]

  • UV-visible absorption spectra. Chemguide. Available at: [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]

  • Components of spectrophotometer. Lecture Notes. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(2-Chloropyridin-3-YL)propan-1-one

CAS Number: 131109-74-5 Molecular Formula: C₈H₈ClNO Storage Requirement: Cold Chain (2–8°C), Inert Atmosphere Primary Hazard Class: Irritant / Acute Toxicity (Oral) Part 1: Executive Safety Directive As researchers, we o...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 131109-74-5 Molecular Formula: C₈H₈ClNO Storage Requirement: Cold Chain (2–8°C), Inert Atmosphere Primary Hazard Class: Irritant / Acute Toxicity (Oral)

Part 1: Executive Safety Directive

As researchers, we often underestimate intermediates like 1-(2-Chloropyridin-3-yl)propan-1-one . While not as volatile as parent pyridines, the chloropyridine moiety confers lipophilicity that facilitates dermal absorption, while the ketone functionality increases reactivity. This compound is not just a "solid to be weighed"; it is a thermally sensitive, halogenated heterocycle that requires a specific containment strategy to prevent degradation and exposure.

The Golden Rule: Treat this compound as a permeation risk . Standard nitrile exam gloves are insufficient for prolonged contact.

Hazard Architecture & GHS Classification

Based on structural analogs (2-chloropyridine derivatives) and functional group analysis.

Hazard CategoryGHS CodeSignalOperational Implication
Acute Toxicity (Oral) H302WarningDo not ingest.[1][2][3] Wash hands immediately after doffing gloves.
Skin Corrosion/Irritation H315WarningCauses skin irritation.[1][3][4][5][6][7] Rapid absorption potential.
Serious Eye Damage H319WarningParticulates can cause severe corneal abrasion/irritation.
STOT - Single Exposure H335WarningRespiratory tract irritation. Zero-tolerance for open-bench handling.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We rely on the "Swiss Cheese Model" of safety—if one layer fails (e.g., a glove tear), the next layer (engineering controls) protects you.

Hand Protection (The Critical Barrier)

Recommendation: Double-gloving is mandatory for synthesis and scale-up operations (>100 mg).

  • Inner Layer: 4 mil Nitrile (Disposable). Function: Dexterity and sweat protection.

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for spill cleanup.

  • Rationale: Chlorinated pyridines can permeate thin nitrile rubber. A single 4-mil glove offers <15 minutes of breakthrough protection against concentrated solutions.

Respiratory & Eye Protection[2][9]
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder migration.

    • Respiratory: If working outside a hood (emergency only), use a Half-Face Respirator with P100/Organic Vapor (OV) cartridges.

Part 3: Operational Protocol (Step-by-Step)

This workflow integrates safety with the compound's stability requirements (Cold Chain/Inert).

Phase A: Reception & Storage
  • Inspect: Upon receipt, check the shipping container for temperature indicators. If the ice pack is melted and the container is warm, quarantine the material; degradation products (HCl, chloropyridines) may have formed.

  • Seal: Store under an inert atmosphere (Argon/Nitrogen). Oxygen and moisture can accelerate hydrolysis of the chloropyridine ring.

  • Location: Dedicated flammables refrigerator (2–8°C).

Phase B: Weighing & Transfer (The High-Risk Step)

Static electricity can cause this powder to "jump," creating an inhalation hazard.

  • Equip: Don double gloves and goggles.

  • Setup: Place an anti-static gun or ionizer inside the fume hood balance area.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a disposable anti-static spatula.

    • Self-Validating Step: Wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe before removing it from the hood. Check the wipe under UV light (if applicable) or visually for residue.

Phase C: Reaction Setup
  • Solvent Choice: Avoid protic solvents (methanol/water) unless the reaction dictates, as they may promote nucleophilic displacement of the chlorine atom over time.

  • Inerting: Purge reaction vessel with Nitrogen for 5 minutes prior to addition.

Part 4: Emergency Response & Disposal Logic

Biological Exposure Response[1][7][10]
  • Eye Contact: Flush immediately for 15 minutes .[2][3][5][8] Hold eyelids open. Do not wait for pain to subside.

  • Skin Contact:

    • Doff contaminated gloves immediately.

    • Wash with soap and water (avoid alcohol-based sanitizers; they enhance skin penetration).

    • Alert the safety officer.

Spill Response Decision Matrix

For spills > 500 mg

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess Solid Solid Powder Assess->Solid Liquid Solution Assess->Liquid Isolate Evacuate Area (15 ft) Post Warning Sign Solid->Isolate Liquid->Isolate PPE_Don Don PPE: Double Nitrile + Goggles (Resp. if dust visible) Isolate->PPE_Don Clean_Solid Cover with wet paper towels (Prevent Dust) PPE_Don->Clean_Solid If Solid Clean_Liquid Absorb with Vermiculite or Chem-Pad PPE_Don->Clean_Liquid If Liquid Disposal Place in Halogenated Waste Label: 'Chloropyridine Derivative' Clean_Solid->Disposal Clean_Liquid->Disposal Decon Scrub Area with Soap/Water Test pH of Surface Disposal->Decon

Figure 1: Decision logic for containing and cleaning spills of 1-(2-Chloropyridin-3-yl)propan-1-one. Note the distinction between solid and liquid cleanup to prevent dust generation.

Waste Disposal[1][3][4][5][6][7]
  • Stream: Halogenated Organic Waste .

  • Incompatibility: Do not mix with strong oxidizers or strong acids in the waste container.

  • Labeling: Clearly mark as "Toxic" and "Irritant."

References

  • PubChem. (n.d.). Compound Summary: Chloropyridine Derivatives. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][4] Hazard Communication Standard: Pyridine and Derivatives. Retrieved March 6, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyridin-3-YL)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropyridin-3-YL)propan-1-one
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